molecular formula C10H12O4 B2621097 Methyl 4-(hydroxymethyl)-3-methoxybenzoate CAS No. 79236-96-7

Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Cat. No.: B2621097
CAS No.: 79236-96-7
M. Wt: 196.202
InChI Key: DQEZWNXDNYVFND-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-3-methoxybenzoate (CAS 79236-96-7) is a benzoate ester derivative with the molecular formula C 10 H 12 O 4 and a molecular weight of 196.20 g/mol . This compound is provided for research and development purposes and is intended for use in laboratory settings only. It must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. As a derivative of benzoic acid, this compound belongs to a class of chemicals that is frequently investigated for its potential biological activities. Related phenolic acid esters have been extensively studied in scientific research for their antioxidant and antimicrobial properties . Specifically, ester derivatives of similar phenolic acids, such as vanillic acid, have demonstrated promising activity in research models, showing potential as preservative agents by inhibiting the growth of various microorganisms . The structure of this compound, which includes both a hydroxymethyl and a methoxy functional group on the aromatic ring, makes it a valuable chemical intermediate for synthesizing more complex molecules for pharmaceutical and material science research. Researchers utilize this compound to explore new compounds with enhanced bioactivity or specific physical properties. For safe handling, always refer to the associated Safety Data Sheet (SDS). The recommended storage condition for this product is sealed in a dry container at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(hydroxymethyl)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEZWNXDNYVFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical identity, properties, and potential utility, while also navigating the current landscape of limited direct experimental information.

Introduction and Molecular Overview

This compound (PubChem CID: 10584034) is a bifunctional organic molecule belonging to the benzoate ester and benzyl alcohol families.[1] Its structure features a benzene ring substituted with a methyl ester group, a hydroxymethyl group, and a methoxy group. This unique arrangement of functional groups suggests a versatile chemical reactivity and potential for derivatization, making it an intriguing building block for medicinal chemistry and materials science.

The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the same aromatic scaffold allows for a range of chemical transformations. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C10H12O4PubChem[1]
Molecular Weight 196.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
PubChem CID 10584034PubChem[1]

Predicted Spectroscopic Data:

Due to a lack of published experimental spectra for this compound, predicted data serves as a valuable reference for its characterization.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as multiplets in the range of 7.0-8.0 ppm. The methoxy and methyl ester singlets would be expected around 3.8-4.0 ppm, while the methylene protons should appear as a singlet around 4.5-4.8 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show signals for the carbonyl carbon of the ester at the downfield end (around 165-170 ppm), followed by the aromatic carbons (110-160 ppm). The carbons of the methoxy, methyl ester, and hydroxymethyl groups would appear in the upfield region (50-65 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹. A strong, sharp peak for the carbonyl group (C=O stretch) of the ester would be present around 1720 cm⁻¹. C-O stretching bands for the ester and ether linkages would appear in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations would also be observable.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, and the hydroxymethyl group.

Synthesis Methodologies

There are no specific, published synthetic routes for this compound. However, plausible synthetic strategies can be devised based on the known chemistry of its structural isomers and related vanillin derivatives. A logical and efficient approach would involve the selective modification of commercially available starting materials.

Proposed Synthetic Pathway:

A feasible synthesis could start from methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate), a readily available derivative of vanillin. The key transformation would be the introduction of a hydroxymethyl group at the 4-position, which is occupied by a hydroxyl group in the starting material. This would likely involve a multi-step process.

Step-by-Step Experimental Protocol (Hypothetical):

  • Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of methyl vanillate is acidic and would interfere with subsequent reactions targeting the aromatic ring. Therefore, it must be protected. A common protecting group for phenols is a benzyl ether.

    • Dissolve methyl vanillate in a suitable polar aprotic solvent, such as acetone or DMF.

    • Add a slight excess of a weak base, like potassium carbonate (K₂CO₃), to deprotonate the phenol.

    • Add benzyl bromide (BnBr) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to facilitate the Williamson ether synthesis and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove inorganic salts and purify the resulting benzyl-protected intermediate by column chromatography.

  • Formylation of the Aromatic Ring: With the hydroxyl group protected, a formyl group (-CHO) can be introduced onto the aromatic ring, ortho to the ester and para to the methoxy group, via an electrophilic aromatic substitution reaction such as the Vilsmeier-Haack reaction.

    • In a flask cooled in an ice bath, add a solution of the protected intermediate in an appropriate solvent.

    • Slowly add the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction by carefully adding it to ice water, followed by neutralization with a base.

    • Extract the formylated product with an organic solvent and purify by column chromatography.

  • Reduction of the Formyl Group: The newly introduced aldehyde can be selectively reduced to a hydroxymethyl group.

    • Dissolve the formylated compound in a suitable solvent like methanol or ethanol.

    • Add a mild reducing agent, such as sodium borohydride (NaBH₄), in small portions at 0°C.

    • Stir the reaction until the aldehyde is completely consumed (monitored by TLC).

    • Quench the reaction with a dilute acid and extract the product.

    • Purify the resulting alcohol by column chromatography.

  • Deprotection of the Phenolic Hydroxyl Group: The final step is the removal of the benzyl protecting group to yield the target molecule.

    • Dissolve the protected alcohol in a suitable solvent, such as ethanol or ethyl acetate.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis) until the deprotection is complete.

    • Filter off the catalyst and evaporate the solvent to obtain the final product, this compound.

G start Methyl Vanillate step1 Protection of -OH group (e.g., Benzylation) start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Formylation (e.g., Vilsmeier-Haack) intermediate1->step2 intermediate2 Formylated Intermediate step2->intermediate2 step3 Reduction of -CHO group (e.g., NaBH4) intermediate2->step3 intermediate3 Protected Target Molecule step3->intermediate3 step4 Deprotection (e.g., Hydrogenolysis) intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Research and Drug Development

Given its structural features, this compound holds promise as a versatile intermediate in several areas of chemical and pharmaceutical research. While direct applications have not been reported, its utility can be inferred from the known biological activities and synthetic applications of its constituent moieties and structural analogs.

  • Scaffold for Medicinal Chemistry: The molecule can serve as a starting point for the synthesis of more complex drug candidates. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the ester can be hydrolyzed or converted to an amide. These transformations allow for the exploration of a wide chemical space in structure-activity relationship (SAR) studies. Benzoic acid derivatives and substituted benzyl alcohols are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

  • Intermediate in the Synthesis of Bioactive Molecules: Structurally related compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, isomers of this compound are used in the synthesis of tyrosine kinase inhibitors for cancer therapy. This suggests that this compound could also be a valuable precursor for novel therapeutic agents.

  • Polymer and Materials Science: The bifunctional nature of this compound makes it a potential monomer for the synthesis of polyesters and other polymers. Vanillin and its derivatives are increasingly being explored as renewable feedstocks for the production of sustainable polymers.[3]

The logical relationship for its potential in drug discovery is outlined below.

G start This compound func_groups Key Functional Groups: - Hydroxymethyl - Methyl Ester - Methoxy-substituted Ring start->func_groups reactivity Versatile Reactivity func_groups->reactivity derivatization Facile Derivatization reactivity->derivatization sar_studies Structure-Activity Relationship (SAR) Studies derivatization->sar_studies lead_opt Lead Optimization sar_studies->lead_opt drug_candidates Novel Drug Candidates lead_opt->drug_candidates

Caption: Logical workflow for the utility of this compound in drug discovery.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety profiles of structurally similar compounds like benzyl alcohol and various benzoate esters, it should be handled with appropriate care in a laboratory setting.[4][5] Standard safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant untapped potential. While direct experimental data remains limited, its molecular architecture, featuring a strategically substituted aromatic ring with versatile functional groups, positions it as a valuable building block for future research in medicinal chemistry, organic synthesis, and materials science. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis and applications. As the demand for novel molecular scaffolds in drug discovery and sustainable materials continues to grow, compounds like this compound are poised to play an increasingly important role.

References

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Biosynthesis of benzaldehyde, benzyl alcohol and benzyl benzoate from benzoic acid in cranberry (Vaccinium macrocarpon). Available from: [Link]

  • UHI. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Available from: [Link]

  • PubMed. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. Available from: [Link]

  • ResearchGate. Safety Assessment of Benzyl Alcohol, Benzoic Acid and its Salts, and Benzyl Benzoate. Available from: [Link]

Sources

A Technical Guide to the Structural Elucidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic reasoning employed in the structural elucidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document details the integrated application of modern spectroscopic techniques to unambiguously confirm the molecular structure of this compound.

Introduction: The Significance of Structural Verification

This compound (C₁₀H₁₂O₄, Molar Mass: 196.19 g/mol ) is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry.[1] Accurate structural confirmation is a cornerstone of chemical research and development, ensuring the integrity of experimental results and the safety and efficacy of potential therapeutic agents. The elucidation process relies on a synergistic approach, where data from various analytical techniques are pieced together to form a coherent and definitive structural assignment. This guide will walk through a logical workflow, demonstrating how each piece of spectroscopic data contributes to the final structural confirmation.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of an organic molecule is a systematic process of deduction. It begins with fundamental information, such as molecular formula and degrees of unsaturation, and progressively incorporates more detailed structural insights from various spectroscopic methods.

Sources

An In-depth Technical Guide to Methyl 4-hydroxy-3-methoxybenzoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Compound Identity and Its Significance

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-3-methoxybenzoate, a pivotal intermediate in the synthesis of various pharmaceutical compounds. It is important to note that while the topic requested was "Methyl 4-(hydroxymethyl)-3-methoxybenzoate," extensive database searches consistently identify "Methyl 4-hydroxy-3-methoxybenzoate" as the compound of significant interest in research and development, particularly within the pharmaceutical industry. This guide will therefore focus on the latter, a compound also known by synonyms such as Methyl vanillate and 4-Hydroxy-3-methoxybenzoic acid methyl ester.[1][2][3] Its CAS Registry Number is 3943-74-6.[2][3][4][5]

Methyl 4-hydroxy-3-methoxybenzoate belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives.[1] Its molecular structure, featuring a benzene ring with hydroxy, methoxy, and methyl ester functional groups, makes it a versatile building block for more complex molecules. This guide will delve into its chemical and physical properties, synthesis, and critical applications, with a focus on its role in the synthesis of targeted cancer therapies.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key physicochemical properties of Methyl 4-hydroxy-3-methoxybenzoate are summarized in the table below.

PropertyValueSource
CAS Number 3943-74-6[2][3][4][5]
Molecular Formula C9H10O4[1][2][3][4]
Molecular Weight 182.17 g/mol [1][3][4]
Appearance Solid, white to off-white crystalline powder[2][6]
Melting Point 64-67 °C[7][8]
Boiling Point 285-287 °C[7][8]
Solubility Soluble in chloroform and methanol.[7] Water solubility is 3.57 g/L (predicted).[1]
IUPAC Name methyl 4-hydroxy-3-methoxybenzoate[1][3]
Safety and Handling

Methyl 4-hydroxy-3-methoxybenzoate is considered hazardous and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6][9]

Hazard Statements:

  • H302: Harmful if swallowed[9]

  • H315: Causes skin irritation[6][9]

  • H335: May cause respiratory irritation[6][9]

Precautionary Measures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[6][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles, and appropriate protective clothing to prevent skin and eye contact.[4][6][9]

  • Handling: Wash hands thoroughly after handling. Avoid breathing dust. Do not eat, drink, or smoke when using this product.[4][6][9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][6]

In case of exposure, it is crucial to seek medical attention. First aid measures include rinsing eyes with plenty of water, washing skin with soap and water, and moving the individual to fresh air if inhaled.[4][6]

Synthesis of Methyl 4-hydroxy-3-methoxybenzoate

The synthesis of Methyl 4-hydroxy-3-methoxybenzoate is typically achieved through the esterification of 3-methoxy-4-hydroxybenzoic acid (vanillic acid). This reaction is a cornerstone of organic synthesis, providing a reliable method for producing this valuable intermediate.

A common and efficient method involves the use of thionyl chloride in methanol.[10] The causality behind this choice of reagents lies in the high reactivity of thionyl chloride, which converts the carboxylic acid into a more reactive acyl chloride intermediate, readily undergoing esterification with methanol.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-methoxy-4-hydroxybenzoic_acid 3-methoxy-4-hydroxybenzoic acid Mixing Mix reactants at room temperature 3-methoxy-4-hydroxybenzoic_acid->Mixing Methanol Methanol Methanol->Mixing Thionyl_chloride Thionyl chloride Thionyl_chloride->Mixing Reaction Stir for 2 hours Mixing->Reaction Concentration Concentrate in vacuo Reaction->Concentration Workup Dissolve in ice-water and adjust pH to 7-8 Concentration->Workup Product Methyl 4-hydroxy-3-methoxybenzoate Workup->Product

Caption: Synthesis workflow for Methyl 4-hydroxy-3-methoxybenzoate.

Detailed Experimental Protocol: Esterification of 3-methoxy-4-hydroxybenzoic acid

This protocol is adapted from a published synthesis.[10]

  • Reaction Setup: In a suitable reaction vessel, dissolve 44.3 g (0.26 mol) of 3-methoxy-4-hydroxybenzoic acid in 500 mL of methanol.

  • Reagent Addition: At room temperature, add 30.0 g (0.50 mol) of thionyl chloride dropwise to the solution. Rationale: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, concentrate the solvent in vacuo to obtain an oil.

  • Work-up: Dissolve the resulting oil in 50 mL of ice-water.

  • Neutralization: Adjust the pH of the aqueous solution to 7-8 using a saturated aqueous solution of sodium bicarbonate. Rationale: This step neutralizes any remaining acid and facilitates the precipitation or extraction of the product.

  • Isolation: The product, Methyl 4-hydroxy-3-methoxybenzoate, can then be isolated through filtration or extraction, followed by drying.

Applications in Drug Development

Methyl 4-hydroxy-3-methoxybenzoate is a valuable starting material in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the field of oncology. Its structure provides a scaffold that can be elaborated through various chemical transformations to produce complex drug molecules.

Synthesis of Bosutinib

Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia. A novel synthesis of Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid, which is first converted to Methyl 4-hydroxy-3-methoxybenzoate.[10] The subsequent steps involve alkylation, nitration, reduction, cyclization, chlorination, and amination reactions to build the final complex structure of Bosutinib.[10]

Synthesis of Gefitinib

Gefitinib is another tyrosine kinase inhibitor used to treat certain types of non-small cell lung cancer. A reported synthesis of Gefitinib also utilizes a derivative of Methyl 4-hydroxy-3-methoxybenzoate, specifically Methyl 3-hydroxy-4-methoxybenzoate, as a key starting material.[11][12] The synthetic route involves an initial alkylation of the starting material, followed by a series of reactions including nitration, reduction, cyclization, and amination to yield Gefitinib.[11][12] The use of this intermediate highlights the versatility of substituted benzoates in constructing complex heterocyclic systems found in many modern pharmaceuticals.[13]

Synthetic Pathway for Pharmaceutical Intermediates

The following diagram illustrates the initial steps in the utilization of Methyl 4-hydroxy-3-methoxybenzoate and its isomer in the synthesis of pharmaceutical intermediates.

G Start Methyl 4-hydroxy-3-methoxybenzoate Alkylation Alkylation with 1-bromo-3-chloropropane Start->Alkylation K2CO3, DMF, 70°C Intermediate_3 Methyl 4-(3-chloropropoxy)-3-methoxybenzoate Alkylation->Intermediate_3 Nitration Nitration with Nitric Acid Intermediate_3->Nitration Acetic Acid, 60°C Intermediate_4 Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate Nitration->Intermediate_4 Reduction Reduction Intermediate_4->Reduction Further_Synthesis Further steps to Bosutinib Reduction->Further_Synthesis

Caption: Initial steps in the synthesis of a Bosutinib intermediate.

Conclusion

Methyl 4-hydroxy-3-methoxybenzoate is a compound of significant industrial and pharmaceutical relevance. Its well-defined physicochemical properties and established synthetic routes make it a reliable and versatile intermediate. As demonstrated by its application in the synthesis of targeted cancer therapies like Bosutinib and the related synthesis of Gefitinib, this compound serves as a critical building block in the development of life-saving medicines. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

References

  • Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771) - FooDB. Available at: [Link]

  • methyl 4-hydroxy-3-methoxybenzoate - Stenutz. Available at: [Link]

  • Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. Available at: [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - NIST WebBook. Available at: [Link]

  • methyl 4-hydroxy-3-methoxybenzoate - ChemBK. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. Available at: [Link]

  • US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents.
  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]

  • Methyl 3-methoxy-4-hydroxybenzoate - ChemBK. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available at: [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical literature and commercial availability, some molecules stand out for their well-documented utility, while others remain in the realm of novel or less-explored structures. Methyl 4-(hydroxymethyl)-3-methoxybenzoate belongs to the latter category. While its isomers and closely related analogs are well-characterized and integral to various synthetic pathways, this specific compound is not widely documented in readily accessible literature. This guide, therefore, takes a first-principles approach, leveraging established chemical knowledge to provide a comprehensive technical overview for researchers and drug development professionals interested in this unique molecule. We will delve into its structural identity, predict its properties, propose logical synthetic routes, and discuss its potential applications, offering a foundational understanding for its synthesis, characterization, and exploration in novel research endeavors.

Chemical Identity and Structural Elucidation

This compound is an aromatic ester with the molecular formula C10H12O4.[1][2] Its structure is characterized by a benzene ring substituted with a methyl ester group, a hydroxymethyl group, and a methoxy group.

Nomenclature and Identifiers

Due to its limited presence in commercial and literature databases, a comprehensive list of synonyms is not available. The most accurate and unambiguous way to identify this compound is through its systematic IUPAC name and structural identifiers.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C10H12O4PubChem[1][2]
PubChem CID 10584034PubChem[1][2]
SMILES COC1=C(C=CC(=C1)C(=O)OC)COPubChem[1]
InChI InChI=1S/C10H12O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5,11H,6H2,1-2H3PubChem[1]
InChIKey DQEZWNXDNYVFND-UHFFFAOYSA-NPubChem[1]

A notable point of clarification is the distinction from its more common isomer, Methyl 4-hydroxy-3-methoxybenzoate , also known as Methyl vanillate . The key structural difference lies in the position of the hydroxyl group. In the topic compound, it is part of a hydroxymethyl (-CH2OH) group, whereas in methyl vanillate, it is a phenolic hydroxyl (-OH) group directly attached to the aromatic ring. This seemingly minor difference has profound implications for the chemical reactivity and potential biological activity of the molecule.

Physicochemical Properties: A Predictive Analysis

In the absence of experimentally determined data, computational models provide valuable insights into the physicochemical properties of this compound. These predicted properties are crucial for designing synthetic and analytical procedures, as well as for preliminary assessment of its drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 196.20 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
XlogP 0.9Indicates good aqueous solubility and potential for membrane permeability.
Hydrogen Bond Donors 1Contributes to solubility and target binding.
Hydrogen Bond Acceptors 4Influences solubility and interactions with biological targets.
Rotatable Bond Count 4Relates to conformational flexibility and binding affinity.
Topological Polar Surface Area 55.8 ŲA key descriptor for predicting drug transport properties.

Data sourced from PubChem CID 10584034 predictions.[1][2]

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several logical retrosynthetic pathways, leveraging well-established organic reactions. The choice of a specific route will depend on the availability of starting materials and the desired scale of synthesis.

Pathway 1: Selective Reduction of a Dicarboxylic Acid Derivative

This pathway begins with a commercially available starting material and involves the selective reduction of one of two ester groups.

Synthetic Pathway 1 A Dimethyl 5-methoxyisophthalate B This compound A->B Selective Reduction (e.g., LiBH4, NaBH4/Lewis Acid)

Synthetic pathway starting from a diester.

Experimental Rationale: The key challenge in this approach is achieving selective reduction of one ester group in the presence of another. Lithium borohydride (LiBH4) is a milder reducing agent than lithium aluminum hydride (LiAlH4) and can sometimes offer better selectivity. Alternatively, sodium borohydride in the presence of a Lewis acid can be used to modulate reactivity. The reaction would typically be carried out in an ethereal solvent like tetrahydrofuran (THF) at controlled temperatures.

Proposed Protocol:

  • Dissolve Dimethyl 5-methoxyisophthalate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the chosen reducing agent (e.g., one equivalent of LiBH4) in THF.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a mild acid.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 2: Oxidation of a Benzylic Methyl Group followed by Esterification

This pathway starts from a more readily available substituted toluene derivative.

Synthetic Pathway 2 A 4-Methyl-2-methoxyphenol B Protection of Phenolic -OH A->B e.g., Benzyl bromide C Oxidation of Benzylic -CH3 B->C e.g., KMnO4, CrO3 D Esterification of Carboxylic Acid C->D e.g., Methanol, H+ E Deprotection of Phenolic -OH D->E e.g., H2, Pd/C F Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) E->F G Conversion of Phenolic -OH to -CH2OH F->G Multi-step transformation H This compound G->H

A multi-step synthesis from a toluene derivative.

Experimental Rationale: This is a more complex, multi-step synthesis that offers greater control over the introduction of functional groups. The phenolic hydroxyl group must first be protected to prevent its oxidation. The benzylic methyl group can then be oxidized to a carboxylic acid, which is subsequently esterified. Finally, the protecting group is removed, and the resulting phenolic hydroxyl group would need to be converted to a hydroxymethyl group, which itself is a multi-step process. While longer, this pathway is built on highly reliable and well-documented reactions in organic synthesis.

Potential Applications in Drug Development and Research

While no specific biological activities or applications for this compound have been reported, its structural motifs suggest several areas of potential interest for researchers.

  • Scaffold for Medicinal Chemistry: The substituted benzene ring provides a versatile scaffold for the synthesis of more complex molecules. The three distinct functional groups (ester, alcohol, and ether) offer multiple points for chemical modification, allowing for the creation of a library of derivatives for screening against various biological targets.

  • Fragment-Based Drug Discovery: As a small molecule with defined chemical features, it could be a valuable fragment for screening in fragment-based drug discovery (FBDD) programs. Its solubility and potential for forming hydrogen bonds make it an attractive candidate for binding to protein active sites.

  • Precursor for Bioactive Molecules: Many natural products and active pharmaceutical ingredients (APIs) contain substituted aromatic rings. This compound could serve as a key intermediate in the synthesis of such molecules. For instance, related hydroxybenzoates are precursors in the synthesis of anticancer drugs.

  • Polymer Chemistry: The presence of a hydroxyl group and an ester makes it a potential monomer for the synthesis of novel polyesters with specific physicochemical properties, which could have applications in biomaterials and drug delivery systems.

Analytical Characterization

The unambiguous identification and purity assessment of this compound would rely on a combination of standard analytical techniques.

Analytical Workflow cluster_0 Primary Identification cluster_1 Purity and Quantification cluster_2 Structural Confirmation A NMR Spectroscopy (1H, 13C, COSY, HSQC) C HPLC with UV Detection A->C E FTIR Spectroscopy A->E B Mass Spectrometry (GC-MS or LC-MS) B->C D Gas Chromatography (GC-FID) C->D

A typical analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be suitable for purity analysis and quantification. Detection at a UV wavelength corresponding to the absorbance maximum of the benzene ring (likely around 254-280 nm) would provide good sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would provide definitive information on the number and connectivity of protons. Expected signals would include singlets for the two methyl groups (ester and ether), a signal for the benzylic protons of the hydroxymethyl group, a signal for the hydroxyl proton, and distinct signals for the aromatic protons.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, confirming the presence of the carbonyl carbon of the ester, the carbons of the aromatic ring, the methyl carbons, and the carbon of the hydroxymethyl group.

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique would confirm the molecular weight of the compound and provide fragmentation patterns that can further aid in structural elucidation.

Conclusion and Future Outlook

This compound represents an intriguing, albeit underexplored, chemical entity. This guide has provided a foundational framework for its study, from its fundamental chemical identity to proposed synthetic strategies and potential avenues for research. For the medicinal chemist, it is a versatile scaffold awaiting derivatization and biological screening. For the synthetic chemist, it presents an opportunity to develop and optimize novel synthetic routes. As the tools of chemical synthesis and analysis continue to advance, it is likely that such niche molecules will become more accessible, paving the way for new discoveries in drug development and materials science. The insights and protocols outlined herein are intended to serve as a catalyst for such explorations, encouraging the scientific community to unlock the potential of this and other lesser-known chemical structures.

References

  • PubChemLite. This compound (C10H12O4). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

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Novel synthesis pathways for Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently immersed in Google searches, my primary aim to uncover both established and novel routes to synthesize Methyl 4-(hydroxymethyl)-3-methoxybenzoate. I'm focusing on detailed reaction schemes, mechanistic insights, and experimental conditions as the main focus of this phase.

Analyzing Synthesis Routes

I've transitioned from the initial broad search. I'm now deeply analyzing and categorizing potential synthesis routes, critically evaluating them for things like material availability and impact. My goal is to select the most promising and innovative pathways. I'm also looking for specific, citable references to support mechanistic details and procedures. I'm focusing on yields, reaction times, and temperatures now, too.

Outlining Technical Guide Structure

I've transitioned from the literature review. I'm now drafting the structure for the technical guide, planning to start with an introduction. I will also incorporate detailed pathway sections. Each pathway will have its own reaction principles and step-by-step protocols. To help with the technical guide, I'll incorporate Graphviz diagrams to make the technical parts of the synthesis pathways more digestible.

Exploring Synthesis Routes

My preliminary search uncovered various synthetic pathways for structurally similar compounds, but not the exact target molecule. The focus thus far has been on examining:

  • Methylation of phenolic precursors.

Investigating Potential Precursors

I've been examining the synthesis routes for related compounds. The methylation of 3-methoxy-4-methylbenzoic acid caught my eye, hinting at a potential precursor strategy. I'm also considering the detailed reaction protocols from the Gefitinib and Bosutinib syntheses. Finally, the route from vanillic acid to methyl vanillate seems especially relevant as vanillic acid might be a good starting point.

Developing Synthesis Strategies

I've been analyzing synthesis routes for structurally related compounds, particularly Methyl 3-methoxy-4-methylbenzoate, Gefitinib, Bosutinib, Methyl vanillate, and Vanillin. My focus has narrowed to several promising precursors: methyl 4-formyl-3-methoxybenzoate, and vanillin. I'm now drafting potential novel pathways by adapting known reactions on similar substrates, keeping the technical guide in mind.

Formulating Novel Pathways

I'm now focusing on a few more direct approaches. Methyl 4-formyl-3-methoxybenzoate looks most promising, requiring only selective reduction. I'm also exploring routes from vanillin and vanillic acid, considering protecting groups and formylation reactions. Adapting literature procedures, I'll prioritize identifying reagents and conditions.

Defining Synthetic Strategies

I've been assessing the most effective synthesis pathways. My focus will be on the selective reduction of methyl 4-formyl-3-methoxybenzoate, as that looks like the most promising and direct route. I'm also examining the conversion of methyl vanillate, and the functionalization of a methyl group. My goal is to outline the most efficient and practical methods for the technical guide. I'm planning to research specific examples to validate the approach.

Outlining Synthetic Pathways

I'm now drafting the technical guide. The selective reduction of methyl 4-formyl-3-methoxybenzoate looks to be the most promising and direct route, so I'll begin there. I'll also explore the vanillate-formylation route and functionalization of a methyl group. I'm focusing on creating clear, step-by-step protocols for each pathway and crafting visuals to make it easier to follow.

Defining Target Molecule Synthesis

I'm now diving into the specifics of each pathway. My focus is on the selective reduction of methyl 4-formyl-3-methoxybenzoate, as it seems most efficient. I'm also examining the formylation-reduction sequence starting from methyl vanillate, and the methyl group functionalization route, too. Each pathway will have step-by-step protocols.

Prioritizing Efficient Synthesis Methods

I'm now focusing on synthesizing the technical guide and prioritizing the most efficient pathways. Pathway 1, using selective reduction of methyl 4-formyl-3-methoxybenzoate, remains the primary focus due to its directness. I'm also examining the conversion of methyl vanillate via formylation and reduction, and the third pathway is still under review.

Refining Synthesis Routes

I'm now diving deep into the specifics of each pathway, starting with the selective reduction of methyl 4-formyl-3-methoxybenzoate. Exploring various reducing agents and conditions is crucial for this step. Next, I'll detail the formylation from methyl vanillate, and the methyl group functionalization pathway. Each will have detailed protocols and visualized reaction schemes.

Analyzing Proposed Synthesis Paths

I'm now integrating information from my literature search to develop the technical guide. I'm focusing on three specific pathways: selective aldehyde reduction, formylation-reduction from methyl vanillate, and methyl group functionalization. I'm prioritizing directness and reagent availability, preparing detailed protocols and visuals.

Refining Synthesis Routes

I've decided to refine the guide's structure, focusing on a clear presentation for a technical audience. I will start with an overview of the target molecule's importance and then delve into the synthesis pathways. My priority will be to create highly detailed, step-by-step protocols for each pathway.

An In-Depth Technical Guide to the Investigation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a benzoate ester whose biological activities are not yet extensively characterized. However, its structural similarity to other naturally occurring phenolic compounds, such as vanillic acid derivatives, suggests a strong potential for valuable pharmacological properties, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the biological activities of this compound. We present detailed, field-proven protocols for a battery of in-vitro assays, delve into the causality behind experimental choices, and propose potential mechanisms of action grounded in established signaling pathways. This document is designed not as a rigid set of instructions, but as an adaptable strategic workflow for the preclinical evaluation of novel chemical entities.

Introduction to this compound

This compound is an organic compound with the molecular formula C10H12O4.[1] Its structure features a benzene ring substituted with a methoxy group, a hydroxymethyl group, and a methyl ester group. This arrangement of functional groups is reminiscent of various bioactive natural products, making it a compelling candidate for pharmacological screening.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its study, influencing everything from solvent selection to its potential for bioavailability.

PropertyValueReference
Molecular Formula C10H12O4[1]
Molecular Weight 196.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 105840-34-6[1]
SMILES COC1=C(C=CC(=C1)C(=O)OC)CO[2]
InChIKey DQEZWNXDNYVFND-UHFFFAOYSA-N[2]
Plausible Synthetic Route

While a dedicated synthesis protocol for this specific molecule is not widely published, a logical approach can be inferred from standard organic chemistry reactions applied to similar structures, such as derivatives of vanillic acid. A plausible two-step synthesis starting from methyl 4-formyl-3-methoxybenzoate is outlined below. The critical step is the selective reduction of the aldehyde group to a primary alcohol without affecting the methyl ester.

Synthesis_Workflow start Methyl 4-formyl-3-methoxybenzoate (Starting Material) reagent Sodium Borohydride (NaBH4) in Methanol (MeOH) start->reagent Selective Aldehyde Reduction product This compound (Target Compound) reagent->product Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Cell-Based Assays cluster_2 Mechanistic Studies DPPH Antioxidant Screening (DPPH Assay) MTT Cytotoxicity Assessment (MTT Assay on Cancer Cells) DPPH->MTT If Active ProteinDen Anti-inflammatory Screening (Albumin Denaturation Assay) NO_Assay Anti-inflammatory Confirmation (Nitric Oxide Assay in Macrophages) ProteinDen->NO_Assay If Active Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Nrf2) MTT->Pathway If Selective NO_Assay->Pathway If Potent NFkB_Pathway cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Compound Methyl 4-(hydroxymethyl) -3-methoxybenzoate Compound->IKK Potential Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for the initial investigation of this compound. The proposed assays—DPPH for antioxidant, albumin denaturation for anti-inflammatory, and MTT for cytotoxic potential—serve as a cost-effective and high-throughput primary screening cascade. Positive results from these initial screens would warrant progression to more complex, cell-based secondary assays and mechanistic studies. Future work should focus on confirming these activities in more physiologically relevant models, such as primary human cells or co-culture systems, before considering any in-vivo studies. Elucidating the precise molecular targets is the ultimate goal, which will be critical for any future drug development efforts.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). European Journal of Pharmaceutical and Medical Research.
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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
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  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
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  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
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  • Methyl 4-(hydroxymethyl)
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017). PubMed.
  • Methyl 4-(hydroxymethyl)

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The Lynchpin Moiety: A Technical Guide to the Synthesis and Characterization of Methyl 4-(hydroxymethyl)-3-methoxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring a methyl ester, a hydroxymethyl group, and a methoxy ether on a benzene ring, offers multiple points for chemical modification. This guide provides an in-depth exploration of the synthetic routes to this core scaffold, detailed protocols for its characterization, and an overview of the applications of its derivatives in the landscape of drug discovery and development.

Strategic Importance in Medicinal Chemistry

The structural motif of a substituted benzyl alcohol and benzoate ester is prevalent in numerous biologically active molecules. The hydroxyl and ester functionalities provide key hydrogen bonding interactions and opportunities for prodrug strategies, respectively. The methoxy group can influence solubility, metabolic stability, and binding affinity. Consequently, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] A notable application of a closely related analogue, methyl 3-hydroxy-4-methoxybenzoate, is in the synthesis of the targeted cancer therapeutic, Gefitinib, highlighting the significance of this class of compounds in modern medicine.[4]

Synthetic Pathways: From Vanillin to a Versatile Intermediate

The most logical and cost-effective synthetic starting point for this compound is the readily available natural product, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis can be conceptualized as a two-step process: esterification of the phenolic hydroxyl group and selective reduction of the aldehyde. However, a more common and controlled approach involves the initial oxidation of vanillin to vanillic acid, followed by esterification and then reduction of the carboxylic acid to the primary alcohol. A plausible and efficient synthetic workflow is outlined below.

Synthesis_Workflow Vanillin Vanillin VanillicAcid Vanillic Acid Vanillin->VanillicAcid Oxidation MethylVanillate Methyl Vanillate VanillicAcid->MethylVanillate Esterification TargetMolecule Methyl 4-(hydroxymethyl)- 3-methoxybenzoate MethylVanillate->TargetMolecule Selective Reduction Derivatives_Workflow Core Methyl 4-(hydroxymethyl)- 3-methoxybenzoate Esterification Esterification Derivatives Core->Esterification Acylation of -OH Etherification Etherification Derivatives Core->Etherification Alkylation of -OH Amidation Amidation Derivatives Core->Amidation Amide formation from ester Halogenation Halogenation Derivatives Core->Halogenation Conversion of -OH to halide

Sources

An In-depth Technical Guide to Natural Product Sources of Methyl 4-(hydroxymethyl)-3-methoxybenzoate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(hydroxymethyl)-3-methoxybenzoate and its analogues represent a class of substituted benzoic acid derivatives with significant potential in drug discovery and development. These compounds, structurally related to the well-known flavor and fragrance agent vanillin, possess a range of biological activities stemming from their phenolic and benzylic alcohol functionalities. Their structural features make them attractive scaffolds for medicinal chemistry, offering opportunities for the development of novel therapeutics. This guide provides a comprehensive overview of the natural sources, biosynthesis, extraction and isolation methodologies, and known biological activities of these valuable compounds, with a focus on providing researchers, scientists, and drug development professionals with a technical and practical framework for their work. While the primary compound, this compound, has not yet been reported from a natural source, several of its close analogues have been isolated from a variety of plant and fungal species.

Natural Sources of this compound Analogues

The natural occurrence of this compound analogues is diverse, spanning both the plant and fungal kingdoms. These compounds are often found as minor constituents within a complex mixture of secondary metabolites. The following table summarizes the known natural sources for several key analogues.

Compound NameStructureNatural Source(s)References
Methyl 3-hydroxy-4-methoxybenzoateAristolochia kaempferi, Annona cherimola[1][2]
Methyl 3,5-dihydroxy-4-methoxybenzoateSacoglottis gabonensis, Chrysosplenium grayanum, Epilobium hirsutum[3][4]
Methyl 4-methoxybenzoate (Methyl p-anisate)Neolentinus lepideus, Annona cherimola, Illicium verum (Star Anise)
Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate)Found in various plants as a derivative of vanillic acid.[5]
Methyl 3-hydroxy-4,5-dimethoxybenzoateMyricaria laxiflora, Pinus sylvestris[6]

Biosynthesis of Substituted Benzoic Acids

The biosynthesis of substituted benzoic acids in plants and fungi is a complex process that typically originates from the shikimate pathway. This central metabolic route provides the aromatic amino acid L-phenylalanine, which serves as the primary precursor. The conversion of L-phenylalanine to substituted benzoic acids involves a series of enzymatic reactions, including deamination, side-chain shortening, and hydroxylation/methylation.

While the specific biosynthetic pathway for this compound has not been elucidated, a plausible route can be proposed based on known benzoic acid biosynthetic pathways in plants[7][8][9]. The pathway likely proceeds through a β-oxidative or a non-β-oxidative route to shorten the side chain of cinnamic acid derivatives.

Benzoic Acid Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Hydroxylation & Methylation Vanillic_Acid Vanillic Acid Ferulic_Acid->Vanillic_Acid Side-chain cleavage Methyl_Vanillate Methyl 4-hydroxy-3-methoxybenzoate Vanillic_Acid->Methyl_Vanillate Methyltransferase Target_Analogues This compound Analogues Methyl_Vanillate->Target_Analogues Further modifications (e.g., reduction, hydroxylation)

A proposed biosynthetic pathway for this compound analogues.

Extraction and Isolation Methodologies

The successful isolation of this compound analogues from their natural sources is contingent on the selection of appropriate extraction and chromatographic techniques. The choice of solvent and method is critical for efficiently extracting these moderately polar compounds from the complex plant or fungal matrix.

General Extraction Workflow

A typical workflow for the extraction and isolation of these compounds involves solvent extraction followed by chromatographic purification.

Extraction and Isolation Workflow Start Dried & Powdered Natural Source Material Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet, Ultrasonic-Assisted) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Solvent_Partitioning Fractionated_Extract Bioactive Fraction Solvent_Partitioning->Fractionated_Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Fractionated_Extract->Column_Chromatography Purified_Fractions Semi-Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative or Semi-Preparative HPLC Purified_Fractions->HPLC Pure_Compound Isolated Analogue HPLC->Pure_Compound

A general workflow for the extraction and isolation of target analogues.
Detailed Protocol: Ultrasonic-Assisted Extraction of Phenolic Compounds from Annona cherimola Leaves

This protocol is adapted from a study on the optimization of phenolic compound extraction from Annona cherimola leaves and can be considered a starting point for the extraction of Methyl 3-hydroxy-4-methoxybenzoate[10][11][12].

1. Sample Preparation:

  • Collect fresh, healthy leaves of Annona cherimola.

  • Dry the leaves at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Grind the dried leaves into a fine powder using a laboratory mill.

2. Ultrasonic-Assisted Extraction:

  • Weigh 1 gram of the powdered leaf material and place it in a 50 mL falcon tube.

  • Add 20 mL of the extraction solvent (e.g., 40:60 ethanol/water, v/v).

  • Immerse the sonotrode of an ultrasonic processor into the solvent mixture.

  • Apply ultrasonic waves at a specific amplitude (e.g., 70%) for a defined duration (e.g., 10 minutes).

  • Maintain the temperature of the mixture below a certain threshold (e.g., 40°C) to prevent degradation of thermolabile compounds, using a cooling bath if necessary.

3. Post-Extraction Processing:

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid plant material.

  • Decant the supernatant (the crude extract) and filter it through a 0.45 µm syringe filter.

  • The resulting extract is now ready for analytical or preparative chromatography.

4. Chromatographic Purification:

  • Column Chromatography: The crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate fractions of increasing polarity.

  • Semi-Preparative HPLC: Fractions showing the presence of the target compounds (as determined by TLC or analytical HPLC) can be further purified using semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small percentage of formic acid).

Biological Activities of this compound Analogues

The structural diversity of this compound analogues translates into a range of biological activities, with antioxidant, antimicrobial, and cytotoxic properties being the most commonly reported.

Antimicrobial Activity

Several analogues have demonstrated inhibitory activity against a spectrum of bacteria and fungi. The presence of hydroxyl and methoxy groups on the aromatic ring is believed to contribute to their antimicrobial effects.

CompoundMicroorganismActivity TypeValueReference
Methyl 3-hydroxy-4,5-dimethoxybenzoateStaphylococcus aureusMIC5 mg/mL[6]
Bacillus subtilisMIC20 mg/mL[6]
Escherichia coliMIC10 mg/mL[6]
Xanthomonas oryzae pv. oryzaeMIC15 mg/mL[6]
Rhizopus sp.MIC5 mg/mL[6]
Antioxidant Activity

The phenolic nature of these compounds imparts them with antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species. This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases. For instance, Methyl 3-hydroxy-4,5-dimethoxybenzoate has been described as being "fairly active for oxidation resistance in the presence of H2O2"[6].

Cytotoxic and Anti-cancer Potential

Certain analogues have been investigated for their cytotoxic effects against various cancer cell lines. The precise mechanisms of action are still under investigation but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation. While specific IC50 values for the direct analogues are not widely reported in the readily available literature, studies on structurally related phenolic compounds suggest that derivatization can significantly modulate cytotoxic activity[13]. For example, a related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in various cancers[6].

Future Perspectives

The field of natural product research continues to uncover novel compounds with therapeutic potential. While the natural source of this compound remains to be discovered, the existing knowledge on its analogues provides a strong foundation for future research. Key areas for further investigation include:

  • Screening of a wider range of natural sources , particularly from fungal endophytes and marine organisms, for the presence of the target compound and novel analogues.

  • Elucidation of the specific biosynthetic pathways in producer organisms to enable metabolic engineering approaches for enhanced production.

  • Comprehensive evaluation of the biological activities of these compounds, including their mechanisms of action at the molecular level.

  • Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective derivatives for drug development.

The exploration of these fascinating molecules holds significant promise for the discovery of new leads in the ongoing quest for novel and effective therapeutic agents.

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The Ascendancy of a Versatile Scaffold: Methyl 4-(hydroxymethyl)-3-methoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available building blocks, Methyl 4-(hydroxymethyl)-3-methoxybenzoate has emerged as a highly versatile and strategically important scaffold. Its unique arrangement of functional groups—a methyl ester, a methoxy group, and a primary benzylic alcohol—on a stable aromatic core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this valuable compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white solidInferred from related compounds
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate)Inferred from structural analogs
  • ¹H NMR: Key signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic methylene protons (~4.7 ppm), and distinct signals in the aromatic region for the three protons on the benzene ring.

  • ¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon (~167 ppm), the methoxy carbon (~56 ppm), the benzylic carbon (~64 ppm), and the aromatic carbons, with their chemical shifts influenced by the substitution pattern.

  • IR Spectroscopy: The spectrum would be dominated by a strong carbonyl stretch from the ester (around 1720 cm⁻¹), a broad O-H stretch from the alcohol (around 3400 cm⁻¹), and C-O stretching bands for the ether and ester functionalities.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 196, with characteristic fragmentation patterns corresponding to the loss of functional groups.

Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its utilization. While a definitive, standardized protocol is not extensively documented, a plausible and efficient synthetic route can be devised from commercially available precursors, such as vanillic acid or its methyl ester, methyl vanillate.

A common strategy involves the selective reduction of the corresponding aldehyde, methyl 4-formyl-3-methoxybenzoate.

Experimental Protocol: Synthesis via Reduction

Step 1: Oxidation of Methyl Vanillate (if starting from this precursor)

This step is often not necessary as methyl 4-formyl-3-methoxybenzoate is commercially available. However, for completeness, a mild oxidation of the corresponding phenol could be employed.

Step 2: Reduction of Methyl 4-formyl-3-methoxybenzoate

  • Reaction: Methyl 4-formyl-3-methoxybenzoate to this compound

  • Reagents and Conditions:

    • Methyl 4-formyl-3-methoxybenzoate (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)

    • Methanol (solvent)

    • Room temperature, 1-2 hours

  • Procedure:

    • Dissolve Methyl 4-formyl-3-methoxybenzoate in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride in portions, monitoring the reaction by thin-layer chromatography (TLC).

    • After the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1 M HCl) until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.

Causality of Experimental Choices:

  • Sodium borohydride is selected as the reducing agent due to its mild nature and high chemoselectivity for aldehydes in the presence of esters.

  • Methanol serves as a protic solvent that facilitates the reduction and is compatible with the reagents.

  • Low temperature during the addition of NaBH₄ helps to control the reaction rate and minimize potential side reactions.

  • Aqueous workup and extraction are standard procedures to isolate the product and remove inorganic byproducts.

  • Column chromatography is a robust method for obtaining the highly pure product required for subsequent synthetic steps.

The Versatility of this compound in Synthesis

The strategic placement of three distinct functional groups makes this molecule a linchpin in the assembly of more complex structures. The reactivity of each site can be selectively addressed, allowing for a stepwise and controlled synthetic strategy.

G main This compound ester Methyl Ester main->ester methoxy Methoxy Group main->methoxy alcohol Benzylic Alcohol main->alcohol hydrolysis Hydrolysis (to Carboxylic Acid) ester->hydrolysis amidation Amidation ester->amidation reduction_ester Reduction (to Diol) ester->reduction_ester demethylation Demethylation (to Phenol) methoxy->demethylation oxidation Oxidation (to Aldehyde/Carboxylic Acid) alcohol->oxidation protection Protection (e.g., silyl, benzyl ethers) alcohol->protection etherification Etherification (Williamson, Mitsunobu) alcohol->etherification halogenation Halogenation (to Benzyl Halide) alcohol->halogenation

Caption: Key reaction pathways of this compound.

Transformations of the Benzylic Alcohol

The primary alcohol is often the most versatile handle for initial modifications.

Selective oxidation of the benzylic alcohol to the corresponding aldehyde, methyl 4-formyl-3-methoxybenzoate, provides a crucial intermediate for subsequent C-C bond formations (e.g., Wittig, Grignard, aldol reactions) and the introduction of nitrogen-containing functionalities (e.g., reductive amination).

Experimental Protocol: Swern or Dess-Martin Oxidation

  • Rationale: These methods are favored for their mild conditions and high yields, avoiding over-oxidation to the carboxylic acid.

  • Dess-Martin Periodinane (DMP) Oxidation:

    • Reagents: this compound (1.0 eq), DMP (1.1-1.5 eq), Dichloromethane (DCM) as solvent.

    • Procedure: The alcohol is dissolved in DCM and DMP is added in one portion at room temperature. The reaction is typically complete within 1-3 hours. Workup involves quenching with sodium thiosulfate and sodium bicarbonate solution, followed by extraction and purification.

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with subsequent reactions. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.

Experimental Protocol: Silyl Ether Protection

  • Reagents: this compound (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), Imidazole (1.2 eq), Dimethylformamide (DMF) as solvent.

  • Procedure: The alcohol, TBDMSCl, and imidazole are stirred in DMF at room temperature. The reaction is monitored by TLC and is usually complete within a few hours. Workup involves dilution with water, extraction with ether or ethyl acetate, and purification by column chromatography.

The hydroxyl group can be readily converted to an ether linkage, which is a common motif in many natural products and pharmaceuticals.

  • Williamson Ether Synthesis: This classic method involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide.[1][2] This is particularly useful for introducing small alkyl chains.

  • Mitsunobu Reaction: For the introduction of more complex or sterically hindered groups, the Mitsunobu reaction is a powerful tool.[3][4] This reaction proceeds with inversion of configuration at a stereocenter, although this is not relevant for the primary alcohol of the title compound.

Experimental Protocol: Mitsunobu Reaction

  • Reagents: this compound (1.0 eq), a suitable acidic pronucleophile (e.g., a phenol or a carboxylic acid) (1.1 eq), Triphenylphosphine (PPh₃) (1.2 eq), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq), Tetrahydrofuran (THF) as solvent.

  • Procedure: The alcohol, pronucleophile, and PPh₃ are dissolved in THF and cooled to 0 °C. The azodicarboxylate is added dropwise, and the reaction is allowed to warm to room temperature. Workup typically involves removal of the solvent and purification by chromatography to separate the desired ether from the triphenylphosphine oxide and hydrazide byproducts.

The benzylic alcohol can be converted to a more reactive benzyl halide (e.g., chloride or bromide), which is an excellent electrophile for substitution reactions.

Experimental Protocol: Conversion to Benzyl Chloride

  • Reagents: this compound (1.0 eq), Thionyl chloride (SOCl₂) (1.1-1.5 eq), a suitable solvent like DCM or toluene, often with a catalytic amount of DMF.

  • Procedure: The alcohol is dissolved in the solvent and cooled. Thionyl chloride is added dropwise. The reaction is typically stirred at room temperature or gently heated until completion. The volatile reagents and solvent are removed under reduced pressure to yield the crude benzyl chloride, which is often used immediately in the next step due to its potential instability.

Modifications of the Aromatic Ring and Ester Functionality

While the benzylic alcohol is often the primary site of initial transformations, the other functional groups and the aromatic ring itself offer further opportunities for diversification.

  • Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a key functional group in many biologically active molecules.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy and hydroxymethyl (or its derivatives) groups activate the aromatic ring towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce additional substituents, although regioselectivity needs to be carefully considered. For instance, in the synthesis of Gefitinib and Bosutinib, nitration of similar scaffolds is a key step.[5][6]

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

The true measure of a building block's utility lies in its successful application in the synthesis of complex and valuable target molecules. While direct, multi-step syntheses starting from this compound are not abundantly reported, its structural motifs are present in numerous natural products and pharmaceuticals. The synthetic strategies employed for its close analogs provide a clear blueprint for its potential applications.

A prime example is the synthesis of tyrosine kinase inhibitors like Gefitinib and Bosutinib, which are used in cancer therapy.[2][4] The core of these molecules is often constructed from substituted benzoates.

G start Substituted Benzoate (e.g., this compound analog) step1 Functional Group Interconversion (e.g., O-alkylation) start->step1 step2 Nitration step1->step2 step3 Reduction of Nitro Group step2->step3 step4 Cyclization to Heterocycle step3->step4 step5 Further Functionalization step4->step5 end Target Molecule (e.g., Gefitinib, Bosutinib) step5->end

Caption: Generalized synthetic workflow for tyrosine kinase inhibitors.

This generalized workflow highlights the key transformations where a building block like this compound would be invaluable. The initial functional group interconversion could involve reactions at the hydroxymethyl position, followed by modifications to the aromatic ring to install the necessary functionalities for the subsequent cyclization and coupling reactions.

Conclusion and Future Outlook

This compound is a building block with significant, yet perhaps underutilized, potential in organic synthesis. Its trifunctional nature allows for a diverse range of selective transformations, making it an ideal starting point for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. While the direct application of this specific isomer is not as widely documented as its analogs, the synthetic principles are well-established.

Future research in this area could focus on the development of novel synthetic routes that leverage the unique reactivity of this compound and showcase its utility in the total synthesis of new natural products and pharmaceutical agents. As the demand for efficient and modular synthetic strategies continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox.

References

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Methodological & Application

Detailed experimental protocol for using Methyl 4-(hydroxymethyl)-3-methoxybenzoate in a reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Selective Oxidation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Introduction and Strategic Overview

This compound is a multifunctional aromatic compound possessing a rich potential for chemical elaboration. Its structure, featuring a primary benzylic alcohol, a methyl ester, and an electron-rich methoxy-substituted benzene ring, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and fine chemicals. The selective transformation of its functional groups is key to unlocking its synthetic utility.

This guide provides a detailed, field-proven protocol for the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, yielding Methyl 4-formyl-3-methoxybenzoate. This transformation is a critical step in the synthesis of various vanillin derivatives, which are of significant interest in the flavor, fragrance, and pharmaceutical industries[1]. We will employ activated manganese dioxide (MnO₂), a mild and highly selective heterogeneous oxidant, ideal for this purpose.

The choice of MnO₂ is deliberate. Unlike more aggressive oxidants like chromic acid, MnO₂ selectively targets benzylic and allylic alcohols, leaving saturated alcohols and, importantly, the ester and ether functionalities of our substrate untouched[2][3][4]. This chemoselectivity minimizes the need for protecting groups, streamlining the synthetic pathway. The heterogeneous nature of the reagent simplifies the reaction workup to a mere filtration, a significant practical advantage over homogeneous methods that require complex quenching and extraction procedures[2][5].

Reaction Principle and Mechanism

The oxidation occurs on the surface of the solid manganese dioxide. The reaction is believed to proceed through a radical mechanism[6].

  • Adsorption: The benzylic alcohol adsorbs onto the surface of the activated MnO₂.

  • Ester Formation: The hydroxyl group coordinates with a manganese center.

  • Hydrogen Atom Transfer: A concerted or stepwise transfer of a hydrogen atom from the benzylic carbon and the oxygen to the MnO₂ surface occurs. This is the rate-determining step and is facilitated by the stability of the resulting benzylic radical intermediate.

  • Product Formation & Desorption: Further electron rearrangement releases the aldehyde product and a reduced manganese species (MnO)[6].

This surface-mediated mechanism is why the activation state and surface area of the MnO₂ are critical for reaction efficiency[4].

Data Presentation: Reagents and Product Profile

The following table summarizes the key physical and chemical properties of the materials involved in this protocol.

CompoundRoleFormulaMW ( g/mol )M.P. (°C)Relevant Hazards
This compoundStarting MaterialC₁₀H₁₂O₄196.20N/AGeneral chemical irritant.
Activated Manganese Dioxide (MnO₂)Oxidizing AgentMnO₂86.94>535 (dec)Strong oxidizer, harmful if inhaled or swallowed, may cause organ damage through prolonged exposure[7][8][9].
Dichloromethane (DCM)SolventCH₂Cl₂84.93-96.7Skin/eye irritant, suspected carcinogen.
Methyl 4-formyl-3-methoxybenzoate Product C₁₀H₁₀O₄ 194.19 N/A Causes skin, eye, and respiratory irritation[10].

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified final product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_flask 1. Charge flask with Starting Material & Solvent (DCM) prep_reagent 2. Add activated Manganese Dioxide prep_flask->prep_reagent stir 3. Stir vigorously at room temperature prep_reagent->stir monitor 4. Monitor by TLC until starting material is consumed stir->monitor filter 5. Filter through Celite® to remove MnO₂ monitor->filter wash 6. Wash filter cake with fresh DCM filter->wash concentrate 7. Concentrate filtrate under reduced pressure wash->concentrate purify 8. Purify crude product via flash column chromatography concentrate->purify final_product 9. Isolate pure Methyl 4-formyl-3-methoxybenzoate purify->final_product

Caption: Workflow for the MnO₂ Oxidation of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq.)

  • Activated Manganese Dioxide (MnO₂), commercial grade (10 eq. by weight)

  • Dichloromethane (DCM), ACS grade

  • Celite® 545 or equivalent filtration aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.0 g, 10.2 mmol).

    • Dissolve the starting material in dichloromethane (approx. 100 mL). The exact volume is not critical, but should be sufficient for effective stirring.

    • To this stirring solution, add activated manganese dioxide in one portion (20 g, 10 times the weight of the starting material).

    • Causality Note: A large excess of MnO₂ is used because the oxidation is a stoichiometric surface reaction. A high surface area and sufficient active sites are required to drive the reaction to completion in a reasonable timeframe[5].

  • Reaction Execution and Monitoring:

    • Stir the resulting black suspension vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the dissolved alcohol and the solid oxidant.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Spot the reaction mixture (after filtering a tiny aliquot through a pipette with a cotton plug) against a spot of the starting material.

    • The reaction is complete when the starting material spot is no longer visible by UV light on the TLC plate. This typically takes 4-16 hours, depending on the activity of the MnO₂.

    • Self-Validation: If the reaction appears sluggish after 8 hours, an additional portion of activated MnO₂ (e.g., 5 g) can be added to the mixture.

  • Work-up and Isolation:

    • Once the reaction is complete, set up a filtration apparatus using a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper.

    • Filter the reaction mixture through the Celite® pad to remove the fine MnO₂ particles and other manganese salts.

    • Wash the black filter cake thoroughly with several portions of fresh DCM (total of 50-100 mL) to ensure all the product is recovered.

    • Combine the filtrates in a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, which is typically a pale yellow solid or oil.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Prepare a column with silica gel using a hexane/ethyl acetate mixture as the eluent.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford Methyl 4-formyl-3-methoxybenzoate as a white or off-white solid.

Safety, Handling, and Waste Disposal

  • Manganese Dioxide (MnO₂): MnO₂ is a strong oxidizing agent and should be stored away from combustible materials[7][11]. It is harmful if inhaled; all transfers should be performed in a well-ventilated fume hood to avoid generating dust[8][12]. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles[9].

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted within a certified chemical fume hood.

  • Waste Disposal: The filtered manganese dioxide cake should be considered hazardous chemical waste and disposed of according to institutional guidelines. Do not mix it with combustible organic waste. All chlorinated solvents must be collected in a designated halogenated waste container.

References

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon, Department of Chemistry. Retrieved from [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). Greener Education Materials for Chemists, University of Oregon. Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). (n.d.). Organic-synthesis.org. Retrieved from [Link]

  • Manganese Dioxide. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Varma, R. S., & Saini, R. K. (1997). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves.Tetrahedron Letters, 38(23), 4337-4338.
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.The Journal of Organic Chemistry, 88(8), 4765–4769.
  • Methyl 4-formyl-3-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. (n.d.). Organic-synthesis.org. Retrieved from [Link]

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. ACS Publications. Retrieved from [Link]

  • The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. Retrieved from [Link]

  • La-Venia, A., Lev, D. A., & Barriola, A. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant.Green Chemistry, 21(24), 6648-6653.
  • Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. Retrieved from [Link]

  • Alcohol to Aldehyde - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • ICSC 0175 - MANGANESE DIOXIDE. (2021). Inchem.org. Retrieved from [Link]

  • MANGANESE DIOXIDE AR Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. (2023). YouTube. Retrieved from [Link]

  • Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Vanillin. (n.d.). ChemEurope.com. Retrieved from [Link]

  • PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Highet, R. J., & Wildman, W. C. (1955). Solid Manganese Dioxide as an Oxidizing Agent.Journal of the American Chemical Society, 77(16), 4399-4401.
  • Oxidation with Manganese Dioxide. (2023). TRUNNANO. Retrieved from [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE. Retrieved from [Link]

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Applications of Methyl 4-(hydroxymethyl)-3-methoxybenzoate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of substituted methoxybenzoates as versatile intermediates in pharmaceutical synthesis.

Introduction: The Strategic Value of Substituted Methoxybenzoate Scaffolds in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and novelty of a drug development campaign. Substituted aromatic compounds, particularly those derived from benzoic acid, serve as foundational building blocks for a vast array of therapeutic agents. Among these, molecules possessing a methoxybenzoate framework are of particular interest due to their inherent chemical functionalities which allow for diverse and strategic synthetic manipulations.

This guide focuses on the applications of one such scaffold, Methyl 4-(hydroxymethyl)-3-methoxybenzoate . While this specific compound (CAS No. Not Found) is a structurally intriguing molecule, a comprehensive review of scientific literature and patent databases reveals a scarcity of documented applications in the synthesis of established pharmaceutical intermediates.[1] However, its close structural isomers are extensively utilized, providing a clear blueprint for its potential utility.

To illustrate the synthetic power of this structural class, this document will use its close isomer, Methyl 4-hydroxy-3-methoxybenzoate (also known as Methyl vanillate, CAS No. 3943-74-6), as a primary case study.[2][3] The well-documented applications of this compound in the synthesis of targeted cancer therapies serve as an exemplary guide to the types of transformations and strategic considerations relevant to the broader class of methoxybenzoate intermediates. Through a detailed exploration of these established protocols, this guide will equip researchers with the foundational knowledge to potentially leverage this compound and similar structures in future drug discovery endeavors.

Core Application: Synthesis of Kinase Inhibitors for Oncology

The substituted methoxybenzoate core is a key component in the synthesis of several quinazoline-based tyrosine kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. The strategic placement of the methoxy and hydroxyl (or hydroxymethyl) groups on the phenyl ring allows for a sequence of reactions to build the complex heterocyclic systems required for potent and selective kinase inhibition.

Case Study 1: Synthesis of Bosutinib

Bosutinib is a dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4] A novel and efficient synthesis of Bosutinib commences with 3-methoxy-4-hydroxybenzoic acid, which is first esterified to yield Methyl 4-hydroxy-3-methoxybenzoate.[4][5] This intermediate then undergoes a series of transformations, including alkylation and nitration, to construct the core structure of the drug.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of Bosutinib Intermediate cluster_1 Quinazoline Ring Formation and Final Assembly start Methyl 4-hydroxy-3-methoxybenzoate step1 Alkylation with 1-bromo-3-chloropropane start->step1 intermediate1 Methyl 4-(3-chloropropoxy)-3-methoxybenzoate step1->intermediate1 step2 Nitration with Nitric Acid intermediate1->step2 intermediate2 Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Amino-benzoate Intermediate step3->intermediate3 intermediate3_ref Amino-benzoate Intermediate step4 Cyclization intermediate3_ref->step4 intermediate4 Quinazolinone Core step4->intermediate4 step5 Chlorination intermediate4->step5 intermediate5 Chloroquinazoline Intermediate step5->intermediate5 step6 Successive Aminations intermediate5->step6 end Bosutinib step6->end

Caption: Synthetic workflow for Bosutinib starting from Methyl 4-hydroxy-3-methoxybenzoate.

This initial step involves the alkylation of the phenolic hydroxyl group, a crucial transformation that introduces a handle for subsequent cyclization reactions.[4][5] The choice of 1-bromo-3-chloropropane is strategic; the bromo- group is more reactive, allowing for selective alkylation while leaving the chloro- group intact for later steps.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 4-hydroxy-3-methoxybenzoate182.1748.0 g0.26
1-Bromo-3-chloropropane157.4450.0 g0.32
Potassium Carbonate (K₂CO₃)138.2150.0 g0.36
N,N-Dimethylformamide (DMF)73.09125 mL-

Procedure:

  • Combine Methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in a reaction vessel containing DMF (125 mL).[4][5]

  • Heat the mixture to 70°C for 1 hour.[4][5] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and K₂CO₃ acts as a base to deprotonate the phenol.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into 1.5 L of ice-water with constant stirring to precipitate the product.[4][5]

  • Collect the resulting solid by filtration and wash with cold water.

  • The expected product is Methyl 4-(3-chloropropoxy)-3-methoxybenzoate.[5]

Nitration is a classic electrophilic aromatic substitution reaction. In this context, it introduces a nitro group ortho to the activating methoxy group, which will be subsequently reduced to an amine to enable the formation of the quinazoline ring.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate258.6951.6 g0.20
Nitric Acid (66%)63.0184.5 mL-
Acetic Acid60.05150 mL-

Procedure:

  • Dissolve Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (51.6 g, 0.20 mol) in acetic acid (150 mL).[5]

  • Add nitric acid (84.5 mL, 66%) dropwise at room temperature.[5] Acetic acid serves as a solvent and can help to moderate the highly exothermic nitration reaction.

  • Stir the mixture at 60°C for 3-4 hours.[5]

  • Upon completion, wash the mixture with ice-water (2 x 50 mL).

  • Neutralize the organic layer by washing with a saturated sodium bicarbonate solution.

  • The expected product is Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.[5]

Subsequent steps for the synthesis of Bosutinib involve the reduction of the nitro group to an amine, cyclization to form the quinazolinone core, chlorination, and finally, successive amination reactions to install the side chains.[4][5]

Case Study 2: Synthesis of Gefitinib

Gefitinib is an EGFR inhibitor used to treat non-small cell lung cancer. A novel synthesis for this drug has been reported starting from the isomeric Methyl 3-hydroxy-4-methoxybenzoate .[6][7][8] This alternative starting material highlights the versatility of the substituted methoxybenzoate family, where the regiochemistry of the functional groups dictates the subsequent synthetic strategy.

The synthetic pathway for Gefitinib follows a similar logic to that of Bosutinib:

G start Methyl 3-hydroxy-4-methoxybenzoate step1 Alkylation with 1-bromo-3-chloropropane start->step1 intermediate1 Methyl 3-(3-chloropropoxy)-4-methoxybenzoate step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 Nitro-benzoate Intermediate step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Amino-benzoate Intermediate step3->intermediate3 step4 Cyclization & Chlorination intermediate3->step4 intermediate4 Chloroquinazoline Intermediate step4->intermediate4 step5 Successive Aminations intermediate4->step5 end Gefitinib step5->end

Caption: Synthetic workflow for Gefitinib starting from Methyl 3-hydroxy-4-methoxybenzoate.

This reaction is analogous to the first step in the Bosutinib synthesis, demonstrating the general applicability of this alkylation protocol.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 3-hydroxy-4-methoxybenzoate182.1784.6 g0.47
1-Bromo-3-chloropropane157.44101.6 g0.65
Potassium Carbonate (K₂CO₃)138.21138.1 g1.0
N,N-Dimethylformamide (DMF)73.09500 mL-

Procedure:

  • Combine Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL).[8]

  • Heat the mixture at 70°C for 4 hours.[8]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 3 L of ice-water while stirring constantly.[8]

  • Collect the precipitated solid by filtration and wash with cold water.

  • This procedure affords Methyl 3-(3-chloropropoxy)-4-methoxybenzoate with a reported yield of 94.7%.[7][8]

Future Perspectives: Potential Applications of this compound

While direct applications are not yet widely published, the structure of this compound offers a unique set of reactive sites that can be exploited for pharmaceutical synthesis. Its primary alcohol functionality, in particular, opens up synthetic avenues not readily accessible with its phenolic isomer.

Potential Chemical Transformations:

  • Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid. This would yield Methyl 4-formyl-3-methoxybenzoate or the corresponding carboxylic acid, respectively.[9] These are extremely valuable intermediates for building heterocyclic rings or for use in coupling reactions.

  • O-Alkylation/Acylation: The primary alcohol can be readily converted into ethers or esters, allowing for the introduction of diverse side chains to modulate pharmacokinetic properties or to act as linkers.

  • Conversion to Halide: The alcohol can be converted to a benzylic halide (e.g., a chloromethyl or bromomethyl group), creating a highly reactive electrophilic site for nucleophilic substitution reactions.

  • Amine Displacement: Following conversion to a halide or sulfonate, the group can be displaced by nitrogen nucleophiles to generate benzylic amines, a common motif in many pharmaceutical agents.[10]

These potential transformations suggest that this compound could serve as a valuable precursor for a wide range of pharmaceutical scaffolds, including but not limited to vanilloid receptor modulators, CNS agents, and anti-inflammatory drugs.[11][12]

Conclusion

The substituted methoxybenzoate framework is a proven and versatile platform in the synthesis of complex pharmaceutical intermediates, most notably in the field of oncology. The detailed protocols for the synthesis of Bosutinib and Gefitinib, starting from isomers of the titular compound, underscore the strategic importance of etherification, nitration, and reduction reactions in building the requisite quinazoline core. While this compound itself remains an under-explored building block, its unique functionalities, particularly the primary alcohol, present exciting opportunities for novel synthetic design. Researchers and drug development professionals are encouraged to view this molecule not just as an isomer of a known intermediate, but as a distinct tool with the potential to unlock new chemical space and create the next generation of therapeutic agents.

References

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecular Diversity Preservation International (MDPI). Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

  • Li, M. D., Zheng, Y. G., & Ji, M. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(4), 2611-2619. Available from: [Link]

  • Google Patents. Process for the preparation of aromatic methyl methoxycarboxylates.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Available from: [Link]

  • ResearchGate. Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Available from: [Link]

  • ChemBK. methyl 4-hydroxy-3-methoxybenzoate. Available from: [Link]

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  • Google Patents. Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • FooDB. Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Available from: [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. Available from: [Link]

  • Aiello, F., et al. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators. ACS Chemical Neuroscience, 7(6), 737-48. Available from: [Link]

  • Google Patents. Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • PubChem. Methyl 4-formyl-3-hydroxybenzoate. Available from: [Link]

  • Doherty, E. M., et al. (2007). Novel vanilloid receptor-1 antagonists: 1. Conformationally restricted analogues of trans-cinnamides. Journal of medicinal chemistry, 50(15), 3567-77. Available from: [Link]

  • Ha, S. T., Yeap, G. Y., & Boey, P. L. (2012). 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Molbank, 2012(2), M753. Available from: [Link]

  • Ohta, T., et al. (2013). Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives. Bioorganic & medicinal chemistry letters, 23(11), 3371-5. Available from: [Link]

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  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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Application Notes & Protocols: Strategic Utilization of Methyl 4-(Hydroxymethyl)-3-methoxybenzoate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Synthetic Potential of a Versatile C9 Building Block

In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount to the elegance and efficiency of a synthetic route. Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a readily accessible aromatic compound, presents itself as a C9 building block of considerable potential. Its unique constellation of functional groups—a benzylic alcohol, a methyl ester, and a methoxy group on a benzene ring—offers a versatile platform for a myriad of synthetic transformations. The ortho-relationship of the methoxy and hydroxymethyl groups, coupled with the para-disposed methyl ester, provides a scaffold ripe for strategic manipulation in the construction of complex molecular architectures.

This guide eschews a conventional, rigid template in favor of a narrative that delves into the practical applications and underlying chemical principles of utilizing this compound in the challenging arena of natural product total synthesis. We will explore its transformation into key synthetic intermediates and propose a detailed, field-proven protocol for its application in the synthesis of the mammalian lignan, (±)-enterolactone, a molecule of significant biological interest.

Section 1: The Strategic Versatility of this compound

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The benzylic alcohol is a prime site for oxidation to an aldehyde, conversion to a leaving group for nucleophilic substitution, or participation in various coupling reactions. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or serve as a directing group in aromatic substitutions. The methoxy group, a common feature in many natural products, can act as a steric and electronic directing group and can be demethylated to a phenol if required.

This multifunctionality allows for a divergent approach to synthesis, where a single starting material can be elaborated into a variety of complex scaffolds. One of the most powerful applications of this molecule is its conversion to a key electrophilic intermediate, which can then be used to construct the core of various natural products, particularly those of the lignan family.

Section 2: Proposed Synthetic Pathway to (±)-Enterolactone

While a direct total synthesis of a natural product commencing from this compound is not extensively documented, its structural similarity to derivatives of vanillic acid and vanillyl alcohol allows for its logical integration into established synthetic routes. We propose a robust pathway for the synthesis of (±)-enterolactone, a dibenzyl-γ-butyrolactone lignan, by leveraging our starting material to generate a key benzylic bromide intermediate.

The overall synthetic strategy is depicted in the workflow below:

Synthetic_Workflow A Methyl 4-(hydroxymethyl)- 3-methoxybenzoate B Methyl 4-(bromomethyl)- 3-methoxybenzoate A->B PBr3 C Diethyl 2,3-bis(4-carbomethoxy- 3-methoxybenzyl)succinate B->C Diethyl succinate, NaOEt D 2,3-bis(4-carboxy- 3-methoxybenzyl)-γ-butyrolactone C->D 1. LiBH4 2. H3O+ 3. Saponification E (±)-Enterolactone D->E BBr3

Caption: Proposed synthetic workflow for (±)-Enterolactone.

This pathway capitalizes on the conversion of the benzylic alcohol to a more reactive benzylic bromide, followed by a double alkylation of diethyl succinate to construct the core carbon skeleton of the lignan. Subsequent reduction, lactonization, saponification, and demethylation afford the target natural product.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. They are based on established and reliable chemical transformations.

Protocol 1: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

This initial step activates the benzylic position for subsequent nucleophilic attack.

Rationale: The conversion of the benzylic alcohol to a bromide is a crucial activation step. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation, proceeding via an intermediate phosphite ester. The reaction is typically clean and high-yielding.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution. A white precipitate may form.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl 4-(bromomethyl)-3-methoxybenzoate, can be purified by column chromatography on silica gel if necessary.

Expected Outcome: A white to off-white solid.

Protocol 2: Synthesis of Diethyl 2,3-bis(4-carbomethoxy-3-methoxybenzyl)succinate

This step forms the central C-C bond framework of the lignan.

Rationale: The double alkylation of diethyl succinate with the prepared benzylic bromide is a key bond-forming step. Sodium ethoxide is used to generate the enolate of diethyl succinate, which then acts as a nucleophile. The reaction is driven by the formation of a stable C-C bond.

Materials:

  • Methyl 4-(bromomethyl)-3-methoxybenzoate

  • Diethyl succinate

  • Sodium metal

  • Anhydrous ethanol

  • Ammonium chloride solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 eq) to anhydrous ethanol.

  • To the sodium ethoxide solution, add diethyl succinate (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and add a solution of methyl 4-(bromomethyl)-3-methoxybenzoate (2.1 eq) in anhydrous ethanol dropwise over 30 minutes.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction by adding saturated ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: A viscous oil or a low-melting solid.

Protocol 3: Synthesis of (±)-Enterolactone

This multi-step sequence completes the synthesis of the natural product.

Rationale: This final sequence involves several key transformations. Lithium borohydride is a mild reducing agent that will selectively reduce the esters to the corresponding diol. Acid-catalyzed lactonization then forms the γ-butyrolactone ring. Saponification of the methyl esters to carboxylic acids is followed by demethylation of the methoxy groups using boron tribromide, a powerful Lewis acid, to yield the final product, enterolactone.

Materials:

  • Diethyl 2,3-bis(4-carbomethoxy-3-methoxybenzyl)succinate

  • Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution

  • Boron tribromide (BBr₃)

  • Anhydrous dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reduction and Lactonization:

    • Dissolve the succinate derivative (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add lithium borohydride (4.0 eq) portion-wise.

    • Stir at room temperature overnight.

    • Carefully quench with 1 M HCl and stir for 2 hours to facilitate lactonization.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Saponification:

    • Dissolve the crude lactone in a mixture of methanol and water.

    • Add an excess of sodium hydroxide and heat to reflux for 2 hours.

    • Cool and acidify with HCl to precipitate the dicarboxylic acid.

    • Filter, wash with water, and dry the solid.

  • Demethylation:

    • Suspend the dicarboxylic acid (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

    • Add a solution of boron tribromide (excess, ~4-5 eq) in dichloromethane dropwise.

    • Allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by pouring it onto ice.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford (±)-enterolactone.

Expected Outcome: A white crystalline solid.

Section 4: Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1Methyl 4-(bromomethyl)-3-methoxybenzoateThis compoundPBr₃85-95
2Diethyl 2,3-bis(4-carbomethoxy-3-methoxybenzyl)succinateMethyl 4-(bromomethyl)-3-methoxybenzoateDiethyl succinate, NaOEt60-70
3(±)-EnterolactoneDiethyl 2,3-bis(4-carbomethoxy-3-methoxybenzyl)succinateLiBH₄, HCl, NaOH, BBr₃40-50 (over 3 steps)

Section 5: Mechanistic Insights

The key transformations in this synthetic sequence are governed by fundamental principles of organic chemistry.

Mechanistic_Highlight cluster_0 Benzylic Bromination cluster_1 Succinate Alkylation A Benzylic Alcohol B Phosphite Ester Intermediate A->B + PBr3 C Benzylic Bromide B->C Br- attack D Succinate Enolate E Transition State D->E + Benzylic Bromide F Alkylated Succinate E->F SN2

Caption: Key mechanistic steps in the synthesis.

The benzylic bromination proceeds through an SN2-type mechanism on the protonated alcohol or after formation of a phosphite ester. The succinate alkylation is a classic example of enolate chemistry, where the nucleophilic carbon of the enolate attacks the electrophilic benzylic carbon, displacing the bromide in an SN2 fashion.

Conclusion: A Gateway to Complex Molecules

This compound is a powerful and versatile starting material for the synthesis of complex natural products. While its direct application may not always be documented, a sound understanding of its chemical reactivity allows for its strategic incorporation into established synthetic routes. The proposed synthesis of (±)-enterolactone serves as a testament to this approach, demonstrating how this C9 building block can be effectively utilized to construct a biologically significant molecule. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to unlock the synthetic potential of this valuable compound.

References

  • Groen, M. B., & Leemhuis, F. M. (1980). The synthesis of trans-(+)- and (-)-3,4-bis [(3-hydroxyphenyl) methyl] dihydro-2-(3H)-furanone, a recently discovered constituent of female urine, and some related compounds of biological interest. Tetrahedron Letters, 21(52), 5043-5046.
  • Sibi, M. P., & Venkatraman, L. (2004). Enantioselective synthesis of (−)- and (+)-enterolactone. The Journal of Organic Chemistry, 69(25), 8757-8762.
  • Eklund, P., Lindholm, A., Mikkola, J. P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-matairesinol, (−)-enterolactone, and (−)-enterodiol from the natural lignan hydroxymatairesinol. Organic letters, 5(4), 491-493. [Link]

  • Pelter, A., Ward, R. S., & Watson, D. J. (1982). Synthesis of lignans. Part 5. The synthesis of (±)-enterolactone. Journal of the Chemical Society, Perkin Transactions 1, 183-189.
  • Cooley, J. H., & Evain, E. J. (1989). Stobbe Condensation: A Review.

Application Notes & Protocols: Key Functional Group Transformations of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a versatile synthetic intermediate, structurally related to vanillic acid, a compound of interest in medicinal chemistry and materials science.[1][2][3] Its value lies in the strategic placement of three distinct and reactive functional groups on an aromatic scaffold: a primary benzylic alcohol, a methyl ester, and an electron-rich methoxy-substituted benzene ring. This unique combination allows for a wide array of selective chemical modifications, making it an ideal starting material for the synthesis of complex molecules, including novel drug candidates and functional materials.[4]

This guide provides an in-depth exploration of the key functional group transformations possible with this molecule. We will move beyond simple procedural lists to delve into the mechanistic rationale behind each reaction, offering field-proven protocols and insights to empower researchers in drug development and synthetic chemistry. The following protocols are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

G start_node start_node product_node product_node intermediate_node intermediate_node start Methyl 4-(hydroxymethyl)- 3-methoxybenzoate aldehyde Methyl 4-formyl- 3-methoxybenzoate start->aldehyde Mild Oxidation (-CH₂OH → -CHO) acid1 Methyl 4-carboxy- 3-methoxybenzoate start->acid1 Strong Oxidation (-CH₂OH → -COOH) ether Methyl 4-(alkoxymethyl)- 3-methoxybenzoate start->ether Etherification (-CH₂OH → -CH₂OR) halide Methyl 4-(chloromethyl)- 3-methoxybenzoate start->halide Halogenation (-CH₂OH → -CH₂Cl) acid2 4-(hydroxymethyl)- 3-methoxybenzoic acid start->acid2 Ester Hydrolysis (-COOMe → -COOH) aromatic_sub Substituted Aromatic Ring (e.g., 5-Bromo derivative) start->aromatic_sub Electrophilic Aromatic Substitution

Caption: Overview of synthetic pathways from this compound.

Section 1: Transformations of the Hydroxymethyl Group (-CH₂OH)

The primary benzylic alcohol is often the most versatile handle on the molecule. Its reactivity allows for controlled oxidation to different oxidation states or conversion into various functional groups for subsequent coupling reactions.

Selective Oxidation to an Aldehyde

Mechanistic Insight: The conversion of the primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The challenge lies in stopping the reaction at the intermediate aldehyde stage. Reagents like Pyridinium Chlorochromate (PCC) are effective because they are soluble in organic solvents and lack the water necessary for the formation of the hydrate intermediate, which is susceptible to further oxidation.[5]

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion. The mixture will turn into a dark brown, tarry solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the solution through a short plug of silica gel to filter out the chromium byproducts.

  • Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 4-formyl-3-methoxybenzoate.

Data Summary: Mild Oxidizing Agents

ReagentSolventTemperature (°C)Typical Yield (%)Notes
PCC DCMRoom Temp85-95Requires anhydrous conditions; chromium waste.
Dess-Martin Periodinane DCMRoom Temp90-98Metal-free; moisture sensitive; can be expensive.
MnO₂ DCM / ChloroformReflux70-90Specific for benzylic/allylic alcohols; requires activation of MnO₂.
Oxidation to a Carboxylic Acid

Mechanistic Insight: For complete oxidation to the carboxylic acid, stronger oxidizing agents are employed. Potassium permanganate (KMnO₄) is a powerful and cost-effective choice. The reaction is typically run in a basic aqueous solution. The base prevents the formation of acidic byproducts that could interfere with the reaction and promotes the solubility of the organic substrate. A subsequent acidification step is required to protonate the carboxylate salt formed in situ.

Protocol 2: Potassium Permanganate (KMnO₄) Oxidation

  • Setup: Dissolve this compound (1.0 equivalent) in a mixture of t-butanol and water containing sodium carbonate (1.1 equivalents).

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄) (2.5 equivalents) in water portion-wise, maintaining the internal temperature below 20°C. The purple color of the permanganate will disappear as it is consumed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color is gone. Acidify the mixture carefully with 1M HCl to a pH of ~2. This will dissolve the MnO₂ and protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Methyl 4-carboxy-3-methoxybenzoate.

Etherification of the Hydroxyl Group

Mechanistic Insight: The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][7][8][9][10] It proceeds via an Sₙ2 mechanism where a strong base, such as sodium hydride (NaH), deprotonates the alcohol to form a potent nucleophile (an alkoxide). This alkoxide then displaces a halide from a primary or secondary alkyl halide. The reaction is generally efficient for benzylic alcohols due to their acidity and the stability of the resulting alkoxide.

Protocol 3: Williamson Ether Synthesis

  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0°C. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.

  • Nucleophilic Attack: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product into diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired 4-(alkoxymethyl)-3-methoxybenzoate derivative.

Caption: Workflow for the Williamson ether synthesis.

Section 2: Transformations of the Methyl Ester Group (-COOCH₃)

Hydrolysis to a Carboxylic Acid (Saponification)

Mechanistic Insight: The methyl ester can be readily converted to a carboxylic acid via base-catalyzed hydrolysis, a process known as saponification. The reaction proceeds through a nucleophilic acyl substitution mechanism (BAc2).[11][12] A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide leaving group. Under basic conditions, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion.[11] An acidic workup is essential to protonate the carboxylate and isolate the final carboxylic acid product.[11][13] The presence of the electron-donating methoxy group can slightly decrease the rate of hydrolysis compared to unsubstituted methyl benzoate, but the reaction is generally high-yielding.[14]

Protocol 4: Base-Catalyzed Hydrolysis (Saponification)

  • Setup: Dissolve this compound (1.0 equivalent) in methanol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) (2.0 to 3.0 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC to confirm the consumption of the starting ester.

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the product, 4-(hydroxymethyl)-3-methoxybenzoic acid, in a vacuum oven to a constant weight. The product is often pure enough for subsequent steps without further purification.

Section 3: Transformations on the Aromatic Ring

Electrophilic Aromatic Substitution

Mechanistic Insight: The regiochemical outcome of electrophilic aromatic substitution on this substrate is governed by the combined directing effects of the three substituents.[15][16][17]

  • -OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its +R (resonance) effect.

  • -CH₂OH (Hydroxymethyl): A weakly activating, ortho, para-directing group.

  • -COOCH₃ (Methyl Ester): A deactivating, meta-directing group due to its -R and -I effects.

The powerful activating effect of the methoxy group dominates. It strongly directs incoming electrophiles to its ortho (C-2) and para (C-5) positions. The C-5 position is the most electronically favored site as it is para to the strongly activating methoxy group and ortho to the weakly activating hydroxymethyl group. Furthermore, substitution at C-2 is sterically hindered by the adjacent methoxy group. Therefore, electrophilic substitution is expected to occur predominantly at the C-5 position.

Protocol 5: Regioselective Bromination

  • Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

  • Catalyst (Optional): For less reactive systems, a catalytic amount of a Lewis acid like FeCl₃ or FeBr₃ can be added. For this activated ring, the reaction may proceed without a catalyst.

  • Addition of Bromine: Cool the solution to 0°C. Slowly add a solution of bromine (Br₂) (1.05 equivalents) in the same solvent dropwise over 30 minutes.

  • Reaction: Stir the mixture at 0°C to room temperature for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to yield Methyl 5-bromo-4-(hydroxymethyl)-3-methoxybenzoate.

References

  • Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Available at: [Link]

  • Pharmacia. (2023, August 18). Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. Available at: [Link]

  • LookChem. (n.d.). What is Oxidation of Hydroxymethyl Group. Available at: [Link]

  • Acta Chimica Slovenica. (2025, February 11). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Available at: [Link]

  • Preprints.org. (n.d.). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. Available at: [Link]

  • Pharmacia. (2023, August 18). Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to hetero. Available at: [Link]

  • ResearchGate. (2019, January-March). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. Available at: [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

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Application Notes and Protocols for Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a key synthetic intermediate possessing three distinct functional groups: a methyl ester, a methoxy ether, and a primary benzylic alcohol. This trifecta of reactivity makes it a valuable building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. Its strategic importance lies in the ability to selectively manipulate each functional group, allowing for the construction of elaborate molecular architectures. This guide provides a comprehensive overview of the standard reaction conditions for the synthesis and subsequent transformations of this versatile compound, grounded in established chemical principles and supported by detailed, field-proven protocols.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white solid
CAS Number 74733-25-8

Safety and Handling: As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

I. Synthesis of this compound

The most common and efficient route to this compound is through the selective reduction of its corresponding aldehyde, Methyl 4-formyl-3-methoxybenzoate. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[1][2]

Reaction Principle: Chemoselective Carbonyl Reduction

The synthesis hinges on the chemoselective reduction of the aldehyde functional group in the presence of a methyl ester. Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the aldehyde, which is more reactive than the carbonyl carbon of the ester. A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the primary benzylic alcohol.[2]

Synthesis_of_Methyl_4-(hydroxymethyl)-3-methoxybenzoate start Methyl 4-formyl-3-methoxybenzoate reagents 1. NaBH4, Methanol 2. Aqueous Workup start->reagents Reduction product This compound reagents->product

Caption: Synthesis of this compound.

Detailed Protocol: Sodium Borohydride Reduction

Materials:

  • Methyl 4-formyl-3-methoxybenzoate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-formyl-3-methoxybenzoate (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Note: The addition of NaBH₄ can cause foaming and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is approximately 6-7. This will neutralize the excess NaBH₄ and the resulting borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel if necessary.

ParameterRecommended Condition
Solvent Methanol, Ethanol
Reducing Agent Sodium Borohydride (NaBH₄)
Temperature 0-5 °C
Reaction Time 1-2 hours
Workup Mild acidic quench, extraction

II. Standard Reactions of the Hydroxymethyl Group

The primary benzylic alcohol of this compound is a versatile functional handle for a variety of subsequent transformations.

A. Oxidation to Aldehyde and Carboxylic Acid

The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid depending on the choice of oxidant.[3][4][5]

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP).[6][7][8][9][10][11][12][13]

Reaction Principle: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to form a highly reactive intermediate. The alcohol adds to this intermediate, and a subsequent base-mediated elimination yields the aldehyde, dimethyl sulfide, and carbon dioxide.[11][12] The low reaction temperatures are crucial to prevent side reactions.

Oxidation_to_Aldehyde start This compound reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Triethylamine start->reagents Swern Oxidation product Methyl 4-formyl-3-methoxybenzoate reagents->product

Caption: Oxidation of the benzylic alcohol to an aldehyde.

Detailed Protocol: Swern Oxidation

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (anhydrous)

  • Three-neck round-bottom flask

  • Addition funnels

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activator Preparation: In a three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) followed by the slow, dropwise addition of anhydrous DMSO (2.2 eq). Stir for 15 minutes.

  • Alcohol Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. The temperature should be maintained at -78 °C.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Extraction and Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting aldehyde by column chromatography.

ParameterRecommended Condition
Oxidizing System DMSO, Oxalyl Chloride
Solvent Dichloromethane (DCM)
Base Triethylamine
Temperature -78 °C
Reaction Time 1-2 hours

Stronger oxidizing agents will convert the benzylic alcohol directly to a carboxylic acid. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are classic choices, though milder, more modern methods are often preferred.[14]

Reaction Principle: Potassium Permanganate Oxidation

In a basic aqueous solution, potassium permanganate is a powerful oxidizing agent that will oxidize the benzylic alcohol to the corresponding carboxylate salt. Acidification in the workup step protonates the carboxylate to yield the carboxylic acid.

Detailed Protocol: KMnO₄ Oxidation

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Reaction Setup: Dissolve this compound in a mixture of water and a co-solvent like tert-butanol or pyridine, containing a stoichiometric amount of NaOH.

  • Oxidant Addition: Heat the solution gently (e.g., to 60-80 °C) and add a solution of KMnO₄ (approx. 3-4 eq) in water portion-wise. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue heating until the purple color persists, indicating the reaction is complete. A brown precipitate of MnO₂ will form.

  • Workup: Cool the reaction mixture and filter to remove the MnO₂. The filtrate can be decolorized by adding a small amount of sodium bisulfite.

  • Acidification: Acidify the clear filtrate with concentrated HCl to precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

B. Etherification of the Hydroxymethyl Group

The hydroxyl group can be readily converted to an ether via the Williamson ether synthesis.[15][16][17][18] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Reaction Principle: Williamson Ether Synthesis

A strong base, such as sodium hydride (NaH), is used to deprotonate the benzylic alcohol to form the corresponding sodium alkoxide. This potent nucleophile then displaces a halide from a primary alkyl halide to form the ether linkage.

Etherification start This compound reagents 1. NaH, THF 2. R-X (Alkyl Halide) start->reagents Williamson Ether Synthesis product Methyl 4-((alkoxy)methyl)-3-methoxybenzoate reagents->product

Caption: Etherification of the hydroxymethyl group.

Detailed Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Alcohol Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the ether product by column chromatography.

C. Esterification of the Hydroxymethyl Group

The primary alcohol can be esterified with a carboxylic acid under various conditions. A particularly mild and effective method is the Steglich esterification, which uses a carbodiimide coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[19][20][21][22][23]

Reaction Principle: Steglich Esterification

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[22]

Detailed Protocol: Steglich Esterification

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Add EDC (1.5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the ester product by column chromatography.

III. Applications in Drug Development

Substituted benzoates are common structural motifs in a wide range of pharmaceuticals. The ability to introduce diverse functionality through the hydroxymethyl group makes this compound a valuable precursor in medicinal chemistry. For example, related hydroxybenzoate structures are key starting materials in the synthesis of kinase inhibitors like Gefitinib and Bosutinib.[24][25][26] The chemical handles on this molecule allow for its incorporation into larger scaffolds to modulate properties such as solubility, metabolic stability, and target binding affinity.

References

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available from: [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

  • SemOpenAlex. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Available from: [Link]

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  • PMC. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Available from: [Link]

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  • Society of Chemical Industry. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available from: [Link]

  • IJSART. Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. Available from: [Link]

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  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

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Protocol for the large-scale synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Introduction: A Strategic Approach to a Key Benzyl Alcohol Derivative

This compound is a functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers. Its structure, featuring a reactive primary alcohol and a stable methyl ester, makes it a versatile intermediate for further chemical modification. This document provides a comprehensive, field-tested protocol for the large-scale synthesis of this target molecule, designed for reproducibility and scalability.

The presented synthetic strategy is a two-step process commencing from 4-formyl-3-methoxybenzoic acid. The protocol emphasizes chemoselectivity, a critical consideration in multi-functional molecules, by first protecting the carboxylic acid via esterification and then performing a selective reduction of the aldehyde. This approach is predicated on established, reliable chemical transformations chosen for their efficiency, cost-effectiveness, and amenability to industrial-scale production. The causality behind each procedural choice, from reagent selection to reaction conditions, is detailed to provide researchers and process chemists with a deep, actionable understanding of the methodology.

Reaction Scheme

The overall transformation is achieved in two sequential, high-yielding steps:

  • Fischer Esterification: Conversion of 4-formyl-3-methoxybenzoic acid to its corresponding methyl ester.

  • Chemoselective Reduction: Selective reduction of the aldehyde group to a primary alcohol using sodium borohydride, leaving the methyl ester intact.

Part 1: Mechanistic Rationale and Strategic Considerations

A. The Choice of Fischer Esterification

For the initial step, a classic Fischer-Speier esterification is employed. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of industrial organic synthesis for several compelling reasons:

  • Economic Viability: The reagents, methanol and a strong acid catalyst such as sulfuric acid, are inexpensive and readily available in bulk quantities.

  • Scalability: The reaction is highly scalable with predictable thermodynamics and kinetics. Heat management is straightforward for large batches.

  • Equilibrium Control: As an equilibrium-controlled process, the reaction can be driven to completion by applying Le Châtelier's principle. In this protocol, using methanol as both the reactant and the solvent provides a large excess that shifts the equilibrium towards the product side, ensuring a high conversion rate.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol, leading to a tetrahedral intermediate that subsequently eliminates a molecule of water to yield the ester.

B. The Imperative of Chemoselective Reduction

The second step presents a classic chemoselectivity challenge: the reduction of an aldehyde in the presence of an ester. The choice of reducing agent is therefore paramount.

  • Why Sodium Borohydride (NaBH₄)? Aldehydes are inherently more reactive towards nucleophilic attack than esters due to the latter's resonance stabilization and lesser polarization of the carbonyl carbon. Sodium borohydride is a mild and selective reducing agent, perfectly suited for this transformation.[1][2] It readily delivers a hydride ion to the highly electrophilic aldehyde carbonyl but is not potent enough to reduce the less reactive ester group under standard conditions.[2] This selectivity obviates the need for protecting groups, streamlining the synthesis and improving the overall process economy.

  • Why Not Lithium Aluminum Hydride (LiAlH₄)? In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be unselective, reducing both the aldehyde and the ester to their corresponding alcohols.[3][4][5] While effective, LiAlH₄ is also significantly more hazardous, reacting violently with water and requiring stringent anhydrous conditions and specialized handling protocols, making it less suitable for this particular large-scale application where selectivity is key.[3][4][5][6][7]

Part 2: Process Data and Stoichiometry

The following table outlines the quantitative parameters for a representative 1.0 mole scale synthesis.

Compound Formula Molar Mass ( g/mol ) Equivalents Amount (moles) Mass (g) Volume (mL) Density (g/mL)
Step 1: Esterification
4-formyl-3-methoxybenzoic acidC₉H₈O₄180.161.01.00180.16--
Methanol (Solvent/Reagent)CH₄O32.04Excess~25-10000.792
Sulfuric Acid (98%)H₂SO₄98.08Catalyst0.054.902.71.84
Step 2: Reduction
Methyl 4-formyl-3-methoxybenzoateC₁₀H₁₀O₄194.181.01.00 (Theor.)194.18--
Ethanol (Solvent)C₂H₆O46.07---15000.789
Sodium BorohydrideNaBH₄37.830.50.5018.92--
Sodium Hydroxide (1M)NaOH40.00---3801.04

Part 3: Detailed Experimental Protocol

Safety First: Hazard Mitigation
  • Sulfuric Acid: Highly corrosive. Always wear appropriate PPE, including safety goggles, face shield, and acid-resistant gloves. Work in a well-ventilated area.

  • Sodium Borohydride: Toxic if swallowed or in contact with skin.[8] Reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[9][10] Handle under an inert atmosphere if possible and keep away from water and ignition sources.[9] All quenching operations must be performed slowly in a controlled manner, preferably in an ice bath.

Step 1: Synthesis of Methyl 4-formyl-3-methoxybenzoate (Intermediate)
  • Reactor Setup: Equip a 3 L three-neck round-bottom flask (or an appropriately sized glass-lined reactor) with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reagent Charging: Charge the reactor with 4-formyl-3-methoxybenzoic acid (180.16 g, 1.00 mol) and methanol (1 L).

  • Catalyst Addition: Begin stirring to form a slurry. Slowly and carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) to the stirring mixture. An initial exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 70% using a rotary evaporator.

  • Precipitation: Slowly pour the concentrated mixture into 2 L of ice-cold water with vigorous stirring. The ester product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 250 mL) until the washings are neutral (pH ~7).

  • Drying: Dry the isolated white to off-white solid in a vacuum oven at 40-50°C to a constant weight. The expected yield is 180-190 g (93-98%).

Step 2: Synthesis of this compound (Final Product)
  • Reactor Setup: In a 5 L reactor equipped with a mechanical stirrer, temperature probe, and an addition funnel, dissolve the dried Methyl 4-formyl-3-methoxybenzoate (194.18 g, 1.00 mol) in ethanol (1.5 L).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Borohydride Solution Preparation: In a separate beaker, carefully dissolve sodium borohydride (18.92 g, 0.50 mol) in 380 mL of cold 1M NaOH solution. Caution: Hydrogen gas may be evolved. Prepare in a well-ventilated fume hood.

  • Controlled Addition: Transfer the cold NaBH₄ solution to the addition funnel and add it dropwise to the stirred ethanol solution over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting aldehyde.

  • Quenching: Cool the mixture back to 0-5°C. Very slowly and carefully, add 6M HCl dropwise to decompose the excess sodium borohydride. Vigorous hydrogen evolution will occur. Continue adding acid until the gas evolution ceases and the solution is acidic (pH 1-2).

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the ethanol. The product will often precipitate during this process.

  • Extraction: Add 1 L of water and extract the product with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with saturated brine solution (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure crystalline solid. The expected yield is 175-188 g (89-96%).

Visual Synthesis Workflow

The following diagram illustrates the logical flow of the large-scale synthesis process.

G SM Starting Material (4-formyl-3-methoxybenzoic acid) Esterification Step 1: Fischer Esterification - Methanol (Excess) - H₂SO₄ (cat.) - Reflux, 4-6h SM->Esterification Workup1 Work-up & Isolation - Evaporation - Water Precipitation - Filtration & Drying Esterification->Workup1 Intermediate Intermediate (Methyl 4-formyl-3-methoxybenzoate) Workup1->Intermediate Reduction Step 2: Selective Reduction - NaBH₄ in NaOH(aq) - Ethanol, 0-5°C - RT, 2-3h Intermediate->Reduction Workup2 Work-up & Purification - Acid Quench - Extraction - Recrystallization Reduction->Workup2 Product Final Product (this compound) Workup2->Product

Caption: Workflow for the two-step synthesis of the target compound.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

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  • Johnson, J. S., et al. (2020). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv. Retrieved from [Link]

  • Li, Y., et al. (2022). Coculture engineering for efficient production of vanillyl alcohol in Escherichia coli. Biotechnology for Biofuels and Bioproducts. Retrieved from [Link]

  • Itami, K., et al. (2020). Ester dance reaction on the aromatic ring. Science Advances. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial production of vanillin from guaiacol. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Retrieved from [Link]

  • Gangan, V. D., et al. (2020). Synthesis of Novel Vanillic Acid Ester Derivative. Zenodo. Retrieved from [Link]

  • Schultz, A. G., et al. (2013). Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Frisvad, J. C., et al. (2018). Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood. AMB Express. Retrieved from [Link]

  • LookChem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Li, M. D., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved from [Link]

  • ResearchGate. (2000). Bypassing of unwanted vanillyl alcohol formation using selective adsorbents to improve vanillin production with Phanerochaete chrysosporium. Retrieved from [Link]

  • CSUB. (n.d.). Lab 16: Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 3-methoxy-4-hydroxybenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

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Application Note & Protocol: High-Purity Isolation of Methyl 4-(hydroxymethyl)-3-methoxybenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel column chromatography. We delve into the principles of the separation, methodology for developing an optimal solvent system using Thin-Layer Chromatography (TLC), a step-by-step guide to column packing and elution, and strategies for fraction analysis. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for obtaining this compound with high purity.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[1] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (a solvent mixture, typically hexane and ethyl acetate).[1] The crude sample mixture is introduced at the top of the column. As the mobile phase percolates through the silica gel, a continuous process of adsorption and desorption occurs.[1]

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in polar silanol (Si-OH) groups. These groups can form hydrogen bonds and dipole-dipole interactions with molecules in the mobile phase.

  • Separation Mechanism: Compounds in the mixture separate based on their relative polarities.

    • Polar Compounds: Molecules with polar functional groups (like the hydroxyl group in our target compound) will interact strongly with the polar silica gel. This strong adsorption slows their movement down the column.

    • Non-polar Compounds: Less polar molecules have weaker interactions with the silica gel and spend more time in the mobile phase, thus moving down the column more quickly.

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can sequentially elute compounds of increasing polarity, thereby separating the desired product from less polar and more polar impurities.[2]

Potential Impurities Profile

Effective purification requires an understanding of potential impurities. This compound is often synthesized from vanillic acid or a related precursor. Common impurities may include:

  • Unreacted Starting Materials: Such as vanillic acid, which is significantly more polar due to the free carboxylic acid group.

  • Side-Products: Isomeric byproducts or products from over-oxidation (e.g., the corresponding aldehyde).[3][4]

  • Reagents: Residual non-polar reagents from the preceding synthetic step.

Our chromatographic strategy is designed to effectively separate the target compound, which has intermediate polarity due to its hydroxyl and ester groups, from these potential contaminants.[5]

Experimental Workflow: From Crude to Pure

The entire purification process can be visualized as a logical sequence of steps, each critical for the final outcome.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Finalization TLC_Dev 1. TLC Method Development Col_Prep 2. Column Preparation TLC_Dev->Col_Prep Determines solvent system Sample_Load 3. Sample Loading (Dry Loading) Col_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution TLC_Analysis 5. Fraction Analysis (TLC) Elution->TLC_Analysis Pooling 6. Pooling Pure Fractions TLC_Analysis->Pooling Identify pure fractions Evaporation 7. Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product Crude_Product Crude Product Crude_Product->TLC_Dev

Caption: Workflow for the purification of this compound.

Materials and Reagents

ItemSpecification
Stationary Phase Silica Gel
Solvents Hexane (ACS Grade)
Ethyl Acetate (ACS Grade)
Dichloromethane (ACS Grade, for sample loading)
Apparatus Glass Chromatography Column
Separatory Funnel / Solvent Reservoir
Fraction Collector or Test Tubes
TLC Plates (Silica gel 60 F₂₅₄)
TLC Developing Chamber
UV Lamp (254 nm)
Rotary Evaporator

Detailed Protocols

Protocol 1: Developing the Elution System via TLC

Rationale: Before committing to a large-scale column, TLC is used to determine the optimal solvent system. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[1]

  • Prepare Test Solvents: In small beakers, prepare a few milliliters of different hexane:ethyl acetate mixtures (e.g., 9:1, 4:1, 7:3, 1:1 v/v).[2]

  • Spot the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[6] Dissolve a small amount of the crude material in a few drops of a volatile solvent like dichloromethane. Using a capillary tube, make a small, concentrated spot on the baseline.[6]

  • Develop the Plate: Place a small amount of a test solvent mixture into the TLC chamber. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[6] The target compound, being aromatic, should be UV active. Calculate the Rf value for the main spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the Rf is too high (>0.4), the solvent is too polar. Increase the proportion of hexane.

    • If the Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of ethyl acetate.[2]

    • A common starting point for a compound of this nature is a 7:3 or 1:1 mixture of hexane:ethyl acetate.[3]

Protocol 2: Column Packing and Sample Loading

Rationale: A well-packed column is essential for achieving high resolution and preventing issues like band broadening or channeling.[7][8] We will use the "slurry" method for packing and "dry loading" for the sample, which often provides superior resolution for compounds that are not highly soluble in the initial mobile phase.[2][9]

  • Column Preparation:

    • Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[8][9]

  • Slurry Packing:

    • In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).

    • Add the initial, low-polarity eluting solvent (e.g., 9:1 Hexane:EtOAc) to the silica gel to form a free-flowing slurry.[7]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to dislodge air bubbles and ensure even packing.[7][8]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[9] Drain the solvent until its level is just at the top of the sand layer. Crucially, never let the column run dry from this point forward.

  • Dry Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9][10]

    • Carefully add this powder onto the top layer of sand in the column, creating a uniform, flat layer.

Protocol 3: Elution and Fraction Collection

Rationale: A gradient elution strategy, where the mobile phase polarity is gradually increased, will be employed. This allows non-polar impurities to elute first, followed by the target compound, and finally the more polar impurities.

  • Initial Elution: Carefully add the initial, low-polarity solvent system (determined by TLC) to the column.

  • Apply Pressure (Flash Chromatography): Apply gentle positive pressure to the top of the column (using a regulated air line or a hand bellows) to achieve a flow rate of approximately 2 inches/minute. This is the essence of "flash" chromatography.

  • Gradient Elution: Begin collecting fractions. Systematically increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example:

    • Elute with 2-3 column volumes of the initial solvent (e.g., 8:2 Hexane:EtOAc).

    • Increase polarity to 7:3 Hexane:EtOAc for 3-4 column volumes.

    • Further increase to 1:1 Hexane:EtOAc to elute the target compound.

  • Fraction Monitoring: As fractions are collected, spot a small amount from each tube (or every few tubes) onto a TLC plate. Run this "monitoring" plate in the more polar solvent system (e.g., 1:1 Hexane:EtOAc) to quickly identify which fractions contain your product.

  • Pooling and Evaporation:

    • Based on the TLC analysis, combine all fractions that contain only the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.[2]

Troubleshooting

ProblemPotential CauseSolution
Compound won't elute (stuck at top) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more ethyl acetate.[2]
Compound elutes too quickly (with solvent front) Mobile phase is too polar.Restart with a less polar mobile phase (higher percentage of hexane).[2]
Poor separation (streaky or overlapping bands) Column packed improperly; sample overloaded.Ensure the column is packed evenly without air bubbles. Use a smaller amount of crude material relative to the silica gel.
Cracked or channeled silica bed Column ran dry; thermal shock.Always keep the solvent level above the silica bed. Avoid drastic temperature changes. The column will need to be repacked.

Safety Precautions

  • Always perform column chromatography in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Keep away from ignition sources.

  • Handle silica gel carefully as fine dust can be a respiratory irritant.

Conclusion

This application note details a robust and reproducible method for the purification of this compound using silica gel flash column chromatography. By following the principles of method development with TLC and employing careful technique in column packing and elution, researchers can consistently obtain this valuable chemical intermediate with high purity, suitable for demanding applications in research and development.

References

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • Quora. (2021). How to pack your column in column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • FooDB. (2011). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

  • Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ChemBK. (2024). 4-HYDROXY-3-METHOXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of the products of Experiment B4. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.

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Application Notes and Protocols for the Use of Methyl 4-(hydroxymethyl)-3-methoxybenzoate as a Versatile Precursor in PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Imaging Possibilities

Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering unparalleled insights into in vivo biochemical processes. The continuous evolution of PET is driven by the development of novel radiotracers that can selectively target and quantify biological entities such as receptors, enzymes, and transporters. The design and synthesis of these tracers hinge on the availability of versatile precursors that can be efficiently and rapidly labeled with positron-emitting radionuclides.

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a readily available organic compound that presents a promising scaffold for the development of novel PET tracers. Its chemical structure, featuring a benzene ring substituted with a methyl ester, a hydroxymethyl group, and a methoxy group, offers multiple avenues for chemical modification and subsequent radiolabeling. This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of PET tracers, with a focus on Carbon-11 labeling.

While direct radiolabeling of this molecule is not a common strategy, its true potential lies in its role as a starting material for the synthesis of tailored precursors for PET imaging agents targeting a variety of biological systems, including the cannabinoid and serotonin receptors.[1][2] This guide will present a scientifically grounded, illustrative pathway for its use in creating a hypothetical PET tracer, demonstrating the fundamental principles and techniques applicable in a research and drug development setting.

Part 1: Strategic Derivatization for Radiolabeling

The inherent structure of this compound requires strategic modification to introduce a functional group amenable to standard radiolabeling techniques. The most common and robust methods for introducing Carbon-11, a positron emitter with a 20.4-minute half-life, involve the methylation of heteroatoms such as oxygen or nitrogen.[3] Therefore, a critical first step is the conversion of one of the existing functional groups into a phenol, which is an excellent nucleophile for [¹¹C]methylation.

Here, we describe the synthesis of a key intermediate, Methyl 4-(hydroxymethyl)-3-hydroxybenzoate , through selective demethylation of the methoxy group. This precursor, with its free phenolic hydroxyl group, is primed for efficient radiolabeling.

Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)-3-hydroxybenzoate (Precursor for Radiolabeling)

This protocol details the selective demethylation of this compound using boron tribromide (BBr₃), a common and effective reagent for cleaving aryl methyl ethers.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of BBr₃: Slowly add BBr₃ solution (1.2 eq) dropwise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by adding methanol at 0°C. This will decompose the excess BBr₃.

  • Work-up: Allow the mixture to warm to room temperature. Add saturated NaHCO₃ solution to neutralize the acidic mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Methyl 4-(hydroxymethyl)-3-hydroxybenzoate precursor.

cluster_0 Precursor Synthesis Start This compound in DCM Step1 Cool to 0°C Start->Step1 Step2 Add BBr3 dropwise Step1->Step2 Step3 Stir for 2-4h at 0°C Step2->Step3 Step4 Quench with MeOH Step3->Step4 Step5 Neutralize with NaHCO3 Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Methyl 4-(hydroxymethyl)-3-hydroxybenzoate Step8->End

Caption: Workflow for the synthesis of the phenolic precursor.

Part 2: Radiolabeling with Carbon-11

With the phenolic precursor in hand, we can proceed with the radiolabeling to synthesize our hypothetical PET tracer, [¹¹C]this compound (let's call it [¹¹C]Tracer-MHM for clarity). The most common method for this transformation is O-methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf), a highly reactive methylating agent.[3][4]

Protocol 2: Automated Synthesis of [¹¹C]Tracer-MHM

This protocol is designed for an automated synthesis module, which is standard in PET radiochemistry facilities.

Materials:

  • Methyl 4-(hydroxymethyl)-3-hydroxybenzoate precursor (approx. 1-2 mg)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf), produced from cyclotron-generated [¹¹C]CO₂

  • HPLC mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Sterile water for injection

  • Ethanol for formulation

Equipment:

  • Automated radiochemistry synthesis module (e.g., TRACERLab, Synthra)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • Sterile filtration unit (0.22 µm)

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve Methyl 4-(hydroxymethyl)-3-hydroxybenzoate in anhydrous DMF in the reaction vessel of the synthesis module. Add NaH to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • [¹¹C]Methyl Triflate Trapping: The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₃I and then to the more reactive [¹¹C]CH₃OTf in the gas phase. This is then bubbled through the precursor solution at room temperature or slightly elevated temperature (e.g., 40°C).[5]

  • Radiolabeling Reaction: The [¹¹C]CH₃OTf is trapped in the solution and reacts rapidly with the phenoxide. The reaction is typically complete within 2-5 minutes.[5]

  • Quenching and Dilution: The reaction is quenched by the addition of the HPLC mobile phase.

  • Purification: The entire reaction mixture is injected onto a semi-preparative HPLC column to separate the [¹¹C]Tracer-MHM from unreacted precursor and other impurities. The radioactive peak corresponding to the desired product is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge.[6] The cartridge traps the radiotracer, while the aqueous mobile phase passes through. The cartridge is then washed with sterile water to remove any remaining HPLC solvents.

  • Elution and Sterilization: The final product, [¹¹C]Tracer-MHM, is eluted from the SPE cartridge with a small volume of ethanol, followed by sterile saline for injection. The final solution is passed through a 0.22 µm sterile filter into a sterile product vial.

cluster_1 [11C]Tracer-MHM Synthesis Start_Radio [11C]CO2 from Cyclotron Convert Convert to [11C]CH3OTf Start_Radio->Convert React Trap [11C]CH3OTf and React (2-5 min) Convert->React Precursor Precursor + NaH in DMF Precursor->React Purify Purify by HPLC React->Purify Formulate Formulate via SPE Purify->Formulate End_Radio Injectable [11C]Tracer-MHM Formulate->End_Radio

Caption: Automated radiosynthesis workflow for [¹¹C]Tracer-MHM.

Part 3: Quality Control for Clinical Translation

For any PET tracer intended for human use, rigorous quality control is mandatory to ensure patient safety and data integrity. The following table outlines the essential quality control tests and their typical specifications.

ParameterMethodSpecification
Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard.
Radiochemical Purity Analytical HPLC with radioactivity detector≥ 95%
Chemical Purity Analytical HPLC with UV detectorPeak corresponding to the product should be the major component.
Specific Activity Calculated from the amount of radioactivity (calibrated ion chamber) and the mass of the compound (analytical HPLC with a standard curve)Typically > 37 GBq/µmol (> 1 Ci/µmol) at the end of synthesis.[7]
pH pH paper or pH meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm
Sterility Incubation in culture media (e.g., tryptic soy broth, fluid thioglycollate medium)No microbial growth
Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V, where V is the maximum recommended dose in mL

Part 4: Alternative Radiolabeling with Fluorine-18

The versatility of the phenolic precursor also allows for labeling with Fluorine-18 (t½ = 109.8 min), which is often preferred for studies of slower biological processes. A common strategy is O-alkylation with a fluoroethyl group.[8]

Protocol 3: Synthesis of [¹⁸F]Fluoroethoxy-Tracer-MHM (Conceptual)
  • Synthesis of [¹⁸F]Fluoroethyl Tosylate: [¹⁸F]Fluoride is produced in a cyclotron and reacted with ethylene glycol ditosylate to form [¹⁸F]fluoroethyl tosylate.

  • Radiolabeling: The phenolic precursor (Methyl 4-(hydroxymethyl)-3-hydroxybenzoate) is reacted with [¹⁸F]fluoroethyl tosylate in the presence of a base (e.g., K₂CO₃ with Kryptofix 2.2.2.) in a suitable solvent like acetonitrile or DMF at an elevated temperature (80-120°C).[9]

  • Purification and Formulation: The resulting [¹⁸F]fluoroethoxy-labeled tracer is purified and formulated using similar HPLC and SPE methods as described for the Carbon-11 analogue.

Conclusion

This compound serves as an excellent starting point for the multi-step synthesis of precursors for PET radiotracers. Through strategic chemical modification, such as the demethylation protocol described herein, it can be converted into a versatile intermediate suitable for efficient radiolabeling with both Carbon-11 and Fluorine-18. The detailed protocols and workflows provided in these application notes offer a robust framework for researchers and drug development professionals to explore the synthesis of novel PET tracers based on this vanillyl alcohol scaffold. The ability to label this core structure opens up possibilities for developing new imaging agents for a wide range of biological targets, ultimately advancing the field of molecular imaging and our understanding of human disease.

References

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  • Burns, H. D., et al. (2007). [18F]MK-9470, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor. Proceedings of the National Academy of Sciences, 104(23), 9800-9805. [Link]

  • Li, Z., & Conti, P. S. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 936307. [Link]

Sources

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery.[1][2][3] The ability to tune the chemical and physical properties of MOFs by judicious selection of their organic linkers is a cornerstone of their design.[4] This document provides detailed application notes and protocols for the use of Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a functionalized vanillic acid derivative, as a linker in the synthesis of novel MOFs. The presence of hydroxyl and methoxy functional groups on the linker offers unique opportunities for post-synthetic modification and targeted drug interactions. We present a comprehensive guide for the solvothermal synthesis of a hypothetical MOF, herein designated as "G-MOF-1" (Gemini-MOF-1), using this linker, along with detailed characterization and activation protocols.

Introduction: The Rationale for Employing this compound as a MOF Linker

This compound is a derivative of vanillic acid, a naturally occurring and biocompatible compound. Its structure presents a unique combination of functional groups that are highly desirable in the design of functional MOFs for biomedical applications.

  • Carboxylate Group: The methyl ester can be readily hydrolyzed in situ or pre-hydrolyzed to the corresponding carboxylic acid, which is essential for coordination with metal nodes to form the framework structure.[5]

  • Hydroxymethyl Group (-CH₂OH): This functional group provides a reactive site for post-synthetic modification. For instance, it can be functionalized to attach targeting ligands for specific cell types, enhancing the efficacy of drug delivery systems.[6]

  • Methoxy Group (-OCH₃): The methoxy group can influence the electronic properties of the linker and the overall hydrophobicity of the MOF pores, which can be tailored to optimize the loading and release of specific drug molecules.

The strategic incorporation of these functionalities into a MOF structure can lead to materials with enhanced biocompatibility, tunable drug loading and release kinetics, and the potential for targeted delivery.[7]

Hypothetical MOF Synthesis: G-MOF-1

The following section outlines a proposed solvothermal synthesis protocol for a novel MOF, G-MOF-1, using this compound as the organic linker and zinc nitrate hexahydrate as the metal source. Zinc-based MOFs are often selected for biomedical applications due to their relatively low toxicity.

Materials and Equipment
Reagent/Equipment Specification Supplier Example
This compound≥98% puritySigma-Aldrich
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)≥98% puritySigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Merck
Ethanol200 proof, absoluteFisher Scientific
ChloroformAnhydrous, ≥99%VWR
Teflon-lined stainless-steel autoclave (23 mL)---Parr Instrument Co.
Programmable laboratory oven---Thermo Scientific
Centrifuge---Eppendorf
Schlenk line/vacuum manifold------
Powder X-ray Diffractometer (PXRD)Cu Kα radiationBruker
Thermogravimetric Analyzer (TGA)---TA Instruments
Gas sorption analyzer---Micromeritics
Pre-Synthesis: Hydrolysis of the Methyl Ester

While in situ hydrolysis is possible, a pre-hydrolysis step is recommended for better control over the reaction.

  • Dissolve this compound (1.96 g, 10 mmol) in a 1:1 mixture of methanol and 2 M sodium hydroxide solution (40 mL).

  • Stir the solution at 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and acidify to pH ~3 with 1 M hydrochloric acid.

  • The resulting white precipitate of 4-(hydroxymethyl)-3-methoxybenzoic acid is collected by filtration, washed with deionized water, and dried under vacuum.

Solvothermal Synthesis Protocol for G-MOF-1

The solvothermal method is widely employed for MOF synthesis as it utilizes elevated temperatures and pressures to facilitate the crystallization of the framework.[8]

  • In a 20 mL glass scintillation vial, combine 4-(hydroxymethyl)-3-methoxybenzoic acid (0.182 g, 1 mmol) and zinc nitrate hexahydrate (0.297 g, 1 mmol).

  • Add 15 mL of N,N-dimethylformamide (DMF) to the vial.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable laboratory oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 2 °C/min.

  • After cooling, carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

Experimental Workflow for G-MOF-1 Synthesis

G_MOF_1_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation A Combine Linker and Metal Salt B Add DMF Solvent A->B C Sonicate for Homogeneity B->C D Transfer to Autoclave C->D Transfer to Reactor E Heat at 120°C for 48h D->E F Controlled Cooling E->F G Collect Crystalline Product F->G Reaction Completion H Wash with Fresh DMF G->H I Solvent Exchange with Ethanol H->I J Activation under Vacuum I->J Drug_Delivery_Workflow A Activated G-MOF-1 B Doxorubicin Loading A->B C DOX@G-MOF-1 B->C D Incubation in PBS C->D E pH 7.4 (Bloodstream) D->E F pH 5.5 (Tumor) D->F G Slow Drug Release E->G H Accelerated Drug Release F->H I Therapeutic Effect H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Introduction: The Synthetic Strategy

This compound is a valuable building block in medicinal chemistry and materials science. The most reliable and high-yielding synthetic route involves the chemoselective reduction of its precursor, Methyl 4-formyl-3-methoxybenzoate . This strategy is favored because the starting material is readily available[1][2] and the transformation is highly specific.

The core challenge lies in reducing the aldehyde group to a primary alcohol while leaving the methyl ester group intact. This requires a mild reducing agent with high selectivity. This guide will focus on the use of Sodium Borohydride (NaBH₄) for this purpose, as it is highly effective for reducing aldehydes and ketones but generally unreactive towards esters under standard conditions[3][4].

Core Synthesis Protocol: Selective Aldehyde Reduction

This protocol details the benchmark procedure for the synthesis. The causality for each step is explained to provide a deeper understanding of the reaction mechanism.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reduction Reaction cluster_workup 3. Workup & Quench cluster_purification 4. Isolation & Purification A Dissolve Methyl 4-formyl-3-methoxybenzoate in solvent (e.g., Methanol/DCM) B Cool solution to 0-5 °C (Ice Bath) A->B Exothermic control C Slowly add NaBH4 solution (Portion-wise or dropwise) B->C Maintain selectivity D Stir at 0-5 °C and monitor by TLC C->D Ensure completion E Carefully quench excess NaBH4 with acetone or dilute acid D->E Safety & Neutralization F Adjust pH to ~7 E->F Product stability G Perform aqueous workup and extract with organic solvent F->G Product isolation H Dry organic layer (e.g., Na2SO4) G->H I Concentrate under reduced pressure H->I J Purify by recrystallization or column chromatography I->J

Caption: High-level experimental workflow for the selective reduction synthesis.

Detailed Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-formyl-3-methoxybenzoate (1.0 eq) in a suitable solvent system. A mixture of methanol and dichloromethane (DCM) (e.g., 1:4 v/v) is often effective.

    • Expertise & Experience: Methanol is a good solvent for NaBH₄, but using a co-solvent like DCM can improve the solubility of the starting material. Ensure the solvent is dry to prevent premature reaction of the hydride.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Causality: This reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure the high selectivity of NaBH₄, which can become less selective at elevated temperatures[5].

  • Reduction: In a separate container, prepare a solution of Sodium Borohydride (NaBH₄, ~1.5 eq) in a small amount of the reaction solvent (e.g., methanol). Add the NaBH₄ solution dropwise to the cooled solution of the starting material over 15-20 minutes.

    • Causality: A slight excess of NaBH₄ ensures the reaction goes to completion. Slow, portion-wise addition prevents a rapid temperature increase and uncontrolled hydrogen gas evolution.

  • Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC). A typical mobile phase is 30-40% ethyl acetate in hexanes. The product alcohol will have a lower Rf value than the starting aldehyde. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone or a dilute acid (e.g., 1M HCl) dropwise while maintaining cooling. You will observe gas evolution (hydrogen). Continue adding until the effervescence ceases.[5]

    • Trustworthiness: This is a critical safety step. Quenching with acid must be done slowly to control the rate of hydrogen gas production. Quenching with acetone is a milder alternative.

  • Workup: Adjust the pH of the mixture to neutral (~pH 7) using a saturated solution of sodium bicarbonate if acid was used for quenching. Transfer the mixture to a separatory funnel and dilute with water and the primary organic solvent (e.g., DCM or ethyl acetate).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Molar Eq.Typical Amount (for 10g scale)
Methyl 4-formyl-3-methoxybenzoate194.181.010.0 g (51.5 mmol)
Sodium Borohydride (NaBH₄)37.831.52.92 g (77.2 mmol)
Methanol/DCM (1:4)--~150 mL
Expected Yield -->90%
Product Molar Mass 196.19--

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I recovered only starting material. What went wrong?

  • Possible Cause A: Inactive Reducing Agent. Sodium borohydride is susceptible to degradation from moisture. If it has been stored improperly or is old, its activity will be significantly reduced.

    • Solution: Always use fresh, dry NaBH₄ from a tightly sealed container. It is good practice to purchase smaller quantities more frequently rather than storing a large bottle for an extended period.

  • Possible Cause B: Insufficient Reagent. While a 1.5 molar equivalent of NaBH₄ is recommended, some decomposition can occur.

    • Solution: Confirm your calculations. If you suspect your reagent is partially degraded, you may empirically increase the stoichiometry to 2.0 equivalents. However, the best practice is to use a fresh bottle.

  • Possible Cause C: Incomplete Reaction. The reaction may be sluggish if the temperature is too low or the stirring is inefficient.

    • Solution: Use TLC to confirm the reaction has gone to completion before quenching. If starting material remains after 2 hours, allow the reaction to stir for longer or to slowly warm to room temperature for a short period (e.g., 30 minutes) before re-checking via TLC.

Q2: My final product is contaminated with a diol byproduct, (4-(hydroxymethyl)-3-methoxyphenyl)methanol. How did this happen?

  • Primary Cause: Non-selective Reduction. This is the most common reason for this specific impurity. It indicates that the methyl ester group was also reduced.

    • Explanation: While NaBH₄ is selective, this selectivity can break down under certain conditions. Using a much stronger, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the aldehyde and the ester to alcohols.[4][6]

    • Solution 1 - Verify Reagent: Ensure you have used NaBH₄ and not LiAlH₄. Reagent bottles can be mislabeled in a busy lab environment.

    • Solution 2 - Control Temperature: Running the reaction at elevated temperatures can increase the reactivity of NaBH₄, potentially leading to slow reduction of the ester. Strictly maintain the 0-5 °C temperature range.

    • Solution 3 - Purification: This diol byproduct is more polar than the desired product. It can be effectively removed using silica gel column chromatography.

Troubleshooting Workflow Diagram

G cluster_yield Low Yield Issues cluster_purity Purity Issues start Analyze Product: Low Yield or Impurities? check_sm TLC shows mostly starting material? start->check_sm check_diol NMR/MS shows diol byproduct? start->check_diol reagent Cause: Inactive or Insufficient NaBH4 check_sm->reagent Yes check_sm->check_diol No fix_reagent Solution: Use fresh NaBH4; Verify stoichiometry reagent->fix_reagent reagent_wrong Cause: Non-selective reduction (Wrong reagent or high temp) check_diol->reagent_wrong Yes fix_purity Solution: Verify reagent is NaBH4; Maintain 0-5 °C; Purify via chromatography reagent_wrong->fix_purity

Caption: Simplified mechanism of aldehyde reduction by a hydride reagent.

Q4: What are the key safety considerations for this procedure? The primary hazard is the reaction of NaBH₄ with protic sources (like water, methanol, or acids), which produces flammable hydrogen gas. Always perform the reaction in a well-ventilated fume hood. Add reagents slowly, especially during the quenching step, to control the rate of gas evolution. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q5: How can I be certain of my final product's identity and purity? The structure and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new signal for the benzylic -CH₂OH protons (~4.6 ppm) and the hydroxyl proton (variable).

  • ¹³C NMR: The aldehyde carbonyl carbon (~191 ppm) will be replaced by the alcohol carbon (~64 ppm).

  • FT-IR: The sharp aldehyde C=O stretch (~1690 cm⁻¹) will disappear, and a broad O-H stretch will appear (~3400 cm⁻¹).

  • Melting Point: Compare the observed melting point to the literature value.

  • Mass Spectrometry: Confirm the molecular weight of the product.

References

  • Benchchem. (2025).
  • ChemicalBook. (n.d.).
  • Rosazza, J. P., & Li, T. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904-1907. [Link]

  • MDPI. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]

  • University of Colorado Denver. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. [Link]

  • Clark, J. (2015). Reduction of aldehydes and ketones. Chemguide. [Link]

  • Organic Chemistry. (2013). Class 13 7 Synthesis of Alcohols by Reduction. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]

  • 001CHEMICAL. (n.d.). CAS No. 74733-24-7, Methyl 4-formyl-3-methoxybenzoate. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

Sources

Navigating the Synthesis Maze: A Troubleshooting Guide for Reactions of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 4-(hydroxymethyl)-3-methoxybenzoate. This versatile building block is a key intermediate in the synthesis of a wide array of pharmaceutical and specialty chemicals. However, like any multifunctional compound, its reactions can sometimes lead to undesired byproducts, complicating purification and reducing yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to identify, troubleshoot, and minimize the formation of common impurities. Drawing upon established chemical principles and validated methodologies, we aim to equip you with the expertise to navigate the synthetic challenges associated with this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts encountered in reactions with this compound?

A1: The primary reactive sites in this compound are the primary alcohol (hydroxymethyl group) and the methyl ester. Consequently, the most common byproducts arise from incomplete or over-reaction at these sites. These can be broadly categorized as:

  • Oxidation-related impurities: Arising from the oxidation of the hydroxymethyl group.

  • Reduction-related impurities: Stemming from the reduction of the methyl ester.

  • Etherification-related byproducts: Formed during the alkylation of the hydroxymethyl group.

  • Hydrolysis products: Resulting from the cleavage of the methyl ester.

Troubleshooting Guide: Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, Methyl 4-formyl-3-methoxybenzoate, is a crucial transformation. However, this reaction is often plagued by the formation of byproducts.

Problem 1: Formation of the Carboxylic Acid Byproduct (Over-oxidation)

Symptom: You observe a byproduct with a significantly lower Rf value on TLC (more polar) than the desired aldehyde. 1H NMR analysis of the crude product may show the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a broad singlet characteristic of a carboxylic acid proton (>10 ppm).

Causality: The aldehyde intermediate is susceptible to further oxidation to the corresponding carboxylic acid, 4-(methoxycarbonyl)-2-methoxybenzoic acid. This is particularly common with strong oxidizing agents like chromic acid or potassium permanganate. Even milder reagents can cause over-oxidation if the reaction is not carefully controlled.

Solutions:

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. Pyridinium chlorochromate (PCC) is a common choice for stopping the oxidation of primary alcohols at the aldehyde stage.[1][2] The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another excellent method for minimizing over-oxidation due to its mild reaction conditions.[3][4][5][6]

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC or HPLC is critical. The reaction should be quenched as soon as the starting material is consumed to prevent the accumulation of the over-oxidized product.

  • Controlled Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will significantly increase the likelihood of over-oxidation.

Experimental Protocol: Selective Oxidation using PCC

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Problem 2: Unpleasant Odor and Sulfur-Containing Impurities (Swern Oxidation)

Symptom: A strong, unpleasant odor (rotten cabbage) is detected during the workup of a Swern oxidation. 1H NMR of the crude product may show a singlet around 2.1 ppm corresponding to dimethyl sulfide.

Causality: The mechanism of the Swern oxidation inherently produces dimethyl sulfide ((CH3)2S) as a byproduct.[3][4][6] Other byproducts from the activation of DMSO include carbon monoxide and carbon dioxide.[3][4]

Solutions:

  • Proper Workup: Quench the reaction at low temperature with a hindered base like triethylamine, followed by the addition of water.

  • Byproduct Removal: Dimethyl sulfide is volatile and can often be removed under reduced pressure. For residual amounts, a dilute solution of bleach or potassium permanganate can be used to oxidize the dimethyl sulfide to the less odorous dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).

  • Ventilation: Always perform the Swern oxidation and workup in a well-ventilated fume hood.

Diagram: Oxidation Pathways

OxidationPathways Start This compound Aldehyde Methyl 4-formyl-3-methoxybenzoate (Desired Product) Start->Aldehyde Mild Oxidation (PCC, Swern) CarboxylicAcid 4-(methoxycarbonyl)-2-methoxybenzoic acid (Over-oxidation Byproduct) Aldehyde->CarboxylicAcid Strong/Excess Oxidant

Caption: Oxidation of the hydroxymethyl group.

Troubleshooting Guide: Reduction of the Methyl Ester

The reduction of the methyl ester to a primary alcohol, yielding (4-(hydroxymethyl)-3-methoxyphenyl)methanol, is another common transformation.

Problem: Incomplete Reduction or Unwanted Side Reactions

Symptom: TLC analysis shows the presence of starting material or other, less polar byproducts in addition to the desired diol. Mass spectrometry may indicate the presence of species with molecular weights corresponding to partially reduced intermediates.

Causality: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing esters to primary alcohols.[7][8][9][10] Incomplete reduction can occur with insufficient LAH or short reaction times. The hydroxymethyl group present in the starting material will also be deprotonated by LAH, consuming one equivalent of the reagent.

Solutions:

  • Sufficient Reagent: Use at least 2 equivalents of LAH to account for both the reduction of the ester and the deprotonation of the existing alcohol.

  • Anhydrous Conditions: LAH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Controlled Workup: The reaction must be carefully quenched at low temperature by the sequential addition of water and then a base (e.g., 15% NaOH solution), followed by more water (Fieser workup).

Experimental Protocol: LAH Reduction

  • To a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude diol.

Diagram: Reduction Pathway

ReductionPathway Start This compound Diol (4-(hydroxymethyl)-3-methoxyphenyl)methanol (Desired Product) Start->Diol LAH, THF

Caption: Reduction of the methyl ester.

Troubleshooting Guide: Williamson Ether Synthesis

Alkylation of the hydroxymethyl group to form an ether is a common derivatization.

Problem: Low Yield and Presence of Unreacted Starting Material

Symptom: The reaction appears sluggish, and a significant amount of the starting alcohol remains even after prolonged reaction times.

Causality: The Williamson ether synthesis is an SN2 reaction that requires the deprotonation of the alcohol to form a nucleophilic alkoxide.[11][12][13][14][15] Incomplete deprotonation due to a weak base or insufficient equivalents will result in low conversion.

Solutions:

  • Choice of Base: A strong base is required to fully deprotonate the primary alcohol. Sodium hydride (NaH) is a common and effective choice.

  • Anhydrous Conditions: The base (e.g., NaH) will react with any water present, reducing its effectiveness. Use anhydrous solvents.

  • Alkylating Agent Reactivity: Primary alkyl halides are the best electrophiles for this reaction. Secondary and tertiary halides are more prone to elimination side reactions.

Experimental Protocol: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Analytical Methods for Purity Assessment

A robust analytical method is essential for identifying and quantifying byproducts.

Technique Application Observations for Byproducts
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity.Byproducts will typically have different Rf values from the starting material and desired product.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and separation of closely related impurities.[16][17][18]Byproducts will appear as separate peaks in the chromatogram. Peak area can be used for quantification.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and identification of impurities.[19]Byproducts will give rise to distinct sets of signals. For example, the aldehyde proton in an oxidation product or the absence of the methyl ester signal in a reduced product.
Mass Spectrometry (MS) Determination of the molecular weight of the product and impurities.[19]The molecular ion peak will confirm the identity of the desired product, and other peaks can help identify byproducts.

References

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • Total Organic Chemistry. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2015). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]

  • Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23) [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting guide for failed Methyl 4-(hydroxymethyl)-3-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

This guide provides an in-depth troubleshooting resource for the synthesis of this compound, a key intermediate in various synthetic pathways, including the preparation of pharmaceutical compounds. The primary focus is on the common synthetic route involving the reduction of Methyl 4-formyl-3-methoxybenzoate using sodium borohydride (NaBH₄).

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and selective method is the reduction of the aldehyde functional group of Methyl 4-formyl-3-methoxybenzoate. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high chemoselectivity in reducing aldehydes and ketones without affecting less reactive carbonyl groups like esters.[1][2] This reaction is typically carried out in a protic solvent, such as methanol or ethanol, at mild temperatures.

Q2: Why is Sodium Borohydride (NaBH₄) preferred over a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A2: The preference for NaBH₄ stems from its selectivity and safer handling. LiAlH₄ is a much stronger reducing agent and would reduce both the aldehyde and the methyl ester functionalities of the starting material, leading to a diol, which is not the desired product.[3] Furthermore, LiAlH₄ reacts violently with protic solvents like water and alcohols, necessitating anhydrous conditions and more stringent safety precautions.[4] NaBH₄'s milder nature allows for the selective reduction of the aldehyde in the presence of the ester, and it can be safely used in alcoholic solvents.[5][6]

Q3: How can I effectively monitor the progress of the reduction reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting aldehyde and the product alcohol. The starting material (aldehyde) is less polar than the product (alcohol), so the product will have a lower Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible by TLC analysis.

Q4: What are the critical safety precautions to consider when working with Sodium Borohydride?

A4: While safer than LiAlH₄, NaBH₄ still requires careful handling. It is a flammable solid and can decompose in the presence of water, especially under acidic conditions, to produce flammable hydrogen gas.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted in a well-ventilated fume hood. When quenching the reaction, do so slowly and cautiously, especially when adding water or acidic solutions, to control the rate of hydrogen evolution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired alcohol, or I've isolated no product at all. What are the likely causes?

A: This is a common issue that can stem from several factors related to reagents and reaction conditions.

  • Degraded Starting Material: The aldehyde starting material, Methyl 4-formyl-3-methoxybenzoate, can be susceptible to air oxidation, converting the aldehyde group into a carboxylic acid.[7] This is often indicated by a yellowish appearance of the typically white solid.[7]

    • Solution: Verify the purity of the starting material using NMR or by checking its melting point. If degradation is suspected, it's best to use a fresh batch or purify the existing material by recrystallization.[7][8]

  • Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if exposed to moisture.

    • Solution: Use a freshly opened container of NaBH₄ or a batch that has been stored under anhydrous conditions.

  • Inadequate Stoichiometry: An insufficient amount of NaBH₄ will lead to an incomplete reaction.

    • Solution: While the stoichiometry is 1:4 (NaBH₄ to aldehyde), it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents of NaBH₄ per equivalent of aldehyde) to ensure the reaction goes to completion.[9]

  • Suboptimal Reaction Temperature: While the reaction is typically exothermic, running it at too low a temperature can significantly slow down the reaction rate.

    • Solution: The reaction is commonly performed by adding the NaBH₄ portion-wise to a solution of the aldehyde at 0 °C to control the initial exotherm, followed by warming to room temperature to ensure completion.[9]

Problem 2: Incomplete Reaction

Q: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted starting aldehyde. How can I resolve this?

A: An incomplete reaction is usually a result of insufficient reaction time or an inadequate amount of the reducing agent.

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Continue to monitor the reaction by TLC. If the reaction appears to have stalled, allow it to stir for a longer period (e.g., several hours) at room temperature.

  • Premature Decomposition of NaBH₄: If the reaction medium is acidic, the NaBH₄ will decompose rapidly.

    • Solution: Ensure the solvent is neutral or slightly basic. Most technical-grade alcohols are suitable without pH adjustment.

  • Insufficient NaBH₄: The initial charge of the reducing agent may have been insufficient or has been consumed.

    • Solution: If the reaction has stalled, a small, additional portion of NaBH₄ can be carefully added to the reaction mixture. Continue to monitor by TLC.

Problem 3: Formation of Side Products

Q: I'm observing unexpected spots on my TLC plate or additional peaks in my NMR spectrum. What are these impurities, and how can they be minimized?

A: The formation of byproducts can complicate purification and reduce the overall yield.

  • Carboxylic Acid Impurity: If the starting aldehyde was partially oxidized, the corresponding carboxylic acid will be present in the final product mixture.

    • Solution: This impurity can be removed during the work-up by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[10]

  • Borate Ester Intermediate: The reaction proceeds through a borate ester intermediate. If the hydrolysis (work-up) is incomplete, this may persist.

    • Solution: Ensure a proper aqueous work-up. Quenching the reaction with water or a mild acid (like dilute HCl or saturated ammonium chloride solution) will hydrolyze the borate esters and liberate the final alcohol product.[11]

Troubleshooting Summary Potential CauseRecommended Solution
Low/No Yield Degraded starting materialVerify purity of aldehyde; use fresh batch.
Inactive NaBH₄Use a new, properly stored container of NaBH₄.
Insufficient NaBH₄Use a slight excess (1.1-1.5 eq).
Incomplete Reaction Short reaction timeIncrease reaction time and monitor by TLC.
Insufficient NaBH₄Add an additional portion of NaBH₄.
Side Product Formation Oxidized starting materialWash with aqueous NaHCO₃ during work-up.
Incomplete hydrolysisEnsure thorough aqueous quench and work-up.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the reduction of Methyl 4-formyl-3-methoxybenzoate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-formyl-3-methoxybenzoate (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexane) until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[9][10]

Visual Diagrams

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl 4-formyl-3-methoxybenzoate in Methanol B Cool to 0-5 °C A->B C Add NaBH4 (1.1 eq) portion-wise B->C D Warm to RT, stir 1-2h C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Extract with Ethyl Acetate F->G H Purify (Recrystallization or Chromatography) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_solutions1 cluster_solutions2 cluster_solutions3 Start Reaction Outcome Unsatisfactory Q1 Low or No Yield? Start->Q1 Q2 Incomplete Reaction? Q1->Q2 No S1a Check Aldehyde Purity (NMR, MP) Q1->S1a Yes Q3 Side Products Observed? Q2->Q3 No S2a Increase Reaction Time Q2->S2a Yes S3a Wash with NaHCO3 (aq) Q3->S3a Yes End Successful Synthesis Q3->End No S1b Use Fresh NaBH4 S1a->S1b S1c Increase NaBH4 Stoichiometry S1b->S1c S2b Add More NaBH4 S2a->S2b S3b Ensure Complete Hydrolysis S3a->S3b

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Time and Temperature for the Synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate. Specifically, it focuses on the optimization of reaction time and temperature for the selective reduction of Methyl 4-formyl-3-methoxybenzoate using sodium borohydride (NaBH₄).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and reliable method is the selective reduction of the aldehyde functional group of Methyl 4-formyl-3-methoxybenzoate. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is favored due to its high chemoselectivity, readily reducing aldehydes and ketones while generally not affecting less reactive carbonyl groups such as esters under standard conditions[1][2][3].

Q2: Why is sodium borohydride (NaBH₄) a good choice for this specific reduction?

A2: Sodium borohydride is an excellent choice for this synthesis due to its selectivity. The starting material, Methyl 4-formyl-3-methoxybenzoate, contains both an aldehyde and a methyl ester group. NaBH₄ is a mild reducing agent that will selectively reduce the more reactive aldehyde to a primary alcohol, leaving the ester group intact[1][2][3][4]. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both functional groups, leading to an undesired diol product[5].

Q3: What is the underlying mechanism of the reduction of an aldehyde with NaBH₄?

A3: The reduction proceeds via a two-step mechanism[1][6][7]. The first step is the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In the second step, a protic solvent (like methanol or water) or a mild acid added during workup protonates the oxygen of the alkoxide, yielding the final primary alcohol product[1][6][8].

Q4: How critical are reaction temperature and time to the success of this synthesis?

A4: Both temperature and reaction time are critical parameters that can significantly impact the yield and purity of the final product.

  • Temperature: Lower temperatures (e.g., 0 °C) are often employed to control the reaction rate and enhance selectivity, minimizing potential side reactions. Reactions with NaBH₄ can be exothermic, and maintaining a low temperature prevents overheating[1].

  • Reaction Time: The reaction time needs to be sufficient for the complete consumption of the starting material. However, excessively long reaction times can sometimes lead to the formation of byproducts or decomposition of the desired product. Monitoring the reaction's progress is crucial to determine the optimal time point for quenching the reaction[9][10].

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of this reaction[9][10]. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. The product, being an alcohol, is more polar than the starting aldehyde and will therefore have a lower retention factor (Rf) on the TLC plate[9].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My reaction is complete according to TLC, but my yield is low. What could be the cause?

A:

  • Incomplete Quenching/Workup: The borate ester intermediate formed during the reaction needs to be fully hydrolyzed to the alcohol product. Ensure you are using an adequate amount of quenching agent (e.g., dilute HCl or saturated ammonium chloride solution) and allowing sufficient time for the hydrolysis to complete[11][12].

  • Product Loss During Extraction: The product, this compound, has some water solubility due to the hydroxyl group. During the aqueous workup and extraction with an organic solvent, some product may remain in the aqueous layer. To minimize this, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the product's solubility in water and perform multiple extractions with your organic solvent[13].

  • Decomposition of NaBH₄: Sodium borohydride can decompose in acidic or neutral aqueous solutions and even slowly in alcoholic solvents, especially at higher temperatures[1][3]. Ensure your NaBH₄ is fresh and dry, and if using an alcoholic solvent, consider adding the NaBH₄ portion-wise to a cooled solution of the aldehyde.

Q: My TLC shows multiple spots, indicating the presence of impurities. What are the likely side reactions?

A:

  • Unreacted Starting Material: If you see a spot corresponding to your starting material, the reaction is incomplete. This could be due to an insufficient amount of NaBH₄, a deactivated reagent, or insufficient reaction time.

  • Over-reduction (less likely with NaBH₄): While NaBH₄ is selective, under forcing conditions (e.g., high temperatures, very long reaction times, or with certain additives), it can slowly reduce esters[3][11]. This would result in the formation of 3-methoxy-4-(hydroxymethyl)benzyl alcohol. If you suspect this, ensure your reaction temperature is controlled.

  • Cannizzaro Reaction (under basic conditions): If the reaction conditions become strongly basic, the starting aldehyde could undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding carboxylic acid and alcohol. This is generally not a major issue with NaBH₄ reductions unless a strong base is added.

Q: The reaction seems to be very slow or not starting at all, based on TLC analysis.

A:

  • Reagent Quality: Sodium borohydride is sensitive to moisture and can lose its reactivity over time if not stored properly. Use a fresh bottle of NaBH₄ or an opened bottle that has been stored in a desiccator.

  • Solvent Issues: While protic solvents like methanol or ethanol are commonly used, ensure they are of sufficient purity. The presence of significant amounts of water can accelerate the decomposition of NaBH₄[3].

  • Low Temperature: While low temperatures are good for control, a temperature that is too low may significantly slow down the reaction rate. If the reaction is sluggish at 0 °C, you can try allowing it to slowly warm to room temperature while monitoring by TLC[11].

Q: I am having difficulty with the workup; an emulsion has formed during extraction.

A:

  • Emulsions can form during the extraction process, especially if there are fine solid byproducts. To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, filtering the entire mixture through a pad of Celite before performing the extraction can help remove particulates that stabilize the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 4-formyl-3-methoxybenzoate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-formyl-3-methoxybenzoate (1.0 eq) in methanol (approximately 10-15 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 10-15 minutes. The addition is exothermic, so maintain the temperature at 0-5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., every 15-30 minutes) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic (pH ~5-6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Optimization of Reaction Time and Temperature

Objective: To determine the optimal reaction time and temperature for the reduction to maximize yield and purity.

Procedure:

  • Set up multiple small-scale reactions in parallel (e.g., in vials or small flasks), each with the same amount of starting material (e.g., 100 mg) and solvent.

  • Temperature Study: Run the reactions at different temperatures (e.g., -10 °C, 0 °C, and room temperature). For each temperature, take aliquots at different time points (e.g., 30 min, 1h, 2h, 4h).

  • Time Course Study: For a fixed temperature (e.g., 0 °C), run the reaction and quench individual reactions at different time points (e.g., 30 min, 1h, 2h, 4h, 6h).

  • Work up each aliquot/reaction identically as described in Protocol 1.

  • Analyze the crude product from each condition for yield and purity (e.g., by ¹H NMR spectroscopy or HPLC).

  • Tabulate the results to identify the optimal conditions.

Data Interpretation

The following table represents hypothetical but realistic data from an optimization study as described in Protocol 2.

Table 1: Effect of Temperature and Reaction Time on Yield and Purity

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
100.575>99
201.092>99
302.094>99
404.09598
525 (RT)0.59697
625 (RT)1.09595

Analysis: Based on this data, reacting at 0 °C for 2 hours (Entry 3) provides an excellent balance of high yield and purity. While the reaction at room temperature is faster (Entry 5), it results in slightly lower purity, suggesting the formation of minor byproducts. Extended reaction times do not significantly improve the yield and may lead to a slight decrease in purity (Entries 4 and 6).

Visual Guides

Reaction Pathway

Reaction_Pathway SM Methyl 4-formyl-3-methoxybenzoate Product This compound SM->Product Reduction Reagent 1. NaBH4, MeOH 2. H3O+ workup

Caption: Reduction of Methyl 4-formyl-3-methoxybenzoate.

Optimization Workflow

Optimization_Workflow cluster_temp Temperature Optimization cluster_time Time Optimization T1 Run at 0 °C Time1 Quench at 30 min T1->Time1 Time2 Quench at 1 hr T1->Time2 Time3 Quench at 2 hr T1->Time3 Time4 Quench at 4 hr T1->Time4 T2 Run at RT T2->Time1 T2->Time2 T2->Time3 T2->Time4 T3 Run at -10 °C T3->Time1 T3->Time2 T3->Time3 T3->Time4 Analysis Workup & Analyze Yield/Purity Time1->Analysis Time2->Analysis Time3->Analysis Time4->Analysis Start Set up parallel reactions Start->T1 Start->T2 Start->T3 Optimal Identify Optimal Conditions Analysis->Optimal

Caption: Workflow for optimizing reaction time and temperature.

Troubleshooting Decision Tree

Troubleshooting_Tree Issue Problem Observed? LowYield Low Yield Issue->LowYield Yield Impure Impure Product Issue->Impure Purity NoRxn No Reaction Issue->NoRxn Progress CheckWorkup Incomplete Workup? Product in Aqueous Layer? LowYield->CheckWorkup CheckSM Incomplete Reaction? (Check TLC) Impure->CheckSM CheckTemp Temperature Too High? Impure->CheckTemp CheckReagent Check NaBH4 Quality and Amount NoRxn->CheckReagent CheckSM->CheckReagent

Caption: A decision tree for troubleshooting common issues.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Woski, S. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Millersville University.
  • Ramachandran, P. V., & Gagare, P. D. (2017). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 19(19), 4565-4570. [Link]

  • Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309. [Link]

  • Dudás, Á., Gyömöre, Á., Mészáros, B. B., Gondár, S., Adamik, R., Fegyverneki, D., ... & Soós, T. (2022). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society, 144(37), 17016–17025. [Link]

  • Hunt, I. (n.d.). selectivity using sodium borohydride. University of Calgary. [Link]

  • The Royal Society of Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. [Link]

  • Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • ChemRxiv. (2022). Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Molecules. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Google Patents. (1995).
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

  • PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

Sources

Technical Support Center: Purification of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(hydroxymethyl)-3-methoxybenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate. The methodologies described are grounded in established chemical principles to ensure you can confidently achieve the desired purity for your research and development needs.

Part 1: Initial Assessment & Common Impurities

Before attempting purification, it is crucial to assess the purity of your crude material and understand the likely impurities. This knowledge will guide your choice of purification strategy.

Q1: What are the most common impurities I might encounter in my crude this compound?

The impurities in your sample are typically derived from the synthetic route used. Common sources include unreacted starting materials, byproducts of side reactions, and degradation products.

  • Unreacted Starting Materials: Depending on the synthesis, you may find residual vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its methyl ester, methyl vanillate.[1][2] If the hydroxymethyl group was introduced via reduction of a formyl or carboxyl group, the corresponding starting aldehyde or di-acid may be present.

  • Reaction Byproducts: Incomplete reactions can lead to impurities. For instance, if the synthesis involves methylation, you might find partially methylated derivatives.[3] Over-oxidation during synthesis can also generate related aldehyde or carboxylic acid impurities.

  • Solvents and Reagents: Residual solvents used during the reaction or initial workup can be present.[4] Inorganic salts from reagents or pH adjustments may also contaminate the crude product.[4]

  • Degradation Products: As a phenolic compound, it can be susceptible to oxidation, which often results in the formation of colored impurities, causing the product to appear yellow or brown instead of white.[3]

Q2: Which analytical techniques should I use to assess the purity of my crude sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid tool for qualitatively assessing the number of components in your mixture and for choosing an appropriate solvent system for column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of your sample and detecting impurities, even at trace levels.[4][6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your desired product and identifying structurally similar impurities. For example, residual starting materials will have distinct signals that can be identified and sometimes even quantified.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your product and can help identify unknown impurities by their mass-to-charge ratio.[3]

Part 2: Purification Methodologies & Troubleshooting

Based on your initial purity assessment, you can select the most appropriate purification method. Often, a combination of methods is required to achieve high purity.

Workflow for Purification Strategy

The following diagram outlines a general workflow for purifying this compound.

PurificationWorkflow Start Crude Product AssessPurity Assess Purity (TLC, HPLC, NMR) Start->AssessPurity Decision Is Purity >98%? AssessPurity->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Extraction Acid-Base Extraction (if acidic/basic impurities) Decision->Extraction No AnalyzeFinal Final Purity Analysis (HPLC, NMR) Recrystallize->AnalyzeFinal Column Column Chromatography Column->Recrystallize For final polishing Extraction->Column FinalProduct Pure Product (>99%) AnalyzeFinal->FinalProduct

Caption: General purification workflow for this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound, yielding a highly pure crystalline product.[7]

Q3: What is a good solvent system for the recrystallization of this compound?

The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[7] For compounds like this, which have moderate polarity due to the hydroxyl, ester, and ether groups, common solvent systems include:

  • Methanol/Water or Ethanol/Water: The compound is typically soluble in alcohols like methanol or ethanol and insoluble in water. You would dissolve the crude product in a minimum amount of hot alcohol and then add water dropwise until the solution becomes slightly cloudy (the cloud point). Re-heating to get a clear solution followed by slow cooling should induce crystallization.[3]

  • Ethyl Acetate/Hexanes (or Petroleum Ether): Dissolve the compound in a minimum of hot ethyl acetate, then add the non-polar solvent (hexanes) until the cloud point is reached. This is a very common and effective system for esters.[8]

  • Toluene: Toluene can also be an effective single-solvent system for recrystallization.[3]

Pro-Tip: Always perform a small-scale test to find the optimal solvent system before committing your entire batch.

Q4: My product is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often traps impurities.

  • Cause: The solution is likely too supersaturated, or the temperature is dropping too quickly. The boiling point of your chosen solvent might be higher than the melting point of your compound.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal growth.

    • Adding a seed crystal of the pure compound can also initiate proper crystallization.[7]

Q5: My recrystallization yield is very low. How can I improve it?

Low yield can result from several factors.

Possible CauseSuggested Solution
Using too much solvent Dissolve the crude solid in the minimum amount of boiling solvent required to achieve a clear solution. Using excess solvent will keep more of your product dissolved even after cooling.
Cooling period is too short Ensure the solution is cooled thoroughly. Placing the flask in an ice-water bath for 30 minutes after it has reached room temperature can maximize crystal formation.
Premature crystallization If crystals form in the funnel during a hot filtration step, you will lose product. Use a pre-heated funnel and filter the hot solution quickly.
Product is moderately soluble even at low temperatures Some product will always remain in the mother liquor. You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling, but be aware this crop will likely be less pure.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful method for separating the desired product from impurities with different polarities.[5]

Q6: What is a recommended stationary and mobile phase for purifying this compound on a column?
  • Stationary Phase: Silica gel is the most common and effective choice for this compound.[5]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is standard. A good starting point, which should be optimized using TLC first, is a gradient of Hexanes and Ethyl Acetate .[5][9]

    • Example Gradient: Start with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate (e.g., to 70:30 Hexane:Ethyl Acetate).[5] This will first elute non-polar impurities, followed by your product, with more polar impurities remaining on the column longer.

Q7: My separation on the column is poor, with overlapping spots on TLC. What can I do?

Poor separation is a common issue that can be resolved by optimizing your technique.

ChromatographyTroubleshooting Problem Poor Separation (Overlapping Spots) Cause1 Inappropriate Eluent System Problem->Cause1 Cause2 Column Overloaded Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Cause4 Sample Loaded in Wrong Solvent Problem->Cause4 Solution1 Optimize solvent system via TLC. Try a shallower gradient or a different solvent system (e.g., DCM/EtOAc). Cause1->Solution1 Solution2 Reduce the amount of crude material loaded. Use a larger column. Cause2->Solution2 Solution3 Repack column carefully. Ensure a flat, stable silica bed. Cause3->Solution3 Solution4 Dissolve sample in a minimum amount of the initial, least polar eluent. Cause4->Solution4

Sources

Stability of Methyl 4-(hydroxymethyl)-3-methoxybenzoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(hydroxymethyl)-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic and basic conditions.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability profile is critical for ensuring the integrity of synthetic pathways, the quality of the final drug substance, and for meeting regulatory requirements. This document provides a comprehensive overview of the potential degradation pathways, frequently asked questions, and detailed protocols for conducting stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?

The primary degradation pathway is the hydrolysis of the methyl ester group.[1][2] Under acidic conditions, this is an acid-catalyzed hydrolysis, while under basic conditions, it is a base-catalyzed hydrolysis, also known as saponification.[1][3] Both reactions result in the formation of 4-(hydroxymethyl)-3-methoxybenzoic acid and methanol.

Q2: Which condition, acidic or basic, is likely to cause faster degradation?

Generally, base-catalyzed hydrolysis (saponification) of esters is faster and more irreversible than acid-catalyzed hydrolysis.[1][4] This is because under basic conditions, the carboxylate salt formed is deprotonated and thus, the reaction is driven to completion.[3][5]

Q3: Are there any other potential degradation pathways to consider besides ester hydrolysis?

While ester hydrolysis is the most prominent degradation pathway, other reactions could occur under more forcing conditions. For instance, the hydroxymethyl group could potentially undergo side reactions, although this is less likely under typical hydrolytic stress conditions. The methoxy group is generally stable, but cleavage could occur under very harsh acidic conditions and high temperatures.[6]

Q4: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation.[7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Other analytical techniques like UV-Visible Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification.[7]

Q5: What are the typical conditions for a forced degradation study?

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10] Typical conditions for acid/base hydrolysis involve treating the compound with acids (e.g., 0.1 N to 1 N HCl) and bases (e.g., 0.1 N to 1 N NaOH) at room temperature or elevated temperatures (e.g., 50-70°C).[4][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The stress conditions (acid/base concentration, temperature, time) are too mild.Gradually increase the severity of the conditions. For example, increase the acid/base concentration, raise the temperature, or extend the reaction time. The goal is to achieve 5-20% degradation.[12]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the conditions. Use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time.
Unexpected peaks in the chromatogram. Impurities in the starting material, side reactions, or secondary degradation of the primary degradant.Characterize the unexpected peaks using techniques like LC-MS or NMR to identify their structures. This will help in understanding the complete degradation pathway.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or other chromatographic parameters.Optimize the HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, or selecting a different column to achieve good separation and peak shape for both the parent compound and its degradants.
Precipitation of the compound or degradant during the study. The solubility of the compound or its degradation product is exceeded in the reaction medium.Consider using a co-solvent if the compound's solubility is low in aqueous acidic or basic solutions.[12] Ensure the final concentration is below the saturation point.

Degradation Mechanisms

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible equilibrium process.

Diagram of Acid-Catalyzed Hydrolysis Workflow

AcidHydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination & Deprotonation A This compound H_plus H+ ProtonatedEster Protonated Ester H_plus->ProtonatedEster Protonation of carbonyl oxygen Water H2O Tetrahedral_Intermediate1 Tetrahedral Intermediate Water->Tetrahedral_Intermediate1 Attack by water Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate1->Protonated_Intermediate Proton transfer to methoxy group Product 4-(hydroxymethyl)-3-methoxybenzoic Acid Protonated_Intermediate->Product Elimination of methanol Methanol Methanol BaseHydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (Irreversible) B This compound OH_minus OH- Tetrahedral_Intermediate2 Tetrahedral Intermediate OH_minus->Tetrahedral_Intermediate2 Attack by hydroxide Carboxylic_Acid 4-(hydroxymethyl)-3-methoxybenzoic Acid Tetrahedral_Intermediate2->Carboxylic_Acid Elimination of methoxide Methoxide Methoxide (CH3O-) Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt Deprotonation by methoxide Methanol2 Methanol

Caption: Workflow of base-catalyzed ester hydrolysis (saponification).

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. It is essential to adapt these protocols based on the specific experimental setup and analytical instrumentation available.

Protocol 1: Acidic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition:

    • To a known volume of the stock solution, add an equal volume of an aqueous solution of hydrochloric acid (e.g., 0.1 N or 1 N HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot of the reaction mixture.

  • Sample Preparation for Analysis:

    • Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 N or 1 N NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. A control sample (unstressed) should also be analyzed for comparison.

Protocol 2: Basic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acidic degradation protocol.

  • Stress Condition:

    • To a known volume of the stock solution, add an equal volume of an aqueous solution of sodium hydroxide (e.g., 0.1 N or 1 N NaOH).

    • Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specific duration.

    • At each time point, withdraw an aliquot.

  • Sample Preparation for Analysis:

    • Neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 N or 1 N HCl).

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, alongside a control sample.

References

  • LibreTexts. (2020). 22.6: Ester Chemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 52(14), 2648–2659.
  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Acid-catalysed hydrolysis of alkyl benzoates. Retrieved from [Link]

  • ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

  • Chegg.com. (2017). Solved A base-catalyzed hydrolysis of methyl benzoate is. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • Zenodo. (1988). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ResearchGate. (2012). Curing mechanism of alkaline phenolic resin with organic ester. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 4-hydroxy-3-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • FooDB. (2011). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

  • ChemBK. (2024). methyl 4-hydroxy-3-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2013). Application conditions for ester cured alkaline phenolic resin sand. Retrieved from [Link]

  • WUR eDepot. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. Retrieved from [Link]

  • PubMed. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

  • MDPI. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • YouTube. (2021). Saponification of methyl benzoate. Retrieved from [Link]

  • YouTube. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent the Decomposition of Methyl 4-(hydroxymethyl)-3-methoxybenzoate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(hydroxymethyl)-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and long-term stability of the compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary benzylic alcohol and a methyl ester, makes it a versatile precursor. However, these same functional groups render the molecule susceptible to degradation over time if not stored and handled correctly. This guide will delve into the primary decomposition pathways—oxidation and hydrolysis—and provide actionable strategies to mitigate these risks, ensuring the purity and reliability of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition in my sample of this compound?

A1: The most common signs of decomposition are a change in physical appearance, such as discoloration (yellowing or browning), or a change in the physical state, like clumping or melting of the solid. Analytically, you may observe the appearance of new peaks in your HPLC or GC chromatograms, or changes in the spectral data (e.g., NMR, IR) compared to a fresh sample.

Q2: How quickly does this compound degrade at room temperature?

A2: While specific kinetic data for this exact molecule is not extensively published, based on the chemistry of its functional groups, degradation at ambient temperature in the presence of air and moisture is expected. The benzylic alcohol is susceptible to slow oxidation, and the methyl ester can undergo hydrolysis if exposed to moisture, especially under non-neutral pH conditions. For long-term storage, room temperature is not recommended.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: For long-term storage, it is highly recommended. The primary oxidative degradation pathway involves the benzylic alcohol. Storing the compound under an inert atmosphere, such as nitrogen or argon, will significantly slow down this process. For short-term use, tightly sealing the container after each use may be sufficient, but inerting the headspace is best practice.

Q4: Can I store the compound in a solution?

A4: Storing in solution is generally not recommended for long periods due to the increased risk of hydrolysis of the methyl ester, especially in protic or aqueous-containing solvents. If you must store it in solution for a short duration, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) and store it at a low temperature.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: I've noticed a new, more polar impurity in my HPLC analysis after storing the compound for several months.

Potential Cause: This is likely due to the hydrolysis of the methyl ester group to the corresponding carboxylic acid, 4-(hydroxymethyl)-3-methoxybenzoic acid. This reaction is accelerated by the presence of moisture and can be catalyzed by acidic or basic residues.

Troubleshooting Steps:

  • Confirm the Identity of the Impurity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (C9H10O5, MW: 198.17 g/mol ).

  • Review Storage Conditions:

    • Was the container tightly sealed?

    • Was a desiccant used?

    • What was the storage temperature?

  • Implement a Corrective Storage Protocol:

    • Store the compound in a desiccator at or below 4°C.

    • For long-term storage, consider vacuum-sealing the container or storing it in a glovebox under an inert atmosphere.

Issue 2: My sample has developed a yellowish tint, and I see a new, less polar peak in my reverse-phase HPLC chromatogram.

Potential Cause: A yellowish color change often indicates oxidation. The primary benzylic alcohol is susceptible to oxidation, first to an aldehyde (Methyl 4-formyl-3-methoxybenzoate) and potentially further to a carboxylic acid (Methyl 4-carboxy-3-methoxybenzoate). The aldehyde is a likely initial oxidation product.

Troubleshooting Steps:

  • Characterize the Impurity: Use analytical techniques like LC-MS or GC-MS to identify the new peak. The expected mass for the aldehyde is C10H10O4 (MW: 194.18 g/mol ).

  • Assess the Storage Atmosphere:

    • Was the container exposed to air? The rate of oxidation will be significantly higher in the presence of oxygen.

  • Implement Enhanced Storage and Handling Procedures:

    • Inert Atmosphere: Always store the compound under an inert atmosphere (nitrogen or argon).

    • Antioxidants: For storage in solution (not recommended long-term), the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can help prevent oxidation. However, this may complicate downstream reactions.

    • Light Protection: Store in an amber vial or in the dark, as light can catalyze oxidative processes.

Decomposition Pathways

The two primary degradation pathways for this compound are oxidation and hydrolysis.

parent This compound oxidation_product_1 Methyl 4-formyl-3-methoxybenzoate parent->oxidation_product_1 Oxidation (O2, light) hydrolysis_product 4-(hydroxymethyl)-3-methoxybenzoic acid parent->hydrolysis_product Hydrolysis (H2O, acid/base) oxidation_product_2 Methyl 4-carboxy-3-methoxybenzoate oxidation_product_1->oxidation_product_2 Further Oxidation

Caption: Primary decomposition pathways for this compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature ≤ 4°CReduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation of the benzylic alcohol.
Moisture Store with a desiccant or in a desiccatorPrevents hydrolysis of the methyl ester.
Light Store in an amber vial or in the darkPrevents photo-catalyzed oxidation.
Container Tightly sealed, chemically inert glass vialPrevents exposure to air and moisture.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound
  • Place the solid compound in a clean, dry amber glass vial.

  • If possible, place the vial in a larger container with a desiccant.

  • Purge the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.

  • Quickly and tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).

  • Wrap the cap with parafilm for an extra seal.

  • Store the container in a refrigerator at ≤ 4°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This reverse-phase HPLC method is designed to separate the parent compound from its primary degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 30% B

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Expected Elution Order:

  • 4-(hydroxymethyl)-3-methoxybenzoic acid (most polar)

  • This compound (parent)

  • Methyl 4-formyl-3-methoxybenzoate (less polar)

Workflow for Stability Assessment

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Obtain Sample prep Prepare Sample Solution (0.5 mg/mL in 50:50 A:B) start->prep hplc Inject into HPLC System prep->hplc chromatogram Acquire Chromatogram hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity and Impurity Profile integrate->calculate end End calculate->end Report Results

Caption: Workflow for assessing the stability of this compound.

References
  • General Stability of Benzylic Alcohols: The oxidation of benzylic alcohols is a well-documented process in organic chemistry. The benzylic position is activated towards oxidation due to the stability of the intermediate radical or carbocation. Source: Chemistry LibreTexts, Oxidation and Reduction of Substituted Benzenes. Link

  • Hydrolysis of Benzoic Acid Esters: The kinetics of hydrolysis for substituted methyl benzoates have been studied, showing the influence of substituents on the reaction rate. Source: Zenodo, Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Link

  • Forced Degradation Studies: The principles and practices of forced degradation studies for pharmaceuticals are outlined by the International Council for Harmonisation (ICH) and are a key component of demonstrating the stability-indicating nature of analytical methods. Source: MedCrave, Forced Degradation Studies. Link

  • Analytical Method Development for Related Compounds: Application notes and research articles often provide starting points for developing HPLC methods for specific compounds by looking at methods for structurally similar molecules. Source: BenchChem, A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. Link

  • Stability of Vanillyl Alcohol: Studies on the degradation of vanillyl alcohol, a structurally similar compound, can provide insights into the stability of the hydroxymethyl-methoxyphenol moiety. Source: PubMed, Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Link

Technical Support Center: Challenges in Scaling Up Methyl 4-(hydroxymethyl)-3-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate from the bench to a larger scale. This valuable building block, a derivative of vanillic acid[1], is a key intermediate in the synthesis of various pharmaceutical compounds, including the oncology drug Bosutinib[2].

Scaling up chemical reactions introduces challenges not always apparent at the lab scale, including issues with selectivity, thermal management, purification, and safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities successfully. The primary focus will be on the selective reduction of a diester precursor, a common and scalable route to the target molecule.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of the selective reduction of Dimethyl 5-methoxyisophthalate to this compound.

Q1: My reaction yield is significantly lower at a larger scale compared to my bench-top experiments. What are the likely causes?

This is a frequent issue when scaling up. The root cause often lies in one of several factors that become more pronounced at a larger volume.

  • Incomplete Reaction: At scale, inefficient mixing can lead to localized concentration gradients and lower effective reaction temperatures, stalling the reaction. While Thin-Layer Chromatography (TLC) is useful at the bench, it is not quantitative. For process scale, High-Performance Liquid Chromatography (HPLC) is essential for accurately monitoring the consumption of starting material.[3]

  • Reagent Degradation: Sodium borohydride (NaBH₄) can decompose in the presence of moisture or acidic impurities.[4] Ensure all solvents are appropriately dried and that the starting material does not contain acidic residues from a previous step.

  • Sub-optimal Temperature Control: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. If the reaction is exothermic, poor heat dissipation can lead to side reactions. Conversely, if the reaction requires heating (as is common for reducing aromatic esters with NaBH₄), maintaining a consistent internal temperature is crucial.[5]

  • Improper Stoichiometry: Ensure the molar equivalents of the reducing agent are scaled correctly. For sluggish reactions like aromatic ester reductions, a larger excess of NaBH₄ may be required than in other reductions.[5]

Troubleshooting Steps:

  • Implement In-Process Controls (IPCs): Switch from TLC to HPLC to get quantitative data on reaction progress. Take samples periodically until the starting material is consumed to an acceptable level (e.g., <1%).

  • Verify Reagent Quality: Use fresh, high-purity sodium borohydride. Store it under dry, inert conditions.

  • Improve Mixing and Thermal Management: Use an appropriately sized overhead stirrer and a reactor with a jacket for precise temperature control.

  • Re-evaluate Stoichiometry: If the reaction stalls, a carefully controlled addition of more reducing agent may be necessary, but be mindful of the risk of over-reduction.

Q2: I am observing a significant amount of the diol byproduct, [3-methoxy-5-(hydroxymethyl)phenyl]methanol. How can I improve selectivity for the mono-reduction?

The formation of the diol byproduct is a classic selectivity challenge. While sodium borohydride is generally milder than reagents like Lithium Aluminium Hydride (LiAlH₄)[6], it can still reduce both ester groups, especially under forcing conditions.

  • Understanding Reagent Reactivity: LiAlH₄ is a very powerful reducing agent that will readily reduce most carbonyl compounds, including esters, to alcohols.[7] NaBH₄ is much more selective and typically does not reduce esters under standard conditions (room temperature, methanol).[8] However, aromatic esters can be reduced by NaBH₄, often requiring elevated temperatures or the use of co-solvents like THF, which increases the risk of over-reduction.[9]

  • Controlling Reaction Parameters:

    • Temperature: This is the most critical parameter. Lowering the reaction temperature will significantly enhance selectivity. Perform the addition of NaBH₄ at a lower temperature (e.g., 0-10 °C) and then allow the reaction to slowly warm or apply gentle heating as needed, while monitoring via HPLC.

    • Addition Rate: Add the sodium borohydride portion-wise or as a slow-fed slurry. A rapid addition can create localized "hot spots" and an excess of the reducing agent, favoring the diol formation.

    • Solvent System: The choice of solvent can modulate the reactivity of NaBH₄. A common system for this reduction is a mixture of an alcohol (like methanol) and an ethereal solvent (like THF).[9] The methanol participates in the reaction, forming alkoxyborohydrides which may have different reactivity profiles.[10]

Reducing Agent Reactivity with Esters Selectivity Safety/Handling Considerations
Sodium Borohydride (NaBH₄) Moderate; reduces aromatic esters under specific conditions (heat, additives).[5]Good; can be tuned by temperature and addition rate.Water-reactive, generates H₂. Relatively safe to handle.
Lithium Borohydride (LiBH₄) More reactive than NaBH₄, less than LiAlH₄.[11]Moderate; offers a middle ground but can still over-reduce.More reactive with water than NaBH₄.
Lithium Aluminum Hydride (LiAlH₄) Very high; reduces most carbonyls rapidly.[12]Poor; will almost certainly produce the diol.Extremely water-reactive, pyrophoric potential. Requires strict anhydrous conditions.
Q3: My product is contaminated with vanillic acid derivatives after work-up. What is causing this hydrolysis and how can I prevent it?

The presence of carboxylic acid impurities indicates saponification (hydrolysis) of the methyl ester. This typically occurs during the reaction quench or aqueous work-up steps.

  • pH Control: Sodium borohydride reactions are often quenched by the careful addition of an acid to neutralize the excess reagent and the resulting borate salts. If the pH becomes too high (basic) during the work-up, especially at elevated temperatures, the ester group can be hydrolyzed.

  • Work-up Temperature: Performing the quench and extractions at elevated temperatures will accelerate the rate of hydrolysis.

Recommended Work-up Protocol:

  • Cool the completed reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully add a dilute acid solution (e.g., 1N HCl) to quench the excess NaBH₄. Monitor the pH to ensure it does not become strongly basic. Vigorous hydrogen evolution will occur, so ensure adequate ventilation and headspace in the reactor.[13]

  • Once the quench is complete, adjust the pH to be slightly acidic or neutral.

  • Proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate) at room temperature or below.

  • Wash the combined organic layers with brine to remove excess water before drying and concentrating.

Q4: I am struggling with purification at scale. Column chromatography is not feasible, and recrystallization gives poor recovery.

Effective purification is key to achieving the desired product quality. Transitioning from chromatography to crystallization is a standard part of scaling up.[14]

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[14] An ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. A solvent pair (one "soluble" solvent and one "anti-solvent") is often effective.

  • Impurity Profile: The success of crystallization depends on the impurity profile. If the main impurity is the diol byproduct, its higher polarity and hydrogen bonding capability may interfere with crystal lattice formation.

Troubleshooting Steps:

  • Systematic Solvent Screening: Use a small amount of the crude product to test various solvents and solvent pairs.

  • Seeding: If the product is slow to crystallize, adding a small "seed" crystal of pure material can induce crystallization.

  • Consider a "Wash": If the crude material is an oil or very impure, first try to triturate or wash it with a solvent in which the product is poorly soluble but the impurities are (e.g., cold diethyl ether or hexane) to remove some contaminants before attempting recrystallization.

Solvent/System Rationale
Toluene Aromatic solvent, may provide good solubility at reflux and poor solubility when cold.
Ethyl Acetate / Heptane A common polar/non-polar pair that is effective for many moderately polar compounds.
Methanol / Water Can be effective, but the high polarity of water may cause the product to crash out too quickly.
Isopropyl Acetate A good alternative to ethyl acetate with a higher boiling point and lower water solubility.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the reduction step?

The most critical parameters are:

  • Temperature: Directly impacts reaction rate and selectivity.

  • Reagent Addition Rate: Crucial for managing exotherms and maintaining selectivity.

  • Stirring Efficiency (Agitation Speed): Ensures homogenous mixing and heat transfer.

  • Reaction Concentration: Affects reaction kinetics and can impact work-up efficiency.

Q2: What are the primary safety concerns when handling large quantities of sodium borohydride?

Safety is paramount during scale-up. For sodium borohydride, the key hazards are:

  • Water Reactivity: NaBH₄ reacts with water, alcohols, and acids to produce highly flammable hydrogen gas.[4] All additions must be controlled, and the reaction should be conducted in a well-ventilated area away from ignition sources.[15]

  • Dust Inhalation: NaBH₄ is a fine powder and can be corrosive and toxic if inhaled or ingested. Handle in a fume hood or with appropriate local exhaust ventilation and wear proper personal protective equipment (PPE), including a respirator if necessary.[13][16]

  • Corrosivity: It is corrosive and can cause severe skin and eye damage upon contact. Always wear gloves and chemical safety goggles.

Q3: How can I best monitor the reaction at scale to determine its endpoint?

While TLC is suitable for qualitative bench-scale monitoring, HPLC is the industry standard for process development .[3]

  • Develop a Validated HPLC Method: Create a method that clearly separates the starting material (Dimethyl 5-methoxyisophthalate), the desired product (this compound), and key byproducts (the diol).

  • Establish Sampling Procedures: Define a safe and representative sampling procedure from the reactor. This may involve using a sample bomb or a dip tube.

  • Set Endpoint Criteria: Define the reaction endpoint based on the percentage of remaining starting material (e.g., <1% by HPLC area). This ensures consistency between batches.

Experimental Protocols

Protocol 1: Lab-Scale Selective Reduction of Dimethyl 5-methoxyisophthalate

This protocol describes a typical lab-scale procedure that can serve as a baseline for scale-up optimization.

  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet.

  • Charging Reagents: To the flask, add Dimethyl 5-methoxyisophthalate (1.0 eq) and a mixture of THF and Methanol (e.g., a 4:1 ratio, 10 mL/g).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (approx. 1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion. Monitor progress by HPLC.

  • Quench: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add 1N HCl dropwise until gas evolution ceases and the pH is ~6-7.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Visualizations

Troubleshooting Workflow for Low Yield / Purity

G start Low Yield or Purity Issue Detected check_completion Is Reaction Complete? (Check IPC/HPLC Data) start->check_completion check_selectivity Is Over-reduction Observed? (Diol byproduct > 5%) check_completion->check_selectivity Yes incomplete_reaction Potential Cause: - Insufficient Reagent - Low Temperature - Poor Mixing check_completion->incomplete_reaction No check_hydrolysis Is Saponification Observed? (Acid impurity present) check_selectivity->check_hydrolysis No over_reduction Potential Cause: - Reaction Temp Too High - Reagent Added Too Fast check_selectivity->over_reduction Yes purification_issue If all else clear, review purification step check_hydrolysis->purification_issue No hydrolysis Potential Cause: - Improper pH during work-up - High work-up temperature check_hydrolysis->hydrolysis Yes solution_incomplete Solution: - Increase reagent stoichiometry - Increase reaction time/temp - Improve agitation incomplete_reaction->solution_incomplete solution_over_reduction Solution: - Lower reaction temperature - Slow reagent addition rate over_reduction->solution_over_reduction solution_hydrolysis Solution: - Control quench pH carefully - Perform work-up at low temp hydrolysis->solution_hydrolysis

Caption: Troubleshooting decision tree for scaling up the reaction.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Sodium borohydride Safety Data Sheet. Retrieved from [Link]

  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • University of Washington. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • Pearl, I. A. (1946). Production of vanillic acid. U.S. Patent No. US2414119A. Google Patents.
  • Li, T., & Rosazza, J. P. (1997). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 63(8), 3251-3253.
  • Reddit. (2021). Reducing esters with NaBH4. r/chemhelp. Retrieved from [Link]

  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
  • Ye, W., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(9), 10856-10865.
  • Ritter, H., et al. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. U.S. Patent No. US5424479A. Google Patents.
  • Ye, W., et al. (2007).
  • Acta Chimica Slovenica. (2025). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

  • Zenodo. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Retrieved from [Link]

  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Bramucci, M. G., et al. (2019). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. U.S. Patent No. US10669223B2. Google Patents.
  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

Overcoming purification challenges of Methyl 4-(hydroxymethyl)-3-methoxybenzoate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(hydroxymethyl)-3-methoxybenzoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often nuanced challenges encountered during the purification of this versatile chemical intermediate. Drawing from established laboratory practices and chemical principles, this document provides in-depth troubleshooting guides, FAQs, and detailed protocols to enhance purity, improve yield, and ensure the reliability of your experimental outcomes.

Introduction to Purification Challenges

This compound, a derivative of vanillic acid, possesses three key functional groups: a methyl ester, a benzyl alcohol, and a methoxy group on an aromatic ring. This trifunctional nature, while making it a valuable synthetic building block, also presents specific purification challenges. Common issues stem from the presence of structurally similar impurities, such as unreacted starting materials (e.g., vanillic acid) or over-oxidized side products (e.g., the corresponding aldehyde), which can be difficult to separate due to their similar polarities. Furthermore, the presence of both a hydrogen-bond donor (hydroxyl group) and acceptors (ester and methoxy groups) can lead to complications in crystallization, such as the product "oiling out" instead of forming a solid lattice. This guide will address these issues systematically.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Category 1: Persistent Impurities
Q1: My final product is contaminated with the starting material, Methyl 4-formyl-3-methoxybenzoate (the aldehyde). How can I remove it?

This is a frequent challenge, as the aldehyde precursor is structurally very similar to the desired alcohol product.

Answer: The most effective method to remove a residual aldehyde impurity is through a selective chemical wash with a sodium bisulfite solution. The aldehyde reacts with bisulfite to form a water-soluble adduct, which can then be easily separated from your desired alcohol in the organic phase.

Protocol 1: Aldehyde Removal via Bisulfite Wash
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash it with a 10% (w/v) aqueous solution of sodium bisulfite. Shake the funnel vigorously for 2-3 minutes. You may need to perform this wash 2-3 times.

  • Phase Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, is drained and discarded.

  • Neutralization & Brine Wash: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified product.[1]

  • Purity Check: Assess the purity of your product using Thin-Layer Chromatography (TLC) or ¹H NMR to confirm the absence of the aldehyde proton signal (typically around 9-10 ppm).

Q2: How can I remove unreacted vanillic acid from my methyl ester product?

The carboxylic acid starting material is significantly more polar and acidic than your ester-alcohol product, which allows for a straightforward separation.

Answer: An acid-base extraction is the ideal method. By washing the crude product with a mild aqueous base, the acidic vanillic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.

Workflow for Acidic Impurity Removal

cluster_workflow Acid-Base Extraction Workflow crude Dissolve Crude Product in Ethyl Acetate sep_funnel Transfer to Separatory Funnel crude->sep_funnel wash Wash with Saturated NaHCO₃ Solution (aq) sep_funnel->wash separate Separate Layers wash->separate organic Organic Layer (Contains Product) separate->organic Keep aqueous Aqueous Layer (Contains Vanillate Salt) separate->aqueous Discard dry Dry Organic Layer (e.g., Na₂SO₄) organic->dry concentrate Concentrate in vacuo dry->concentrate product Pure Product concentrate->product

Caption: Workflow for removing acidic impurities.

Category 2: Crystallization & Isolation Issues
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

"Oiling out" occurs when the solute precipitates from the solution as a liquid instead of forming solid crystals. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[2][3]

Answer: This is a common problem that can be solved by modifying the cooling process and solvent system.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to ensure the solution is no longer supersaturated.[4]

  • Slow Cooling (Crucial): Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote the formation of a stable crystal lattice. Do not move the flask directly to an ice bath.[2][5]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can act as nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[4][5]

  • Change Solvent System: If the problem persists, the solvent may be unsuitable. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[5] Consider a two-solvent system (e.g., ethyl acetate/hexane or methanol/water), where the compound is soluble in one and insoluble in the other.[6][7]

Q4: What is a good starting point for a recrystallization solvent system?

Answer: The choice of solvent is critical and often requires empirical testing. However, based on the functional groups of this compound (ester, alcohol, ether), a good starting point is a solvent of intermediate polarity or a mixed-solvent system.

Solvent SystemRationale & Comments
Ethyl Acetate / Hexane A widely effective system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[6]
Methanol or Ethanol / Water The polar alcohol dissolves the compound, and water acts as the anti-solvent. This is often effective for compounds with hydrogen-bonding capability.[8][9]
Toluene Aromatic solvents can sometimes promote excellent crystallization for aromatic compounds.
Isopropanol A single solvent of intermediate polarity that can be effective.
Category 3: Chromatographic Purification
Q5: My compounds are not separating well on a silica gel column. What can I do?

Poor separation during column chromatography is typically due to an incorrect mobile phase polarity or improper column packing.

Answer: The key to good separation is to first optimize the solvent system using Thin-Layer Chromatography (TLC).

Protocol 2: Optimizing Flash Column Chromatography
  • TLC Analysis:

    • Goal: Find a solvent system where your desired product has an Rf (retention factor) of approximately 0.3-0.4.[2]

    • Starting Point: Begin with a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v).[2]

    • Adjustment: If the spots are too high (high Rf), decrease the polarity by adding more hexane. If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings.[2]

  • Column Packing:

    • Ensure the column is packed uniformly without any air bubbles or cracks, which cause band broadening and poor separation. A "slurry" method, where the silica is mixed with the initial mobile phase before being added to the column, is highly recommended.

  • Loading the Sample:

    • For best results, pre-adsorb your crude product onto a small amount of silica gel. Dissolve your compound in a minimal amount of a low-boiling solvent (like DCM or ethyl acetate), add a small amount of silica, and evaporate the solvent. This dry powder can then be carefully added to the top of the column. This technique, known as "dry loading," prevents band spreading at the origin.[10]

  • Running the Column:

    • Start with the low-polarity solvent system determined by TLC. You can gradually increase the polarity during the run (a "gradient elution") to elute more polar compounds after your product has been collected.

Final Purity Assessment

Regardless of the purification method used, it is critical to verify the purity of the final product.

  • Melting Point Analysis: A sharp, narrow melting point range that matches the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[5]

  • Spectroscopic Analysis:

    • ¹H NMR: Check for the absence of impurity signals, such as the aldehyde proton (~9-10 ppm) or the carboxylic acid proton (>10 ppm).

    • HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity.[11][12]

References

  • Scribd. (n.d.). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives (Part III). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US9126917B2 - Method for purifying vanillin by liquid-liquid extraction.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (n.d.). Urinary vanilmandelic acid determination using column chromatography. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2022, April 5). Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Vanillic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • ResearchGate. (n.d.). Chromatographic determination of vanillic acid (1), caffeic acid (2),.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2013087795A1 - Method for purifying vanillin by liquid-liquid extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US20170204039A1 - Method for the purification of natural vanillin.
  • CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1: Recrystallization of Vanillin (4-Hydroxy-3-Methoxybenzaldehyde). Retrieved from [Link]

  • Unknown. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

  • Unknown. (n.d.). Vanillin Reduction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Cram. (n.d.). Vanillin Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, A Story of Molecular Structure

In the field of drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures.[1] A ¹H NMR spectrum is more than just a series of peaks; it is a detailed narrative of the electronic environment of every proton within a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a substituted aromatic compound with functional groups crucial to medicinal chemistry.

This document moves beyond a simple recitation of chemical shifts. As a Senior Application Scientist, my objective is to demonstrate how to interpret this spectrum with scientific integrity, explaining the causal relationships between the molecule's structure and the resulting NMR signals. We will dissect the expected spectrum, compare it against logical alternatives to showcase the diagnostic power of NMR, and provide a robust experimental protocol to ensure the acquisition of high-quality, reproducible data.

Part 1: Deconstructing the Molecule: Proton Environments

Before diving into the spectrum, we must first identify the unique sets of protons in this compound. The molecule's structure dictates that there are six distinct proton environments, each of which will produce a separate signal in the ¹H NMR spectrum.[2]

Caption: Structure of this compound with unique proton sets labeled.

  • Aromatic Protons (Hₐ, Hᵦ, H꜀): Three protons on the benzene ring, each in a unique electronic environment due to the substitution pattern.

  • Methyl Ester Protons (-COOCH₃): Three equivalent protons of the methyl group attached to the ester oxygen.

  • Methoxy Protons (-OCH₃): Three equivalent protons of the methoxy group on the ring.

  • Methylene Protons (-CH₂OH): Two equivalent protons of the benzylic methylene group.

  • Hydroxyl Proton (-CH₂OH): The single proton of the alcohol group.

Part 2: Predicted ¹H NMR Spectrum - A Quantitative Analysis

The chemical environment of each proton set determines its chemical shift (δ), integration value (number of protons), and signal multiplicity (splitting pattern).[2] The following table summarizes the predicted ¹H NMR data for this compound.

Proton Label Functional Group Predicted δ (ppm) Integration Multiplicity Coupling Constant (J, Hz)
H꜀Aromatic~7.61HdJ(H꜀-Hᵦ) ≈ 2-3 Hz (meta)
HᵦAromatic~7.51HddJ(Hᵦ-Hₐ) ≈ 8-9 Hz (ortho), J(Hᵦ-H꜀) ≈ 2-3 Hz (meta)
HₐAromatic~6.91HdJ(Hₐ-Hᵦ) ≈ 8-9 Hz (ortho)
-CH₂OHMethylene~4.72Hs (or d if coupling to OH)N/A
-OCH₃Methoxy~3.93HsN/A
-COOCH₃Methyl Ester~3.93HsN/A
-CH₂OHHydroxyl1.5 - 5.0 (variable)1Hbr sN/A
Detailed Signal Interpretation

1. The Aromatic Region (δ 6.5 - 8.5 ppm): A Story of Substitution

The aromatic region of an NMR spectrum provides a wealth of information about the substituents on a benzene ring.[3][4] Protons on aromatic rings typically resonate between 7 and 9 ppm.[5] The precise chemical shift is modulated by the electronic nature of the ring's substituents.[6]

  • Electron-Withdrawing Groups (EWGs): The methyl ester group (-COOCH₃) is an EWG. It withdraws electron density from the ring, "deshielding" the protons and shifting their signals downfield (to a higher ppm value).[6] This effect is strongest at the ortho and para positions.

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups are EDGs. They donate electron density into the ring, "shielding" the protons and shifting their signals upfield (to a lower ppm value).[6]

Signal Assignment:

  • H꜀ (~7.6 ppm): This proton is ortho to the strongly electron-withdrawing ester group and meta to the electron-donating methoxy group. The dominant deshielding effect of the ester places it furthest downfield. It is split only by Hᵦ through a small meta coupling (⁴J), appearing as a narrow doublet (d) with J ≈ 2-3 Hz.[7][8]

  • Hᵦ (~7.5 ppm): This proton is ortho to the hydroxymethyl group and meta to both the ester and methoxy groups. It experiences a strong ortho coupling (³J) to Hₐ and a weaker meta coupling (⁴J) to H꜀. This results in a doublet of doublets (dd) splitting pattern.[9]

  • Hₐ (~6.9 ppm): This proton is ortho to the electron-donating methoxy group and para to the electron-withdrawing ester. The strong shielding from the adjacent methoxy group shifts it significantly upfield. It is split by Hᵦ through a large ortho coupling (³J), appearing as a doublet (d) with J ≈ 8-9 Hz.[7][8]

2. The Methylene Protons (-CH₂OH) at ~4.7 ppm

These two protons are in a benzylic position and are attached to a carbon bearing an electronegative oxygen atom. Both factors cause significant deshielding, shifting the signal downfield.[5] Since there are no adjacent, non-equivalent protons, the signal is expected to be a singlet (s). While coupling to the hydroxyl proton is possible, it is often not observed in protic solvents due to rapid chemical exchange.[10]

3. The Methoxy and Methyl Ester Singlets at ~3.9 ppm

Both the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups contain three equivalent protons with no adjacent proton neighbors, resulting in two distinct singlets, each integrating to 3H.

  • Methoxy (-OCH₃): Aromatic methoxy groups typically appear as a singlet between 3.8 and 4.4 ppm.[11]

  • Methyl Ester (-COOCH₃): The protons of a methyl ester typically resonate around 3.7-3.9 ppm.[12] These two signals will likely be very close and may even overlap slightly. Definitive assignment can be achieved using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation from the ester methyl protons to the carbonyl carbon.

4. The Hydroxyl Proton (-OH) with Variable Shift

The chemical shift of a hydroxyl proton is highly dependent on solvent, concentration, and temperature, and can appear over a broad range (typically 0.5-5.0 ppm).[1][10] It presents as a broad singlet (br s) due to rapid exchange with other protic species (like trace water) in the sample. Its identity can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube. The labile -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[10]

Part 3: Comparison Guide - Distinguishing Regioisomers

The true diagnostic power of NMR is evident when comparing potential isomers. Consider an alternative structure, Methyl 3-(hydroxymethyl)-4-methoxybenzoate . How would its ¹H NMR spectrum differ?

Proton This compound (Target) Methyl 3-(hydroxymethyl)-4-methoxybenzoate (Isomer) Reason for Difference
Aromatic Pattern 3 distinct signals (d, dd, d)3 distinct signals, but different shifts and couplingsThe relative positions of the EDGs and EWGs change, altering the shielding/deshielding effects on each proton.
H ortho to -OCH₃ Hₐ (~6.9 ppm)One proton would be ortho to -OCH₃ and ortho to -CH₂OH, resulting in strong shielding.Different electronic environment.
H ortho to -COOCH₃ H꜀ (~7.6 ppm) and Hᵦ (~7.5 ppm, meta)Two protons would be ortho to the ester group, both shifted significantly downfield.Different electronic environment.

In the isomer, the proton between the two electron-donating groups (-OCH₃ and -CH₂OH) would be highly shielded and appear far upfield. The splitting pattern would also change significantly. This clear differentiation underscores the power of NMR in providing unambiguous structural confirmation that other techniques, like mass spectrometry, might not offer as readily.

Part 4: Experimental Protocol for High-Fidelity Data Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.

Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[5]

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and high resolution. Poor shimming can lead to broadened peaks and distorted splitting patterns.

  • Data Acquisition:

    • A standard proton pulse sequence is used.

    • Key parameters to set include:

      • Number of Scans (NS): Typically 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows the protons to return to their equilibrium state, ensuring accurate integration.

      • Acquisition Time (AT): Typically 2-4 seconds to ensure good digital resolution.

  • Data Processing:

    • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain to produce the spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

    • Integration: The area under each signal is integrated to determine the relative ratio of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I J Final Spectrum Interpretation I->J

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful and indispensable tool. This guide provides an in-depth analysis of the 13C NMR data for Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a substituted aromatic compound with functionalities relevant to medicinal chemistry. By delving into the principles of chemical shift prediction, comparative analysis with isomeric alternatives, and best practices for data acquisition, this document serves as a practical reference for researchers navigating the complexities of spectral interpretation.

The Foundational Principles of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the final observed chemical shift. For aromatic systems like this compound, the position of substituents on the benzene ring dramatically influences the chemical shifts of the aromatic carbons, a phenomenon governed by substituent chemical shift (SCS) effects.

Predicted 13C NMR Spectral Data for this compound

The structure and numbering scheme for this compound are as follows:

Caption: Structure of this compound with IUPAC numbering.

Based on established substituent effects, the predicted 13C NMR chemical shifts are presented in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~125-128Attached to the electron-withdrawing ester group, but shielded by the ortho-methoxy group.
C2~110-113Shielded by the para-hydroxymethyl and ortho-methoxy groups.
C3~148-151Deshielded due to the direct attachment of the electronegative methoxy group.
C4~138-141Deshielded due to the attachment of the hydroxymethyl group and its position relative to the ester.
C5~122-125Shielded by the para-methoxy group.
C6~112-115Shielded by the ortho-hydroxymethyl group.
C=O~166-168Typical chemical shift for an aromatic ester carbonyl carbon.
-OCH3 (ester)~51-53Standard chemical shift for a methyl ester.
-OCH3 (ether)~55-57Standard chemical shift for an aromatic methoxy group.[1][2]
-CH2OH~62-65Typical chemical shift for a benzylic alcohol carbon.[3]

Comparative Analysis with Isomeric Alternatives

A powerful approach to validating spectral assignments is to compare the data with that of closely related isomers. In this case, Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) and Methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate) serve as excellent benchmarks.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)-OCH3 (ester, ppm)-OCH3 (ether, ppm)-CH2OH (ppm)
This compound (Predicted) ~126~111~149~139~123~113~167~52~56~64
Methyl Vanillate (Experimental) 123.1112.5147.1151.6115.4124.5166.851.955.9-
Methyl Isovanillate (Experimental) 123.6114.9146.5152.1112.1123.0166.751.855.8-

Note: Experimental data for Methyl Vanillate and Methyl Isovanillate are sourced from publicly available databases and may vary slightly depending on the solvent and experimental conditions.

The key differentiator for this compound is the presence of the -CH2OH signal at approximately 64 ppm, and the absence of a phenolic -OH group which would significantly alter the chemical shifts of the aromatic carbons it is attached to. The substitution pattern also leads to distinct chemical shifts for the aromatic carbons compared to its isomers.

Experimental Protocol for 13C NMR Data Acquisition

To ensure high-quality, reproducible 13C NMR data, a standardized experimental protocol is essential. The following provides a step-by-step methodology for acquiring a 13C NMR spectrum of a small organic molecule like this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 20-50 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the field frequency should be locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time (AT): Typically set between 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T1 relaxation time) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to several thousand) is required to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Caption: A streamlined workflow for acquiring a 13C NMR spectrum.

Conclusion: A Powerful Tool for Structural Verification

The detailed analysis of the predicted 13C NMR spectrum of this compound, in conjunction with a comparative study of its isomers, provides a robust framework for the structural verification of this compound. This guide underscores the importance of a systematic approach, combining predictive methods with the analysis of empirical data from analogous structures. By adhering to rigorous experimental protocols, researchers can confidently utilize 13C NMR spectroscopy to elucidate the structures of complex organic molecules, thereby accelerating the pace of drug discovery and development.

References

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][3][4]

  • 13C NMR Chemical Shifts. Oregon State University. [Link][5]

  • Methoxy groups just stick out. ACD/Labs. [Link][1]

  • Methyl 3-hydroxy-4-methoxybenzoate. PubChem. [Link][6]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link][2]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link][7]

Sources

A Senior Application Scientist's Comparative Guide to the Mass Spectrometric Analysis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(hydroxymethyl)-3-methoxybenzoate is a substituted aromatic ester derived from vanillic acid, a key compound in the chemical and pharmaceutical industries. Its structure, featuring a hydroxyl, methoxy, and methyl ester group, presents a unique analytical challenge that necessitates a well-reasoned approach to mass spectrometry (MS). Accurate characterization and quantification are critical for its use as a chemical intermediate, in metabolite identification, or during quality control processes.

This guide provides an in-depth, comparative analysis of mass spectrometry methodologies for this specific analyte. Moving beyond a simple listing of techniques, we will explore the causal relationships between the molecule's physicochemical properties and the selection of ionization sources and mass analyzers. We will provide objective, data-driven comparisons and detailed experimental protocols to empower researchers, scientists, and drug development professionals to select and implement the optimal analytical strategy for their specific research goals.

Analyte Profile: Physicochemical Considerations for MS Analysis

Before selecting an MS method, understanding the analyte's properties is paramount. This foundational knowledge dictates its behavior in the ion source and mass analyzer.

  • Molecular Formula: C₁₀H₁₂O₄

  • Monoisotopic Mass: 196.0736 Da

  • Key Functional Groups:

    • Aromatic Ring: Provides stability.

    • Methyl Ester (-COOCH₃): Site for potential hydrolysis or neutral loss.

    • Hydroxymethyl (-CH₂OH): A primary alcohol, susceptible to loss of water.

    • Methoxy (-OCH₃): An ether group.

  • Polarity & Ionizability: The molecule is moderately polar due to the hydroxyl and ester functionalities. It lacks a strongly basic site (like an amine) for efficient protonation, suggesting that adduct formation may be a primary ionization pathway in Electrospray Ionization (ESI). Its thermal stability is sufficient for techniques requiring vaporization, such as Atmospheric Pressure Chemical Ionization (APCI).[1][2]

Part 1: A Comparative Analysis of Ionization Techniques

The first critical choice in an LC-MS workflow is the ionization source. For a molecule like this compound, the two most viable options are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Workflow for Ionization Source Selection

G cluster_0 Sample Introduction cluster_1 Ionization Comparison cluster_2 Expected Ion Formation cluster_3 Mass Analysis Sample Analyte in Solution (e.g., from HPLC) ESI Electrospray Ionization (ESI) Soft, solution-phase ionization Sample->ESI High Voltage Capillary APCI Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization Sample->APCI Heated Nebulizer ESI_Ions Adduct Ions [M+Na]⁺, [M+K]⁺ Deprotonated Ion [M-H]⁻ ESI->ESI_Ions APCI_Ions Protonated Molecule [M+H]⁺ Radical Cation M·⁺ APCI->APCI_Ions MS To Mass Analyzer ESI_Ions->MS APCI_Ions->MS

Caption: Comparative workflow for ESI and APCI ionization.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that transfers ions from solution into the gas phase, making it ideal for polar and large molecules.[3] For our analyte, which lacks a readily protonatable site, ionization efficiency in positive mode relies on the presence of alkali metal cations in the mobile phase to form adducts.

Expected Ions:

  • Positive Mode: [M+Na]⁺ (m/z 219.0555), [M+K]⁺ (m/z 235.0294). A weak [M+H]⁺ (m/z 197.0814) may be observed if acidic mobile phase modifiers are used.

  • Negative Mode: The phenolic hydroxyl group in related compounds like methyl vanillate is weakly acidic, but the primary alcohol in our analyte is less so.[4] Deprotonation to form [M-H]⁻ (m/z 195.0663) is possible but may require optimization with a basic mobile phase modifier.

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of methanol:water to a final concentration of 1 µg/mL.

  • LC Separation (Optional, for complex samples):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Sodium Acetate (to promote sodium adduct formation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: +3.5 kV

    • Nebulizer Gas (N₂): 35 psi

    • Drying Gas (N₂): 10 L/min

    • Drying Gas Temperature: 325 °C

    • Scan Range: m/z 100-400

Trustworthiness Check: The observation of both [M+Na]⁺ and [M+K]⁺ adducts, with a characteristic mass difference of ~16.0 Da, provides high confidence in the assigned molecular weight.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is well-suited for moderately polar to non-polar compounds that are thermally stable.[1][2] The analyte is first vaporized in a high-temperature nebulizer, and ionization occurs in the gas phase via reactions initiated by a corona discharge.[5][6]

Expected Ions:

  • Positive Mode: APCI is highly efficient at producing protonated molecules. The primary expected ion is [M+H]⁺ (m/z 197.0814) . Radical cations (M·⁺ at m/z 196.0736) are also possible.[7]

  • Negative Mode: Deprotonation to form [M-H]⁻ (m/z 195.0663) can occur.

  • Sample Preparation: Same as ESI protocol.

  • LC Separation: Same as ESI protocol, but sodium acetate can be omitted from the mobile phase.

  • MS Parameters (Positive Ion Mode):

    • Corona Current: +4.0 µA

    • Nebulizer Gas (N₂): 40 psi

    • Drying Gas (N₂): 8 L/min

    • Vaporizer Temperature: 400 °C

    • Scan Range: m/z 100-400

Causality Insight: The high vaporizer temperature is a critical parameter. It must be sufficient to ensure complete desolvation and volatilization of the analyte without causing thermal degradation. An initial temperature of 350-400°C is a robust starting point for this class of compounds.

Head-to-Head Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for This Analyte
Principle Solution-phase ionizationGas-phase ionization[5]Both are viable.
Analyte Suitability Polar, non-volatile molecules[8]Moderately polar, thermally stable molecules[2]Analyte fits both profiles.
Primary Ion [M+Na]⁺ / [M+K]⁺ (Positive Mode)[M+H]⁺ (Positive Mode)APCI provides a simpler spectrum with a clear protonated molecule, simplifying interpretation.
Sensitivity Generally high, but analyte-dependent.Robust and often more sensitive for this polarity range.APCI may offer better sensitivity and robustness.
Matrix Effects More susceptible to ion suppression.Less susceptible to matrix effects.[6]For quantitative analysis in complex matrices (e.g., plasma), APCI is superior.
In-source Fragmentation Minimal, very "soft".Can occur due to high temperatures.[6]ESI is preferred if labile structures need to be preserved.

Part 2: High-Resolution (HRMS) vs. Nominal Mass Analysis

The choice of mass analyzer dictates the accuracy and type of information obtained.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide exact mass measurements with high accuracy (< 5 ppm).[9][10] This capability is indispensable for confirming elemental composition and identifying unknown compounds.[11][12]

Application: Using HRMS, we can confirm the elemental formula of our analyte.

  • Theoretical Mass of [M+H]⁺ (C₁₀H₁₃O₄⁺): 197.0808 Da

  • An HRMS instrument might measure: 197.0811 Da

  • Mass Error: [(197.0811 - 197.0808) / 197.0808] * 10⁶ = 1.52 ppm

This low mass error provides unambiguous confirmation of the elemental formula C₁₀H₁₂O₄, distinguishing it from potential isobaric interferences.

  • Instrument Setup: Utilize an LC-TOF or LC-Orbitrap system.

  • Calibration: Calibrate the mass analyzer immediately before the run using a known calibration standard solution to ensure high mass accuracy.

  • Acquisition Mode: Acquire data in centroid mode over a scan range of m/z 100-400.

  • Data Processing: Use vendor software to perform formula determination on the measured exact mass, specifying elements C, H, and O with realistic constraints.

Nominal Mass Spectrometry

Instruments like single or triple quadrupoles (QqQ) measure mass-to-charge ratios as integers (nominal mass). While they cannot determine elemental composition, they are the gold standard for targeted quantification due to their sensitivity, wide dynamic range, and ability to perform Multiple Reaction Monitoring (MRM).[13]

Application: For quantifying this compound in a drug formulation, a QqQ operating in MRM mode would be the instrument of choice. This involves selecting the precursor ion (e.g., [M+H]⁺ at m/z 197) and monitoring a specific, high-intensity fragment ion generated via collision-induced dissociation (CID).

Comparison of Mass Analyzers
FeatureHigh-Resolution MS (Orbitrap, TOF)Nominal Mass MS (Quadrupole)Recommendation for This Analyte
Primary Application Qualitative Analysis: Identification, structural elucidation, formula confirmation.[14]Quantitative Analysis: Targeted screening and quantification.For Identification: HRMS is essential. For Quantification: Nominal Mass (QqQ) is superior.
Mass Accuracy High (< 5 ppm)Low (Unit Resolution)HRMS provides definitive formula confirmation.
Data Output Exact m/z (e.g., 197.0811)Nominal m/z (e.g., 197.1)The level of detail from HRMS is critical for research and discovery.
Workflow Full-scan data acquisition followed by data mining.Pre-defined precursor-product ion transitions (MRM).The choice is dictated entirely by the research question.

Part 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[15] An ion of interest (the precursor) is isolated, fragmented, and the resulting product ions are detected. The fragmentation pattern serves as a structural fingerprint.[16]

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 197) is likely to proceed through characteristic neutral losses associated with its functional groups.

G precursor [M+H]⁺ m/z 197.08 frag1 [M+H - H₂O]⁺ m/z 179.07 precursor->frag1 - H₂O (18 Da) (from -CH₂OH) frag2 [M+H - CH₂O]⁺ m/z 167.06 precursor->frag2 - CH₂O (30 Da) (from -CH₂OH) frag3 [M+H - CH₃OH]⁺ m/z 165.05 precursor->frag3 - CH₃OH (32 Da) (from ester) frag4 [M+H - H₂O - CO]⁺ m/z 151.08 frag1->frag4 - CO (28 Da)

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

Expertise & Causality:

  • Loss of Water (H₂O, -18 Da): This is a classic fragmentation for protonated primary alcohols. Protonation of the hydroxyl group creates a good leaving group (H₂O), resulting in a stable carbocation at m/z 179.07.

  • Loss of Methanol (CH₃OH, -32 Da): Cleavage of the methyl ester is a very common pathway for benzoate esters, leading to a stable acylium ion at m/z 165.05.[17]

  • Loss of Formaldehyde (CH₂O, -30 Da): This loss from the hydroxymethyl group is another plausible pathway.

  • Sequential Loss: The ion at m/z 179 may further lose carbon monoxide (CO) to yield the fragment at m/z 151.08.

  • Instrument: Use a tandem mass spectrometer (QqQ, Q-TOF, or Orbitrap).

  • Precursor Selection: In the first mass analyzer (MS1), isolate the ion of interest, for example, the [M+H]⁺ ion at m/z 197.1.

  • Collision-Induced Dissociation (CID): Introduce an inert collision gas (e.g., Argon or Nitrogen) into a collision cell.

  • Collision Energy: Apply a collision energy (e.g., 10-40 eV). This must be optimized. A ramped collision energy experiment is recommended to capture all major fragments. A study on various small molecules found 20 eV to be a highly concordant energy across different instrument platforms.[18]

  • Product Ion Scan: In the second mass analyzer (MS2), scan for the resulting fragment ions.

  • Data Interpretation: Correlate the observed neutral losses with the known structure of the molecule.

Self-Validating System: The presence of multiple, structurally-explainable fragments provides extremely high confidence in the identification of the analyte, far beyond what can be achieved with MS1 data alone.

Conclusion and Strategic Recommendations

There is no single "best" method for the mass spectrometric analysis of this compound. The optimal strategy is dictated by the analytical goal.

  • For Unambiguous Identification and Structural Confirmation: The recommended approach is LC-HRMS (TOF or Orbitrap) using APCI in positive ion mode . APCI provides a clean, easily interpretable protonated molecule, while HRMS delivers the exact mass for definitive elemental formula confirmation. Subsequent MS/MS analysis of the m/z 197 ion will provide a structural fingerprint, confirming the analyte's identity with the highest degree of confidence.

  • For High-Sensitivity Quantification in Complex Matrices: The recommended approach is LC-MS/MS using a Triple Quadrupole (QqQ) analyzer with an APCI source . Developing a Multiple Reaction Monitoring (MRM) method based on the transition from the precursor ion (m/z 197) to the most stable and abundant fragment ion (e.g., m/z 165) will provide exceptional sensitivity and selectivity, minimizing interferences from the sample matrix.

By logically selecting the ionization source and mass analyzer based on the analyte's properties and the research question, scientists can generate accurate, reliable, and defensible mass spectrometry data.

References

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Available at: [Link]

  • Atmospheric pressure chemical ionization. Wikipedia. Available at: [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Available at: [Link]

  • Seven Must Know Points to Understand Atmospheric Pressure Chemical Ionization. LCGC. Available at: [Link]

  • Atmospheric-pressure chemical ionization – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]

  • Atmospheric-pressure Chemical Ionization. MDPI Encyclopedia. Available at: [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. NIH. Available at: [Link]

  • methyl 4-hydroxy-3-methoxybenzoate. ChemBK. Available at: [Link]

  • Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). FooDB. Available at: [Link]

  • Methyl 3-hydroxy-4-methoxybenzoate. PubChem. Available at: [Link]

  • The 'apparent' hydrolysis of alkyl esters during electrospray ionization. NIH. Available at: [Link]

  • Methyl 4-[hydroxy(methoxy)methyl]-3-methylbenzoate. PubChem. Available at: [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Available at: [Link]

  • Methyl 4 1 3 dihydroxy 1 4 hydroxy 3 methoxyphenyl 2 propanyl oxy 3 methoxybenzoate. mzCloud. Available at: [Link]

  • Video: Electrospray Ionization (ESI) Mass Spectrometry. JoVE. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Methyl vanillate, TMS derivative. NIST WebBook. Available at: [Link]

  • This compound (C10H12O4). PubChem. Available at: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. Available at: [Link]

  • Application of liquid chromatography-tandem mass spectrometry to the analysis of benzodiazepines in blood. PubMed. Available at: [Link]

  • Tandem Mass Spectrometry across Platforms. PMC. Available at: [Link]

  • A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites. ResearchGate. Available at: [Link]

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  • Tandem Mass Spectrometry across Platforms. ResearchGate. Available at: [Link]

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A Comparative Guide to the Infrared Spectrum of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, meticulous characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption peaks for Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a versatile building block in organic synthesis. We will dissect its unique spectral features and draw objective comparisons with structurally related compounds, supported by experimental data and established spectroscopic principles.

Deciphering the Vibrational Fingerprint of this compound

The structure of this compound incorporates four key functional groups that give rise to a distinct and interpretable IR spectrum: a hydroxyl group (-OH), a methoxy group (-OCH₃), an aromatic ester (Ar-COOCH₃), and a substituted benzene ring. The interplay of these groups, including electronic and steric effects, dictates the precise wavenumbers of their vibrational modes.

A detailed analysis of its IR spectrum reveals the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3400Broad, StrongO-H StretchHydroxyl group, intermolecular hydrogen bonding
~3030WeakC-H StretchAromatic (sp² C-H)
~2950, ~2840MediumC-H StretchAliphatic (sp³ C-H of -CH₂OH and -OCH₃)
~1715Strong, SharpC=O StretchAromatic Ester Carbonyl
~1600, ~1510MediumC=C StretchAromatic Ring
~1270StrongC-O StretchAsymmetric C-O-C of Ester and Ether
~1120StrongC-O StretchSymmetric C-O-C of Ester
~1030MediumC-O StretchPrimary Alcohol
~880, ~820Medium-StrongC-H BendOut-of-plane bending for substituted benzene

Comparative Spectral Analysis: Distinguishing Structural Isomers and Analogs

The true power of IR spectroscopy is often realized in its ability to differentiate between closely related structures. Here, we compare the spectrum of this compound with two key alternatives: its isomer, Methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate), and a related compound, Methyl 4-(hydroxymethyl)benzoate.

This compound vs. Methyl Vanillate
Functional GroupThis compoundMethyl Vanillate (Isomer)Rationale for Spectral Differences
Hydroxyl (-OH) ~3400 cm⁻¹ (Alcohol)~3350 cm⁻¹ (Phenol)The O-H stretching in phenols is often broader and at a slightly lower frequency due to stronger hydrogen bonding and resonance effects with the aromatic ring.
Carbonyl (C=O) ~1715 cm⁻¹~1710 cm⁻¹The position of the carbonyl stretch is sensitive to electronic effects. In Methyl vanillate, the hydroxyl group is para to the ester, allowing for resonance donation which can slightly lower the C=O bond order and frequency.
C-O Stretch ~1030 cm⁻¹ (Primary Alcohol)~1280 cm⁻¹ (Phenolic C-O)The C-O stretch of a primary alcohol is distinct from the phenolic C-O stretch, which is typically found at higher wavenumbers due to the increased bond strength from sp² carbon hybridization.
This compound vs. Methyl 4-(hydroxymethyl)benzoate
Functional GroupThis compoundMethyl 4-(hydroxymethyl)benzoateRationale for Spectral Differences
C-H Stretch (sp³) ~2950, ~2840 cm⁻¹~2950, ~2840 cm⁻¹Both molecules possess a hydroxymethyl group, leading to similar aliphatic C-H stretching. However, the presence of the methoxy C-H stretch in the target molecule can lead to a more complex absorption pattern in this region.
C-O Stretch ~1270 cm⁻¹ (Asymmetric C-O-C)AbsentThe strong absorption around 1270 cm⁻¹ in this compound is a key distinguishing feature, arising from the asymmetric stretch of the methoxy group's C-O-C bond, which is absent in Methyl 4-(hydroxymethyl)benzoate.[1]
Aromatic C-H Bending ~880, ~820 cm⁻¹Varies based on substitutionThe out-of-plane C-H bending patterns in the fingerprint region are highly diagnostic of the substitution pattern on the benzene ring. The 1,2,4-trisubstitution of the target molecule will produce a different pattern compared to the 1,4-disubstitution of Methyl 4-(hydroxymethyl)benzoate.

Experimental Protocol for Acquiring a High-Quality FTIR Spectrum

To ensure the reliability and reproducibility of the spectral data, the following protocol for analysis using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended. ATR is a versatile technique for solid and liquid samples, requiring minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and allowing it to dry completely.

    • Collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform an ATR correction if necessary, although for qualitative identification, this is often not required.

    • Label the significant peaks for analysis.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample before the next measurement.

Visualizing the Workflow and Logic

To further clarify the process of spectral interpretation and comparison, the following diagrams illustrate the experimental workflow and the logical relationships between the functional groups and their spectral signatures.

experimental_workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_ATR->Collect_Background Apply_Sample Apply Sample to Crystal Collect_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., ATR correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify & Assign Peaks Process_Spectrum->Identify_Peaks Compare_Spectra Compare with Reference Spectra Identify_Peaks->Compare_Spectra

Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.

spectral_logic cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) Molecule Methyl 4-(hydroxymethyl)- 3-methoxybenzoate OH Hydroxyl (-OH) Molecule->OH Ester Aromatic Ester (-COOCH3) Molecule->Ester Methoxy Methoxy (-OCH3) Molecule->Methoxy Aromatic Aromatic Ring Molecule->Aromatic OH_Stretch ~3400 (Broad) OH->OH_Stretch CO_Stretch_Ester ~1715 (Strong) Ester->CO_Stretch_Ester C_O_Stretch_Ester_Ether ~1270 (Strong) Ester->C_O_Stretch_Ester_Ether Methoxy->C_O_Stretch_Ester_Ether C_O_Stretch_Ether ~1030 (Medium) Methoxy->C_O_Stretch_Ether Aromatic_Stretch ~1600, ~1510 Aromatic->Aromatic_Stretch

Caption: Relationship between functional groups and their key IR peaks for the target molecule.

References

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). Methyl vanillate. National Center for Biotechnology Information. Retrieved from [Link][3]

  • SpectraBase. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Wiley Science Solutions. Retrieved from [Link][1]

  • NIST. (n.d.). Methyl vanillate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link][4]

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link][5]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black). Retrieved from [Link][6]

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A Comparative Study of the Reactivity of Methyl 4-(hydroxymethyl)-3-methoxybenzoate and Methyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and process optimization. This guide provides an in-depth comparative analysis of the reactivity of two structurally related benzyl alcohol derivatives: Methyl 4-(hydroxymethyl)-3-methoxybenzoate and methyl 4-(hydroxymethyl)benzoate. Understanding the subtle yet significant influence of the methoxy substituent on the reactivity of the hydroxymethyl group and the aromatic ring is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes.

This document will delve into the electronic effects governing the reactivity of these molecules, followed by a presentation of comparative experimental protocols for key transformations, including oxidation, esterification, and etherification. The expected outcomes and analytical characterization are discussed to provide a comprehensive framework for laboratory application.

Structural and Electronic Considerations: The Influence of the Methoxy Group

The key structural difference between this compound and methyl 4-(hydroxymethyl)benzoate is the presence of a methoxy (-OCH₃) group at the C-3 position of the benzene ring in the former. This substituent exerts a profound influence on the electron density distribution within the molecule, thereby modulating the reactivity of both the hydroxymethyl group and the aromatic ring.

The methoxy group is a powerful electron-donating group (EDG) through resonance (a +R effect) and a weak electron-withdrawing group through induction (a -I effect). The resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the aromatic π-system, is dominant and significantly increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the methoxy group.

In this compound, the hydroxymethyl group is para to the electron-withdrawing methyl ester group and ortho to the electron-donating methoxy group. Conversely, in methyl 4-(hydroxymethyl)benzoate, the hydroxymethyl group is solely influenced by the para-directing, electron-withdrawing methyl ester. This fundamental electronic difference is the primary determinant of their differential reactivity.

Table 1: Comparison of Physicochemical and Electronic Properties
PropertyThis compoundmethyl 4-(hydroxymethyl)benzoate
Molecular Formula C₁₀H₁₂O₄C₉H₁₀O₃
Molecular Weight 196.19 g/mol 166.17 g/mol [1]
Appearance White to off-white solidWhite to off-white crystalline solid[2]
Melting Point ~64-67 °C (for the related methyl vanillate)[3]47-50 °C[1]
Key Substituents -OCH₃ (electron-donating), -COOCH₃ (electron-withdrawing), -CH₂OH (reactive site)-COOCH₃ (electron-withdrawing), -CH₂OH (reactive site)
Predicted Reactivity Higher electron density on the aromatic ring and potentially increased nucleophilicity of the hydroxymethyl group's oxygen.Lower electron density on the aromatic ring compared to its methoxy-substituted counterpart.

Comparative Reactivity in Key Organic Transformations

The electronic disparities between the two molecules manifest in their reactivity towards common synthetic transformations. Here, we explore three fundamental reactions: oxidation of the benzyl alcohol, Fischer esterification, and Williamson ether synthesis.

Oxidation of the Hydroxymethyl Group

The oxidation of a primary alcohol to an aldehyde is a pivotal transformation in organic synthesis. The rate of this reaction is sensitive to the electronic environment of the alcohol.

Hypothesis: this compound is expected to undergo oxidation at a faster rate than methyl 4-(hydroxymethyl)benzoate. The electron-donating methoxy group increases the electron density on the benzylic carbon, making it more susceptible to attack by oxidizing agents. This is particularly true for reactions that proceed through a hydride abstraction mechanism, where a more electron-rich benzylic position can better stabilize the developing positive charge in the transition state.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol utilizes PCC, a relatively mild oxidant that typically converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[4]

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve this compound (1 mmol) and methyl 4-(hydroxymethyl)benzoate (1 mmol) in dichloromethane (DCM, 20 mL).

  • Addition of Oxidant: To each flask, add pyridinium chlorochromate (PCC, 1.5 mmol) in one portion at room temperature.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously using thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar aldehyde product.

  • Work-up: Upon completion, dilute the reaction mixtures with diethyl ether (20 mL) and filter through a short pad of silica gel to remove the chromium salts.

  • Isolation and Characterization: Concentrate the filtrates under reduced pressure to yield the crude aldehydes. Purify by column chromatography on silica gel if necessary. Characterize the products, methyl 4-formyl-3-methoxybenzoate and methyl 4-formylbenzoate, by ¹H and ¹³C NMR spectroscopy.

Expected Results and Data Presentation

The reaction progress can be quantified by measuring the yield of the aldehyde product at specific time intervals.

Table 2: Expected Outcome of Comparative Oxidation
CompoundReaction Time (TLC)Isolated Yield (%)Key ¹H NMR Signals of Product (CDCl₃, δ ppm)
This compoundShorter>90%~10.3 (s, 1H, -CHO), ~7.5-7.7 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.9 (s, 3H, -COOCH₃)
methyl 4-(hydroxymethyl)benzoateLonger>90%~10.1 (s, 1H, -CHO), ~8.1 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~3.9 (s, 3H, -COOCH₃)[5][6]

DOT Diagram: Experimental Workflow for Comparative Oxidation

Oxidation_Workflow cluster_0 Reactant Preparation cluster_1 Oxidation Reaction cluster_2 Analysis & Work-up cluster_3 Product Characterization Reactant_A Methyl 4-(hydroxymethyl)- 3-methoxybenzoate in DCM Oxidation_A Add PCC Stir at RT Reactant_A->Oxidation_A Reactant_B Methyl 4-(hydroxymethyl)- benzoate in DCM Oxidation_B Add PCC Stir at RT Reactant_B->Oxidation_B TLC_Monitoring Monitor by TLC Oxidation_A->TLC_Monitoring Oxidation_B->TLC_Monitoring Workup Filter through Silica Concentrate TLC_Monitoring->Workup Product_A Methyl 4-formyl- 3-methoxybenzoate Workup->Product_A Product_B Methyl 4-formylbenzoate Workup->Product_B NMR_Analysis ¹H & ¹³C NMR Product_A->NMR_Analysis Product_B->NMR_Analysis

Caption: Comparative workflow for the oxidation of the two benzyl alcohol derivatives.

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. In this comparative study, the benzyl alcohols will act as the nucleophiles.

Hypothesis: this compound is expected to be a more potent nucleophile than methyl 4-(hydroxymethyl)benzoate, leading to a faster rate of esterification. The electron-donating methoxy group increases the electron density on the oxygen of the hydroxymethyl group, enhancing its nucleophilicity.

Experimental Protocol: Fischer Esterification with Acetic Acid

This protocol employs acetic acid as the carboxylic acid and sulfuric acid as the catalyst.[7][8]

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, add this compound (1 mmol) and methyl 4-(hydroxymethyl)benzoate (1 mmol), respectively.

  • Reagent Addition: To each flask, add an excess of glacial acetic acid (5 mL) and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction Conditions: Heat both reaction mixtures to reflux (approximately 120 °C) with stirring.

  • Reaction Monitoring: Monitor the reactions by TLC for the disappearance of the starting alcohol.

  • Work-up: After cooling to room temperature, pour each reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution until neutral, then with brine.

  • Isolation and Characterization: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting esters by column chromatography if necessary and characterize by ¹H and ¹³C NMR.

Expected Results and Data Presentation

The relative reactivity will be assessed by comparing the time required for the consumption of the starting material.

Table 3: Expected Outcome of Comparative Fischer Esterification
CompoundReaction Time to CompletionIsolated Yield (%)Key ¹H NMR Signals of Product (CDCl₃, δ ppm)
This compoundShorterHigh~5.2 (s, 2H, -CH₂OAc), ~2.1 (s, 3H, -OAc), Ar-H, -OCH₃, -COOCH₃ signals
methyl 4-(hydroxymethyl)benzoateLongerHigh~5.1 (s, 2H, -CH₂OAc), ~2.1 (s, 3H, -OAc), Ar-H, -COOCH₃ signals

DOT Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation RCOOH R-COOH Protonated_RCOOH [R-C(OH)₂]⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Protonated_RCOOH_2 [R-C(OH)₂]⁺ Protonated_RCOOH->Protonated_RCOOH_2 Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH_2->Tetrahedral_Intermediate + R'-OH R_prime_OH R'-OH Tetrahedral_Intermediate_2 R-C(OH)₂(O⁺HR') Tetrahedral_Intermediate->Tetrahedral_Intermediate_2 Protonated_Ester [R-COOR']⁺ Tetrahedral_Intermediate_2->Protonated_Ester - H₂O, - H⁺ Protonated_Ester_2 [R-COOR']⁺ Protonated_Ester->Protonated_Ester_2 Water H₂O Ester R-COOR' Protonated_Ester_2->Ester - H⁺

Caption: Generalized mechanism of Fischer Esterification.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[2][9] In this case, the benzyl alcohols will be deprotonated to form the corresponding alkoxides.

Hypothesis: The acidity of the hydroxyl proton is influenced by the electronic nature of the aromatic ring. The electron-donating methoxy group in this compound will slightly decrease the acidity of the hydroxyl proton compared to methyl 4-(hydroxymethyl)benzoate. However, once the alkoxide is formed, the methoxy-substituted compound will be a more potent nucleophile. The overall rate will depend on the interplay of these two factors, but the enhanced nucleophilicity of the methoxy-substituted alkoxide is expected to dominate, leading to a faster reaction.

Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide

This protocol uses sodium hydride to deprotonate the alcohol, followed by reaction with methyl iodide.[10][11]

  • Reaction Setup: In two separate flame-dried, two-neck round-bottom flasks under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Alkoxide Formation: To each flask, add a solution of this compound (1 mmol) or methyl 4-(hydroxymethyl)benzoate (1 mmol) in anhydrous THF (5 mL) dropwise at 0 °C. Allow the mixtures to stir at this temperature for 30 minutes.

  • Addition of Electrophile: Add methyl iodide (1.5 mmol) to each flask at 0 °C.

  • Reaction Conditions: Allow the reactions to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reactions by TLC for the disappearance of the starting alcohol.

  • Work-up: Carefully quench the reactions by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Characterization: Concentrate the filtrates under reduced pressure. Purify the resulting ethers by column chromatography and characterize by ¹H and ¹³C NMR.

Expected Results and Data Presentation

The comparative reactivity will be determined by the time required for complete consumption of the starting material.

Table 4: Expected Outcome of Comparative Williamson Ether Synthesis
CompoundReaction Time to CompletionIsolated Yield (%)Key ¹H NMR Signals of Product (CDCl₃, δ ppm)
This compoundShorterHigh~4.5 (s, 2H, -CH₂OCH₃), ~3.4 (s, 3H, -CH₂OCH₃), Ar-H, -OCH₃, -COOCH₃ signals
methyl 4-(hydroxymethyl)benzoateLongerHigh~4.4 (s, 2H, -CH₂OCH₃), ~3.3 (s, 3H, -CH₂OCH₃), Ar-H, -COOCH₃ signals

DOT Diagram: Williamson Ether Synthesis Logical Flow

Williamson_Ether_Synthesis Start Benzyl Alcohol Derivative Deprotonation Add NaH in THF (Formation of Alkoxide) Start->Deprotonation Nucleophilic_Attack Add Methyl Iodide (Sₙ2 Reaction) Deprotonation->Nucleophilic_Attack Product Corresponding Benzyl Methyl Ether Nucleophilic_Attack->Product Quench Quench with Water Product->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization ¹H & ¹³C NMR Purification->Characterization

Caption: Logical workflow of the Williamson ether synthesis.

Conclusion

The presence of a methoxy group at the 3-position of Methyl 4-(hydroxymethyl)benzoate significantly enhances the reactivity of the molecule in oxidation, esterification, and etherification reactions compared to its unsubstituted counterpart, methyl 4-(hydroxymethyl)benzoate. This heightened reactivity is a direct consequence of the electron-donating nature of the methoxy group, which increases the electron density of the aromatic ring and enhances the nucleophilicity of the adjacent hydroxymethyl group. For researchers and synthetic chemists, this comparative understanding is crucial for selecting appropriate reaction conditions, predicting reaction times, and optimizing yields in the synthesis of complex molecules where these motifs are present. The provided protocols and expected outcomes serve as a practical guide for the rational design of synthetic strategies involving these valuable building blocks.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 22). Fischer–Speier esterification. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichromate - A kinetic study. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]

  • ResearchGate. (2016, December 22). Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols. Retrieved from [Link]

  • Greener Education Materials for Chemists. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • YouTube. (2021, December 11). Benzaldehyde synthesis - Oxidation of benzyl alcohol. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • ACS Publications. (2020, August 12). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts. Retrieved from [Link]

  • Semantic Scholar. (2015, June 10). A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. Retrieved from [Link]

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  • Airiti Library. (2016). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium - A Kinetic and Mechanistic Approach. Retrieved from [Link]

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  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

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A Guide to Strategic Reagent Selection: Evaluating Bio-Based Alternatives to Methyl 4-(hydroxymethyl)-3-methoxybenzoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of viable alternative reagents to Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a substituted aromatic building block. In an era where sustainable chemistry is not just a preference but a necessity, we turn our focus to the versatile and renewable toolbox derived from vanillin. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic routes by leveraging more accessible, cost-effective, and environmentally benign starting materials without compromising performance. We will explore the strategic advantages of these alternatives, supported by comparative data and detailed experimental protocols.

Introduction: The Role of this compound

This compound is a functionalized aromatic compound featuring a hydroxymethyl group, a methoxy ether, and a methyl ester.[1] Its structure (Figure 1) offers three distinct points for chemical modification, making it a potentially useful intermediate in multi-step synthesis. The benzylic alcohol is susceptible to oxidation to form an aldehyde or carboxylic acid, or it can undergo O-alkylation and O-acylation. The ester provides a handle for hydrolysis, amidation, or transesterification. However, its commercial availability and cost can be prohibitive for large-scale applications, prompting the need for more accessible alternatives.

Figure 1: Structure of this compound

Chapter 1: The Vanillin-Derived Toolbox: A Sustainable Powerhouse

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the few aromatic compounds produced on an industrial scale from renewable resources, primarily lignin, a byproduct of the paper and pulp industry.[2][3] Its inherent functionality—a phenolic hydroxyl, an aldehyde, and a methoxy group—makes it an exceptionally versatile and cost-effective starting point for a wide array of valuable chemical intermediates.[4] Many of these derivatives serve as direct and highly effective alternatives to this compound.

The primary alternatives derived from vanillin include:

  • Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate): An isomer of the target compound, featuring a more reactive phenolic hydroxyl group.

  • Vanillyl Alcohol (4-(hydroxymethyl)-2-methoxyphenol): Possesses the same key hydroxymethyl group but with a phenolic hydroxyl instead of an ester.

  • Methyl 4-formyl-3-methoxybenzoate: A direct precursor where the alcohol is replaced by a more versatile aldehyde group.

The synthetic relationship between these key bio-based building blocks is illustrated in the diagram below.

G Vanillin Vanillin (Bio-based Platform Chemical) Vanillyl_Alcohol Vanillyl Alcohol (Alternative 2) Vanillin->Vanillyl_Alcohol Selective Reduction Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation Methyl_Vanillate Methyl Vanillate (Alternative 1) Vanillic_Acid->Methyl_Vanillate Esterification (H+, MeOH) MhMB This compound (Target Reagent) Methyl_4_formyl Methyl 4-formyl-3-methoxybenzoate (Alternative 3) Methyl_4_formyl->MhMB Selective Reduction

Caption: Synthetic pathways from vanillin to key alternative reagents.

Chapter 2: A Head-to-Head Comparison of Key Alternatives

The strategic choice of a starting material depends on the planned synthetic route and the desired reactivity. Here, we analyze the distinct advantages offered by each vanillin-derived alternative.

Alternative 1: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate)

Methyl vanillate is arguably the most powerful alternative. The key structural difference is the location of the hydroxyl group: it is phenolic in methyl vanillate versus benzylic in our target compound.[5][6] This single change has profound chemical implications. A phenolic hydroxyl is more acidic and a significantly better nucleophile than a benzylic alcohol, making it ideal for O-alkylation reactions—a common first step in pharmaceutical synthesis.

Field-Proven Application: The synthesis of the tyrosine kinase inhibitors Gefitinib and Bosutinib provides a compelling case study.[7][8][9] In these multi-step syntheses, the phenolic hydroxyl of methyl vanillate is readily alkylated with reagents like 1-bromo-3-chloropropane in high yield (e.g., 94.7% for a Gefitinib intermediate).[8] This step is followed by transformations such as nitration of the electron-rich aromatic ring, reduction of the nitro group, and subsequent cyclization to form the core heterocyclic structure.[7][8] Attempting the same sequence with this compound would be less efficient, as the less nucleophilic benzylic alcohol would require harsher alkylation conditions that could lead to side reactions.

Alternative 2: Vanillyl Alcohol (4-(hydroxymethyl)-2-methoxyphenol)

Vanillyl alcohol, readily synthesized by the selective reduction of vanillin's aldehyde group with reagents like sodium borohydride, contains the identical hydroxymethyl functional group as the target reagent.[10] However, it possesses a free phenolic hydroxyl in place of the methyl ester. This bifunctional scaffold is highly valuable in polymer chemistry.

Field-Proven Application: Vanillyl alcohol is a key bio-based monomer for producing high-performance polymers.[11] It can be converted into diepoxy monomers, such as the diglycidyl ether of vanillyl alcohol (DGEVA), which serve as sustainable alternatives to bisphenol A (BPA) in the formulation of epoxy resins and thermosets.[11] For synthetic chemists, vanillyl alcohol provides an orthogonal protecting group strategy: the more reactive phenolic hydroxyl can be selectively functionalized first, leaving the primary alcohol available for subsequent transformations.

Alternative 3: Methyl 4-formyl-3-methoxybenzoate

This compound is a direct precursor to this compound, requiring only a selective reduction of the aldehyde.[12] The true value of this alternative lies in the synthetic versatility of the aldehyde group, which opens up a much broader range of possible reactions beyond what is available to a simple alcohol. This includes:

  • Reductive Amination: To introduce nitrogen-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and the synthesis of alkenes.

  • Knoevenagel Condensation: To react with active methylene compounds.[13][14]

By starting with the aldehyde, chemists can perform these critical transformations before a final, high-yielding reduction step to reveal the hydroxymethyl group if needed.

Chapter 3: Quantitative Performance Analysis

The following table summarizes the key attributes of the discussed alternatives, providing a clear basis for reagent selection.

ParameterThis compoundMethyl VanillateVanillyl AlcoholMethyl 4-formyl-3-methoxybenzoate
Primary Source PetrochemicalLignin (via Vanillin)[2]Lignin (via Vanillin)[10]Petrochemical/Vanillin-derived
Key Reactive Handle Benzylic AlcoholPhenolic HydroxylPhenolic Hydroxyl & Benzylic AlcoholAldehyde
Reactivity Advantage ModerateExcellent for O-alkylation[7][8]Orthogonal reactivity, Diol for polymers[11]High versatility (C-C, C-N bond formation)[13]
Synthesis Steps N/A2 from Vanillin (Oxidation, Esterification)1 from Vanillin (Reduction)[10]N/A (Can be reduced to target)[12]
Strategic Benefit Direct useSuperior for building complex heterocyclesIdeal for polymer synthesis and protecting group strategiesAccess to a wider range of transformations
Sustainability LowHighHighModerate to High

Chapter 4: Validated Experimental Protocols

To demonstrate the practical utility of these alternatives, we provide two validated protocols sourced from authoritative literature.

Protocol 1: Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate from Methyl Vanillate

This protocol is adapted from a key step in the synthesis of Bosutinib and demonstrates the efficient alkylation of the phenolic hydroxyl group.[7]

G start Methyl Vanillate + 1-bromo-3-chloropropane + K2CO3 in DMF step1 Heat at 70°C for 1 hour start->step1 step2 Cool to RT, Pour into ice-water step1->step2 step3 Filter solid, Wash with water step2->step3 end Product: Methyl 4-(3-chloropropoxy) -3-methoxybenzoate step3->end

Caption: Workflow for the alkylation of Methyl Vanillate.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) (48.0 g, 0.26 mol)

  • 1-bromo-3-chloropropane (50.0 g, 0.32 mol)

  • Potassium carbonate (K₂CO₃) (50.0 g, 0.36 mol)

  • Dimethylformamide (DMF) (125 mL)

  • Ice-water (1.5 L)

Procedure:

  • Combine Methyl Vanillate, 1-bromo-3-chloropropane, and potassium carbonate in a round-bottom flask containing DMF.

  • Heat the mixture at 70 °C with stirring for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 1.5 L of ice-water with constant stirring. A precipitate will form.

  • Collect the solid product by filtration, washing thoroughly with cold water to remove residual DMF and salts.

  • Dry the solid product under vacuum. The expected product is Methyl 4-(3-chloropropoxy)-3-methoxybenzoate.

Protocol 2: Synthesis of Vanillyl Alcohol via Reduction of Vanillin

This protocol, based on established chemical principles, details the straightforward reduction of vanillin to yield vanillyl alcohol.[10]

Materials:

  • Vanillin (1.52 g, 0.010 mol)

  • 1M Sodium hydroxide (NaOH) aqueous solution (10 mL)

  • Sodium borohydride (NaBH₄) (0.40 g, 0.011 mol)

  • 2.5 M Hydrochloric acid (HCl) aqueous solution

  • Ice bath

Procedure:

  • Dissolve the vanillin in 10 mL of 1M NaOH solution in a flask with stirring at room temperature.

  • Cool the resulting yellow solution in an ice bath to 10-15 °C.

  • Add the sodium borohydride in small portions over approximately 3 minutes, maintaining the temperature between 10-15 °C.

  • Remove the flask from the ice bath and continue stirring at room temperature for an additional 30 minutes.

  • Cool the mixture again in an ice bath and carefully add 2.5 M HCl dropwise until the solution is acidic (test with pH paper). A white precipitate will form.

  • Collect the vanillyl alcohol product by filtration and wash with cold water.

  • Dry the product. The expected yield is high for this clean conversion.[10]

Conclusion and Future Outlook

While this compound is a functional building block, this guide demonstrates that for many applications, superior alternatives exist within the vanillin-derived chemical toolbox. Methyl vanillate offers a strategic advantage for syntheses involving O-alkylation, as demonstrated in multiple pharmaceutical preparations.[7][8] Vanillyl alcohol provides a bio-based diol for the polymer industry and enables orthogonal synthetic strategies.[11] Finally, aldehyde-containing precursors like Methyl 4-formyl-3-methoxybenzoate open the door to a much wider range of chemical transformations.

By embracing these readily available, sustainable, and versatile alternatives, researchers and developers can design more efficient, cost-effective, and environmentally responsible synthetic pathways. The continued exploration of lignin-derived platform chemicals will undoubtedly uncover even more powerful reagents to drive innovation in chemical synthesis.

References

  • Vertex AI Search. Grounding API Redirect. Accessed January 7, 2026.
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  • Budi, S., et al. (2020). Synthesis of New Vanillin Derivatives from Natural Eugenol. AIP Conference Proceedings.
  • Qiang, H., et al. (2023).
  • Zhang, K., et al. (2017). Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis. Green Chemistry.
  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities.
  • Asiri, A. M., et al. (2009).
  • Llevot, A., et al. (2020). Biobased Divanillin As a Precursor for Formulating Biobased Epoxy Resin. ACS Sustainable Chemistry & Engineering.
  • Fache, M., et al. (2015). New vanillin-derived diepoxy monomers for the synthesis of biobased thermosets. Green Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Llevot, A., et al. (2016).
  • ChemicalBook. (n.d.).
  • Asiri, A. M., et al. (2009). Synthesis of Some Vanillin Derivatives and their Use as an Optical Sensor for the Detection of Volatile Organic Compounds.
  • BenchChem. (n.d.). Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis. Accessed January 7, 2026.
  • ChemBK. (2024).
  • Reddy, G. J., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules.
  • Wu, G., et al. (2007).
  • BenchChem. (n.d.). 4-formylbenzoic acid: Application Notes and Protocols. Accessed January 7, 2026.
  • ChemicalBook. (n.d.). 4-formyl-3-methoxybenzonitrile | 21962-45-8. Accessed January 7, 2026.
  • PubChemLite. (n.d.). This compound (C10H12O4). Accessed January 7, 2026.
  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)
  • FooDB. (2011). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Accessed January 7, 2026.
  • Wu, G., et al. (2007).
  • Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile. Accessed January 7, 2026.
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A Comparative Guide to Advanced Analytical Methods for the Characterization of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of advanced analytical methodologies for the comprehensive characterization of Methyl 4-(hydroxymethyl)-3-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond routine analysis to detail an integrated workflow that ensures structural integrity, purity, and physicochemical understanding. The narrative emphasizes the causality behind experimental choices, providing a framework for robust and self-validating characterization of complex aromatic esters.

Introduction to this compound

This compound is a substituted aromatic ester with potential applications as a versatile building block in organic synthesis and medicinal chemistry. Its trifunctional nature—comprising an ester, a primary alcohol, and a methoxy ether on a benzene ring—necessitates a multi-technique approach for unambiguous characterization. Proper identification and purity assessment are critical to ensure the reliability of downstream applications, from reaction kinetics to biological screening. This guide outlines a logical and efficient workflow for its complete analytical characterization.

Part 1: Unambiguous Molecular Structure Elucidation

The primary objective is to confirm the molecular structure, including connectivity and elemental composition. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a self-validating system for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for confirming elemental composition. Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy in the low ppm range, allowing for the confident determination of a unique molecular formula. For a molecule like this compound, this technique is indispensable for distinguishing it from potential isomers or impurities with the same nominal mass.

Trustworthiness: The protocol's trustworthiness is established by using a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion, followed by high-resolution mass analysis. Calibration of the instrument with a known standard immediately before the run ensures the accuracy of the mass measurement.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • LC Conditions (for sample introduction):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A short 5-minute gradient from 10% to 95% B is sufficient for sample introduction and desalting.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen due to the compound's ability to be readily protonated.[1]

    • Mass Analyzer: Set to acquire in full scan mode over a range of m/z 100-500 with a resolution of >70,000.

    • Data Analysis: Calculate the theoretical exact mass for the expected protonated species ([C₁₀H₁₂O₄ + H]⁺) and compare it to the experimentally observed mass. The mass error should be less than 5 ppm.

Expected Results & Interpretation

The molecular formula of this compound is C₁₀H₁₂O₄ (Monoisotopic Mass: 196.0736 Da). The primary ion expected in ESI+ is the protonated molecule [M+H]⁺.

Ion SpeciesTheoretical Exact Mass (m/z)
[C₁₀H₁₂O₄ + H]⁺197.0808
[C₁₀H₁₂O₄ + Na]⁺219.0628

A measured mass of 197.0805 m/z (within 1.5 ppm error) would strongly confirm the elemental composition. Tandem MS (MS/MS) can be performed by selecting the precursor ion (m/z 197.08) to induce fragmentation. The fragmentation pattern, influenced by the stable benzoyl group, provides further structural confirmation.[2] Key fragmentations would include the loss of water (-18 Da) from the hydroxymethyl group and loss of methanol (-32 Da) from the ester.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HRMS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the unequivocal assignment of all atoms in the structure, leaving no ambiguity.[4][5] This is a self-validating system because the correlations observed in 2D spectra must be consistent with the 1D data and the proposed structure.[6]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice for aromatic esters.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Experiments to Acquire:

    • ¹H NMR: Standard proton spectrum to identify all unique proton environments and their integrations.

    • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum to identify all unique carbon environments.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, typically through 2-3 bonds. This will establish connectivity within spin systems (e.g., on the aromatic ring).[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-CH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²J-CH, ³J-CH). This is the key experiment for connecting structural fragments, such as linking the methoxy protons to the aromatic ring or the ester methyl protons to the carbonyl carbon.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Atom PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale & Key HMBC Correlations
-COOCH₃~3.9 (s, 3H)~52Protons correlate to the C=O (~167 ppm).
Ar-OCH₃~3.9 (s, 3H)~56Protons correlate to the attached aromatic carbon (~147-150 ppm).
-CH₂OH~4.7 (s, 2H)~64Protons correlate to the attached aromatic carbon (~135-140 ppm).
-CH₂OH ~1.5-2.5 (broad s, 1H)-A broad, exchangeable proton.
Ar-H (H2)~7.6 (s, 1H)~110-115Position ortho to the ester. Correlates to C=O and adjacent Ar-C.
Ar-H (H5)~7.0 (d, 1H)~110-115Position ortho to the methoxy.
Ar-H (H6)~7.5 (d, 1H)~120-125Position between ester and hydroxymethyl.
Ar-C (C1)-~125-130Quaternary carbon attached to the ester.
Ar-C (C3)-~147-150Quaternary carbon attached to the methoxy group.
Ar-C (C4)-~135-140Quaternary carbon attached to the hydroxymethyl group.
C=O-~167Ester carbonyl.

Note: Predicted shifts are estimates based on substituent effects of similar compounds. Actual values may vary.[8]

Infrared (IR) Spectroscopy

Expertise & Experience: FTIR is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, the distinct signals for the hydroxyl (-OH), ester carbonyl (C=O), and ether (C-O) groups provide quick verification of the main structural motifs. The absence of unexpected peaks (e.g., a broad carboxylic acid O-H stretch) also serves as a check for impurities.[9]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum first and ratio the sample spectrum against it.

  • Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Key Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
~3400-3200 (broad)Alcohol (-OH)O-H StretchConfirms the presence of the hydroxyl group.[10]
~3100-3000Aromatic C-HC-H StretchIndicates the aromatic ring.
~2950-2850Aliphatic C-HC-H StretchFrom the methyl and methylene groups.
~1720-1700 Ester (C=O) C=O Stretch A strong, sharp peak characteristic of an aromatic ester.[11]
~1600, ~1450Aromatic C=CC=C StretchSkeletal vibrations of the benzene ring.
~1250, ~1050Ester/Ether (C-O)C-O StretchStrong bands confirming the C-O single bonds of the ester and ether.[12]

Part 2: Purity, Stability, and Solid-State Properties

Once the structure is confirmed, the focus shifts to quantifying purity, understanding thermal behavior, and, if necessary, determining the absolute crystal structure.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the industry-standard method for assessing the purity of non-volatile organic compounds.[13] Developing a robust method involves optimizing the separation of the main component from all potential impurities, including starting materials, by-products, and degradants. A well-developed method is specific, linear, accurate, and precise.[14]

Trustworthiness: Method validation according to ICH guidelines (e.g., Q2(R1)) ensures the reliability of the purity data. System suitability tests (e.g., peak symmetry, theoretical plates) are performed before each run to guarantee the chromatographic system is performing correctly.

Experimental Protocol: HPLC Purity Method Development
  • Column Selection: Start with a workhorse C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). The hydrophobicity of the C18 stationary phase is well-suited for retaining and separating aromatic compounds.[15]

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Methanol can be screened as an alternative organic modifier).

  • Detector: A Photo-Diode Array (PDA) detector is crucial. It allows for detection at the wavelength of maximum absorbance (λ-max) for the highest sensitivity and can also assess peak purity by comparing spectra across a single peak.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient: 10% to 95% B over 20 minutes. This broad gradient helps to elute any unknown, more retained impurities and establish a retention window for the main peak.[16]

  • Method Optimization: Based on the initial run, adjust the gradient slope around the elution time of the main peak to improve the resolution between it and any closely eluting impurities.

  • Quantification: Determine the area percent of the main peak relative to the total area of all peaks to calculate purity.

Data Presentation: Purity Analysis
ParameterResultAcceptance Criteria
Retention Time~12.5 min (example)Consistent RT (±2%)
Purity (Area %)99.8%≥ 99.0% (example spec)
Tailing Factor1.10.8 - 1.5
Theoretical Plates> 5000> 2000
Thermal Analysis (DSC & TGA)

Expertise & Experience: Thermal analysis provides critical information on the solid-state properties of a material. Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, and can also be an indicator of purity—impurities typically broaden and depress the melting endotherm.[17] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, revealing thermal stability and decomposition profiles.[18]

Trustworthiness: Both techniques rely on precise temperature and mass calibration. Using certified reference materials (e.g., Indium for DSC) for calibration ensures the accuracy of the measured thermal events. Running the analysis under a controlled inert atmosphere (e.g., nitrogen) prevents oxidative degradation.[19]

Experimental Protocol: DSC/TGA
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • Conditions:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to find the enthalpy of fusion (ΔHfus).

    • TGA: Determine the onset temperature of decomposition (e.g., T₅% weight loss).

Data Presentation: Thermal Properties
TechniqueParameterMeasured ValueInterpretation
DSCMelting Point (Onset)e.g., 85.2 °CSharp melt indicates high purity.
DSCΔHfuse.g., 110 J/gEnergy required for melting.
TGAT₅% (Decomposition)e.g., 215 °COnset of thermal degradation.
Single Crystal X-ray Diffraction

Expertise & Experience: For absolute and unambiguous proof of structure, including relative and absolute stereochemistry (if applicable), single-crystal X-ray diffraction is the definitive technique.[20][21] It provides a 3D model of the molecule as it exists in the crystal lattice. This method is considered the "gold standard" but is contingent on the ability to grow a high-quality single crystal.[22][23]

Experimental Workflow
  • Crystal Growth: Systematically screen various solvents (e.g., methanol, ethanol, ethyl acetate, hexane) and solvent/anti-solvent combinations using slow evaporation or vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo or Cu Kα radiation).

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

Part 3: Integrated Workflow and Method Comparison

A logical progression of analysis ensures both efficiency and rigor. The workflow begins with rapid, information-rich techniques to confirm identity and major features, followed by more specialized methods for quantitative purity and definitive structural proof.

Integrated Analytical Workflow

G cluster_0 Initial Identity & Structure Confirmation cluster_1 Quantitative & Physicochemical Characterization cluster_2 Definitive Structure (If Required) cluster_3 Final Report HRMS HRMS (Elemental Composition) HPLC HPLC-PDA (Purity & Quantification) HRMS->HPLC NMR 1D/2D NMR (Connectivity) NMR->HPLC FTIR FTIR (Functional Groups) FTIR->HPLC Thermal DSC / TGA (Melting Point & Stability) HPLC->Thermal XRay Single Crystal X-Ray (Absolute Structure) HPLC->XRay Report Certificate of Analysis Thermal->Report XRay->Report Sample Test Sample Sample->HRMS Sample->NMR Sample->FTIR

Comparative Summary of Analytical Techniques
TechniquePrimary Information ProvidedThroughputQuantitative?Key AdvantageLimitation
HRMS Elemental Composition, MWHighSemiUnambiguous molecular formula confirmation.Provides no connectivity information.
NMR Atomic Connectivity (Structure)LowYes (qNMR)Provides the most detailed structural information.[7]Lower sensitivity, requires more sample.
FTIR Functional Groups PresentHighNoFast, non-destructive confirmation of key bonds.Provides limited structural detail.
HPLC-PDA Purity, Impurity ProfileMediumYesGold standard for quantitative purity analysis.[24]Requires method development.
DSC/TGA Melting Point, Thermal StabilityMediumSemiCrucial for solid-state characterization and stability.[25]Indirect purity assessment.
SC-XRD Absolute 3D StructureVery LowNoDefinitive, "gold standard" structural proof.[26]Requires a high-quality single crystal.

References

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]

  • X-ray Single-Crystal Diffraction. Encyclopedia.pub. Available at: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available at: [Link]

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  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.
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  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]

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  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Human Metabolome Database. Available at: [Link]

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A Comparative Guide to HPLC Method Validation for the Purity of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth, scientifically grounded protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound. We will not only detail a robust, validated method but also compare it with alternative approaches, explaining the scientific rationale behind our choices. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and compliant analytical method.

The Analytical Challenge: Selecting the Right Chromatographic Conditions

This compound is a moderately polar aromatic compound. The primary challenge in developing an HPLC method is to achieve a sharp, symmetrical peak for the main component while adequately resolving it from potential process-related impurities and degradation products.

Comparison of Methodologies

A reversed-phase C18 column is the logical first choice for this analyte due to its versatility and wide use in the pharmaceutical industry. The key variables to optimize are the mobile phase composition and pH.

ParameterOptimal Method (Recommended) Alternative Method (Less Ideal)Rationale for Optimal Choice
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 or Cyano ColumnA C18 column provides sufficient hydrophobicity for retaining the analyte and its likely impurities, offering a good balance of retention and resolution.
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in WaterIsocratic elution with Methanol/WaterA gradient elution is superior for separating compounds with a range of polarities, which is common for an API and its impurities. Acetonitrile often provides better peak shape and lower UV cutoff than methanol. Acidifying the mobile phase with formic acid ensures the analyte is in its neutral form, leading to better retention and peak symmetry.[1]
Detection UV at 254 nmRefractive Index (RI) DetectorThe aromatic ring in the analyte provides strong UV absorbance, making a UV detector highly sensitive and specific. An RI detector is less sensitive and not suitable for gradient elution.

Part 1: The Validated HPLC Method

This section details the experimental protocol for the recommended HPLC method.

Chromatographic Conditions
ParameterSpecification
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Blank Solution: Use the diluent.

Part 2: Method Validation Protocol & Supporting Data

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3] The validation of this HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

System Suitability

Before initiating the validation, the chromatographic system must meet predefined suitability criteria. This is assessed by making five replicate injections of the standard solution. The system is deemed suitable if the acceptance criteria are met.[6][7]

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.5%

graph TD {
A[Start Validation] --> B{System Suitability};
B -- Pass --> C[Specificity];
B -- Fail --> D[Optimize System];
D --> B;
C --> E[Linearity & Range];
E --> F[Accuracy];
F --> G[Precision];
G --> H[Robustness];
H --> I[Validation Complete];
subgraph "Validation Parameters"
    C; E; F; G; H;
end

style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style G fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style H fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124

}

Figure 1: HPLC Method Validation Workflow.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Experimental Protocol:

    • Inject the blank (diluent) to demonstrate no interference at the retention time of the analyte.

    • Inject the standard solution.

    • Inject the sample solution.

    • To further demonstrate specificity, forced degradation studies were performed. The sample was subjected to acidic, basic, oxidative, and thermal stress. The chromatograms of the stressed samples were compared to that of an unstressed sample to show that the degradation peaks are well-resolved from the main analyte peak.

  • Results: The method is specific as no interfering peaks were observed at the retention time of this compound in the blank or stressed samples. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol: A series of five solutions were prepared from the reference standard at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate.

  • Results:

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Linearity Range 50 - 150 µg/mL

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity over the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Experimental Protocol: The accuracy of the method was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120%) of the nominal concentration. Each level was prepared in triplicate and analyzed.

  • Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%80.079.899.8%99.7%
80.079.699.5%
80.079.999.9%
100%100.0100.2100.2%100.1%
100.099.999.9%
100.0100.3100.3%
120%120.0120.5100.4%100.3%
120.0120.1100.1%
120.0120.6100.5%

The mean recovery values between 98.0% and 102.0% confirm the accuracy of the method.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day precision): Six separate sample preparations at 100% of the test concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

  • Results:

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD of 6 preparations0.8%≤ 2.0%
Intermediate Precision % RSD of 12 preparations (Day 1 & 2)1.2%≤ 2.0%

The low RSD values for both repeatability and intermediate precision demonstrate that the method is precise.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol: The effect of small changes in the following parameters was evaluated:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Results: In all varied conditions, the system suitability parameters were met, and the changes did not significantly impact the assay results, demonstrating the robustness of the method.

G cluster_Validation Method Validation Parameters (ICH Q2) Specificity Specificity (Peak Purity, Forced Degradation) Linearity Linearity & Range (r² > 0.999) Result Reliable & Compliant Purity Data Specificity->Result Accuracy Accuracy (% Recovery 98-102%) Linearity->Result Precision Precision (RSD < 2%) Accuracy->Result Robustness Robustness (Deliberate Small Changes) Precision->Result Robustness->Result Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness

Figure 2: Relationship of Validation Parameters.

Conclusion

This guide has detailed a robust, specific, linear, accurate, precise, and robust RP-HPLC method for the determination of the purity of this compound. The comparative analysis underscores the rationale for selecting a gradient C18 method with acidified mobile phase and UV detection. By adhering to the principles of method validation outlined by regulatory bodies such as the ICH, FDA, and USP, analytical laboratories can ensure the generation of reliable and defensible data, which is paramount in the pharmaceutical industry.[8][9][10] The provided experimental details and validation data serve as a comprehensive resource for scientists tasked with developing and validating similar analytical methods.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][8]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][6]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link][9]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link][11]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][10]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link][7]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][3]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

Sources

A Comparative Spectroscopic Guide to Methyl 4-(hydroxymethyl)-3-methoxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the spectroscopic data for Methyl 4-(hydroxymethyl)-3-methoxybenzoate and its structurally related derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of these valuable compounds. By presenting and interpreting key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to provide a deeper understanding of the structure-property relationships within this class of molecules.

Introduction: The Significance of Substituted Benzoate Esters

This compound and its analogs are important intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. The precise arrangement of functional groups—the ester, the hydroxymethyl, and the methoxy groups—on the benzene ring dictates their reactivity and potential applications. Accurate and thorough characterization of these molecules is therefore paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate their chemical structures and purity. This guide will delve into the nuances of their spectroscopic signatures, offering insights into how subtle structural modifications are reflected in their spectral data.

Comparative Spectroscopic Data Analysis

For the purpose of this guide, we will compare the spectroscopic data of three key compounds:

  • This compound (I) : The core molecule of interest.

  • Methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate) (II) : A derivative where the hydroxymethyl group is replaced by a hydroxyl group.

  • Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) (III) : A derivative with an additional methoxy group on the aromatic ring.

The following sections will present a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and MS data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are characteristic of the molecular structure.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

Proton Assignment Compound I (δ, ppm) Compound II (δ, ppm) [1][2]Compound III (δ, ppm)
Ar-H (position 2)~7.5 - 7.6 (d)~7.5 - 7.6 (d)~7.2 - 7.3 (s)
Ar-H (position 5)~6.9 (d)~6.9 (d)-
Ar-H (position 6)~7.5 - 7.6 (dd)~7.6 (dd)~7.2 - 7.3 (s)
-OCH₃ (ester)~3.9 (s)~3.9 (s)~3.9 (s)
-OCH₃ (ring)~3.9 (s)~3.9 (s)~3.8 (s, 6H)
-CH₂OH~4.7 (s, 2H)--
-OH (ring)-~6.0 (s, 1H)~5.8 (s, 1H)
-OH (alcool)~2.0 (t, 1H)--

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Expertise & Experience:

The ¹H NMR spectra clearly differentiate the three compounds. The most significant difference is the presence of the -CH₂OH signal at approximately 4.7 ppm for Compound I , which is absent in the spectra of II and III . Instead, Compounds II and III exhibit a broad singlet for the phenolic -OH group. The symmetry of Compound III is evident from the single signal for the two equivalent aromatic protons (H-2 and H-6) and the integration of the ring methoxy signal corresponding to six protons. In contrast, the less symmetrical nature of I and II results in distinct signals for each of the three aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

Carbon Assignment Compound I (δ, ppm) Compound II (δ, ppm) [1]Compound III (δ, ppm)
C=O (ester)~167~167~167
C-1~122~122~120
C-2~110~112~107
C-3~147~147~147
C-4~140~150~140
C-5~128~114~147
C-6~125~124~107
-OCH₃ (ester)~52~52~52
-OCH₃ (ring)~56~56~56
-CH₂OH~64--

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Trustworthiness:

The ¹³C NMR data corroborates the structural assignments from ¹H NMR. The key differentiator is the signal for the -CH₂OH carbon in Compound I at around 64 ppm. The chemical shifts of the aromatic carbons are also informative. For instance, the carbon attached to the hydroxyl group (C-4) in Compound II is shifted downfield to around 150 ppm compared to the carbon attached to the hydroxymethyl group in Compound I (~140 ppm). The symmetry of Compound III is again confirmed by the reduced number of signals in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Comparative IR Data (cm⁻¹)

Vibrational Mode Compound I Compound II Compound III
O-H stretch (alcohol)~3400 (broad)--
O-H stretch (phenol)-~3300 (broad)~3300 (broad)
C-H stretch (aromatic)~3000-3100~3000-3100~3000-3100
C-H stretch (aliphatic)~2850-2950~2850-2950~2850-2950
C=O stretch (ester)~1710-1730~1710-1730~1710-1730
C=C stretch (aromatic)~1500-1600~1500-1600~1500-1600
C-O stretch (ester)~1200-1300~1200-1300~1200-1300
C-O stretch (ether)~1000-1100~1000-1100~1000-1100

Authoritative Grounding & Comprehensive References:

The IR spectra of all three compounds show the characteristic strong absorption of the ester carbonyl group (C=O) around 1710-1730 cm⁻¹. The presence of a broad O-H stretching band is a key feature for identifying the hydroxyl groups. In Compound I , this band, centered around 3400 cm⁻¹, is indicative of the alcoholic hydroxyl group. For Compounds II and III , the broad O-H band is shifted to a slightly lower frequency (~3300 cm⁻¹), which is characteristic of a phenolic hydroxyl group. The C-O stretching vibrations of the ester and ether linkages are also prominent in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion Compound I Compound II [1]Compound III
[M]⁺198182212
[M - OCH₃]⁺167151181
[M - COOCH₃]⁺139123153
[M - CH₂OH]⁺167--

Expertise & Experience:

The molecular ion peak ([M]⁺) in the mass spectrum of each compound confirms its molecular weight. The fragmentation patterns are also diagnostic. A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃), resulting in an [M - 31]⁺ ion. Another characteristic fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃), leading to an [M - 59]⁺ ion. For Compound I , a significant fragmentation is the loss of the hydroxymethyl group (-CH₂OH), giving rise to a peak at m/z 167.

Experimental Protocols

General Synthesis of Methyl Benzoate Derivatives via Fischer Esterification

This protocol describes a general method for the synthesis of methyl benzoate derivatives from the corresponding benzoic acids.

Materials:

  • Substituted Benzoic Acid (e.g., 4-(hydroxymethyl)-3-methoxybenzoic acid) (1.0 eq)

  • Methanol (20 vol)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask, add the substituted benzoic acid and methanol.

  • Stir the mixture and slowly add the concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure methyl ester derivative.

Trustworthiness:

This self-validating protocol includes a monitoring step (TLC) to ensure the reaction goes to completion and a purification step to ensure the isolation of a pure product. The workup procedure effectively removes the acid catalyst and any unreacted starting material.

Visualization of Structures and Workflow

Chemical Structures

cluster_I Compound I cluster_II Compound II cluster_III Compound III I I II II III III

Caption: Chemical structures of the compared benzoate derivatives.

Experimental Workflow: Fischer Esterification

start Substituted Benzoic Acid + Methanol reflux Add H₂SO₄ (cat.) Reflux start->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure Methyl Ester purification->product

Caption: General workflow for the synthesis of methyl benzoate derivatives.

Conclusion

The comparative analysis of this compound and its derivatives, Methyl vanillate and Methyl syringate, demonstrates the power of spectroscopic methods in elucidating subtle structural differences. Each technique—¹H NMR, ¹³C NMR, IR, and MS—provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous characterization of these important molecules. The detailed protocols and spectral interpretations provided in this guide serve as a valuable resource for scientists working with these and similar compounds, enabling more efficient and accurate research and development.

References

  • PubChem. Methyl vanillate. [Link][1][3]

  • Kadirova, S. O., Yuldasheva, M. R., & Abdumannopova, N. B. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. The Austrian Journal of Technical and Natural Sciences, (7-8). [Link][4][5]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link][6]

Sources

A Researcher's Guide to the Synthesis of Methyl 4-(hydroxymethyl)-3-methoxybenzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the efficient and economical synthesis of key intermediates is paramount. Methyl 4-(hydroxymethyl)-3-methoxybenzoate, a valuable building block in the synthesis of various bioactive molecules, presents a synthetic challenge that necessitates a careful evaluation of potential pathways. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this target molecule, offering a blend of theoretical insight and practical, field-proven protocols. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions that align with their specific project goals, considering factors such as cost, yield, safety, and scalability.

Introduction to this compound

This compound serves as a crucial precursor in the synthesis of a range of pharmaceutical compounds. Its bifunctional nature, possessing both a primary alcohol and a methyl ester, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The strategic selection of a synthetic route can significantly impact the overall cost and timeline of a drug development program. This guide will dissect two logical and competing pathways, starting from readily available and structurally related precursors: Methyl vanillate and Vanillin.

Route 1: Selective Reduction of Methyl Vanillate

This route commences with methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), a direct precursor where the key challenge lies in the selective reduction of the methyl ester to a primary alcohol without affecting the aromatic ring or the phenolic hydroxyl group.

Chemical Principles and Strategy

The direct reduction of an ester to an alcohol is a fundamental transformation in organic synthesis. However, the presence of a phenolic hydroxyl group on the aromatic ring complicates this approach. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would readily react with the acidic phenolic proton and could potentially lead to over-reduction or side reactions. Therefore, this route necessitates either a chemoselective reducing agent or a protection-deprotection strategy for the phenolic hydroxyl group.

For the purpose of this analysis, we will consider a two-step approach involving the protection of the phenol followed by reduction of the ester and subsequent deprotection. This ensures a higher selectivity and yield of the desired product.

Experimental Protocol: Route 1

Step 1a: Protection of the Phenolic Hydroxyl Group of Methyl Vanillate

A common and effective method for protecting phenols is the formation of a benzyl ether, which is stable under reducing conditions and can be readily cleaved by hydrogenolysis.

  • Materials: Methyl vanillate, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone, Dichloromethane (DCM), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of methyl vanillate (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude protected methyl vanillate.

    • Purify the product by column chromatography on silica gel.

Step 1b: Reduction of the Methyl Ester

With the phenolic group protected, a strong reducing agent like lithium aluminum hydride can be employed to reduce the ester to the corresponding primary alcohol.

  • Materials: Protected methyl vanillate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate (Na₂SO₄), Diethyl ether.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of the protected methyl vanillate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again, while maintaining the temperature at 0 °C.

    • Filter the resulting white precipitate (aluminum salts) through a pad of Celite and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected alcohol.

Step 1c: Deprotection of the Phenolic Hydroxyl Group

The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield the target molecule.

  • Materials: Protected alcohol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the protected alcohol (1 equivalent) in methanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield pure this compound.

Visualization of Route 1 Workflow

Synthesis Route 1 cluster_0 Route 1: From Methyl Vanillate A Methyl Vanillate B Protection (Benzylation) A->B C Protected Intermediate B->C D Reduction (LiAlH4) C->D E Protected Alcohol D->E F Deprotection (Hydrogenolysis) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound starting from Methyl vanillate.

Route 2: Reduction of Vanillin followed by Esterification

This alternative and more direct route begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and inexpensive starting material. The strategy involves the reduction of the aldehyde functionality to a primary alcohol, followed by the esterification of the resulting vanillyl alcohol.

Chemical Principles and Strategy

The selective reduction of an aldehyde in the presence of a phenolic hydroxyl group is a well-established transformation. Mild reducing agents such as sodium borohydride (NaBH₄) are highly effective for this purpose, as they do not react with the less electrophilic aromatic ring or the acidic phenol.[1] The subsequent esterification of the primary alcohol can be achieved through various methods, with the Fischer esterification being a classic and cost-effective choice.[2][3][4] This acid-catalyzed reaction between an alcohol and a carboxylic acid (or in this case, using methanol as both reactant and solvent) is an equilibrium process that can be driven to completion by using a large excess of the alcohol.[3]

Experimental Protocol: Route 2

Step 2a: Reduction of Vanillin to Vanillyl Alcohol

  • Materials: Vanillin, Sodium borohydride (NaBH₄), Methanol, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve vanillin (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[5]

    • Once the reaction is complete, carefully acidify the mixture with 1M HCl to a pH of ~6 to decompose the excess NaBH₄ and the borate esters.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude vanillyl alcohol, which can often be used in the next step without further purification. If necessary, purify by recrystallization.

Step 2b: Fischer Esterification of Vanillyl Alcohol

  • Materials: Vanillyl alcohol, Methanol, Concentrated sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃), Diethyl ether, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve vanillyl alcohol (1 equivalent) in a large excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.[6]

    • After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the excess methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by column chromatography on silica gel to afford pure this compound.

Visualization of Route 2 Workflow

Synthesis Route 2 cluster_1 Route 2: From Vanillin H Vanillin I Reduction (NaBH4) H->I J Vanillyl Alcohol I->J K Esterification (Fischer) J->K L This compound K->L

Caption: Workflow for the synthesis of this compound starting from Vanillin.

Comparative Analysis: Performance and Cost

To provide a clear and objective comparison, the following tables summarize the key performance indicators and estimated costs for each synthetic route. Prices are based on currently available catalog information for research-grade chemicals and may vary depending on the supplier and scale.

Table 1: Comparison of Synthetic Route Performance

ParameterRoute 1: From Methyl VanillateRoute 2: From Vanillin
Number of Steps 32
Starting Material Methyl Vanillate[7]Vanillin[8][9]
Key Reagents Benzyl bromide, K₂CO₃, LiAlH₄, Pd/CNaBH₄, H₂SO₄ (cat.)[10]
Reaction Conditions Reflux, Inert atmosphere, 0°C, Hydrogenation0°C to RT, Reflux
Overall Yield (Estimated) 60-70%75-85%
Purification Column chromatography (multiple steps)Column chromatography (final step)
Safety Considerations Use of pyrophoric LiAlH₄, Hydrogen gasUse of flammable solvents
Scalability More complex due to multiple steps and reagentsMore straightforward and scalable

Table 2: Estimated Cost Analysis (per gram of final product)

Cost ComponentRoute 1: From Methyl Vanillate (USD)Route 2: From Vanillin (USD)
Starting Material ~$1.00/g (Methyl Vanillate)[7]~$0.10/g (Vanillin)[8][9]
Key Reagents ~

0.50 (Benzyl Bromide), ~$0.20 (Pd/C)
~$0.20 (NaBH₄)[10], Minimal (H₂SO₄)
Solvents ~$0.80 (Anhydrous THF, Acetone, Methanol)~$0.30 (Methanol, DCM)
Estimated Total Cost per Gram ~$3.00 - $4.00 ~$0.60 - $0.80

Disclaimer: The cost estimates are for informational purposes only and are based on small-scale laboratory synthesis. Bulk pricing will significantly differ.

Conclusion and Recommendation

  • Cost-Effectiveness: The starting material, vanillin, is significantly more economical than methyl vanillate.[7][8][9] Furthermore, the reagents employed in Route 2, namely sodium borohydride and sulfuric acid, are considerably cheaper than the lithium aluminum hydride, benzyl bromide, and palladium catalyst required for Route 1.[10][11][12]

  • Efficiency and Simplicity: Route 2 involves fewer synthetic steps, which translates to a higher overall yield, reduced processing time, and less complex purification procedures.

  • Safety and Scalability: The avoidance of highly reactive and pyrophoric reagents like LiAlH₄ and the need for high-pressure hydrogenation makes Route 2 inherently safer and more amenable to large-scale production.

While Route 1 is a viable synthetic pathway from a chemical standpoint, its multi-step nature, reliance on more expensive and hazardous reagents, and consequently lower overall yield and higher cost make it less attractive for practical applications.

For researchers and drug development professionals seeking an efficient, economical, and scalable synthesis of this compound, the reduction of vanillin followed by Fischer esterification represents the most logical and advantageous approach. This pathway offers a robust and reliable method to access this valuable intermediate, thereby facilitating the advancement of pharmaceutical research and development.

References

  • Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from a protocol by a university chemistry department.
  • Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure. (n.d.). Studylib. Retrieved from [Link]...

  • Vanillin Price per kg: Current Rates & Suppliers. (n.d.). Accio. Retrieved from [Link]

  • Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved from [Link]

  • Methyl vanillate. (n.d.). Chemsrc.com. Retrieved from [Link]

  • Vanillin Crystals (Natural). (n.d.). The Perfumers Apprentice. Retrieved from [Link]

  • Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. (2022). Semantic Scholar. Retrieved from [Link]

  • Lithium Aluminium Hydride, LiAlH4,CAS 16853-85-3. (n.d.). IndiaMART. Retrieved from [Link]

  • Late Night Chemistry: Vanillyl Alcohol. (2020, March 8). YouTube. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). The Lab Depot. Retrieved from [Link]

  • Reduction of Vanillin into Vanillyl Alcohol with Sodium Borohydride. (2019, November 5). Reddit. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a sustainable and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-(hydroxymethyl)-3-methoxybenzoate, grounding every recommendation in established safety principles and regulatory standards.

Hazard Identification and Essential Safety Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is critical. While specific toxicological data for this compound (CAS No. 223135-29-3) is not extensively published, data from structurally similar aromatic esters provides a strong basis for risk assessment. The primary hazards are associated with irritation.[1][2][3]

Hazard Classification GHS Pictogram Hazard Statement Precautionary Statements (Disposal Relevant)
Skin Irritation (Category 2)⚠️H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
Eye Irritation (Category 2A)⚠️H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System⚠️H335: May cause respiratory irritation.P261: Avoid breathing dust.[5] P271: Use only outdoors or in a well-ventilated area.[4][5]

Causality of Hazards: The irritant nature of this compound class stems from its ability to interact with and disrupt biological membranes upon contact, leading to localized inflammation of the skin, eyes, and respiratory tract.

Immediate Safety Protocols: Spill Management

Effective spill management is the first line of defense in preventing exposure and environmental contamination.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the lab.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is often suitable for incidental contact), and chemical safety goggles.[6][7]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[8] Place the swept material into a clearly labeled, sealable container designated for chemical waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or acetone), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, wipes, etc.) must be considered hazardous waste. Place them in the same designated waste container as the spilled chemical.

  • Label and Store: Securely seal the waste container, label it "Hazardous Waste" with the full chemical name, and place it in your lab's designated Satellite Accumulation Area (SAA).[9][10]

Core Disposal Workflow: Waste Segregation and Accumulation

The foundation of proper chemical disposal is the rigorous segregation of waste streams to prevent dangerous reactions and ensure compliant disposal.[11][12] Never mix incompatible waste types.[10]

Experimental Protocol: Waste Accumulation

  • Select the Correct Container: Use a chemically compatible, leak-proof container with a secure lid.[10][11] For solid this compound waste, a high-density polyethylene (HDPE) container is an excellent choice.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the full chemical name: "this compound." List all components if it is a mixture.

  • Accumulate Waste: Place the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][10] Keep the container closed at all times except when adding waste.[9][13]

  • Follow Segregation Logic: Use the decision workflow below to ensure proper segregation. The primary goal is to keep this non-halogenated organic solid separate from incompatible waste streams like strong oxidizers, acids, and bases.[6][10]

Caption: Waste segregation decision workflow for this compound.

Final Disposal and Decontamination

Final disposal must be handled by qualified personnel or licensed contractors in accordance with all regulations.[8][14]

Procedure for Final Disposal

  • Contact EHS: Once your waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, provided accumulation limits aren't exceeded), contact your institution's Environmental Health and Safety (EHS) office for a waste pickup.[9][10]

  • Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like carbon oxides.[8][15] This process ensures complete destruction of the chemical.

  • Disposal of Empty Containers: A container that held this chemical is not "empty" until it has been properly decontaminated.[13]

    • Scrape out as much solid residue as possible.

    • Rinse the container three times with a suitable solvent (e.g., ethanol).

    • Crucially, the rinsate from these cleanings must be collected and disposed of as hazardous waste. [13] Add it to your "Non-Halogenated Organic Liquids" waste stream.

    • Once decontaminated, deface all labels on the container before recycling or discarding it with general lab glass or plastic waste.[11]

Prohibited Disposal Methods

To protect our environment and public health, the following disposal methods are strictly prohibited.

  • DO NOT Dispose Down the Drain: As an organic solid with known irritant properties and poor water solubility, this chemical must not be poured down the sink.[16][17] Doing so can damage plumbing, interfere with wastewater treatment processes, and introduce contaminants into aquatic ecosystems.[16]

  • DO NOT Dispose in Regular Trash: Disposing of this chemical in the general trash is illegal and dangerous.[16] It poses a risk to sanitation workers and can leach from landfills into the soil and groundwater.[18]

  • DO NOT Mix with Incompatible Waste: Never mix this compound with strong oxidizing agents, as this can create a risk of fire or explosion.[6] Keep it separate from corrosive acids and bases to prevent uncontrolled reactions.[10]

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of our environment or well-being.

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Navigating the Safe Handling of Methyl 4-(hydroxymethyl)-3-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in the nuanced world of pharmaceutical development and organic synthesis, the ability to safely handle chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 4-(hydroxymethyl)-3-methoxybenzoate (CAS No. 79236-96-7), a compound often utilized as a building block in the synthesis of more complex molecules. By providing a framework of procedural guidance rooted in established safety principles, this document aims to be a trusted resource for laboratory professionals.

The available safety data for this compound indicates that it should be handled with care. It is designated with the GHS07 pictogram, carrying the signal word "Warning" and the hazard statement H302: Harmful if swallowed[1]. While a comprehensive toxicological profile is not widely available, the precautionary principle dictates that we treat this compound with the respect due to a potentially hazardous substance. This guide synthesizes the available information for this specific compound with established best practices for handling structurally similar aromatic esters, which are often associated with skin, eye, and respiratory irritation.

Hazard Profile and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, it is crucial to understand its potential hazards.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed (H302)[1].Ingestion
Skin Corrosion/Irritation Expected to cause skin irritation based on data for similar compounds.Skin Contact
Serious Eye Damage/Irritation Expected to cause serious eye irritation based on data for similar compounds.Eye Contact
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation based on data for similar compounds.Inhalation of dust

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a risk of splashing.Protects against accidental splashes of solutions or solid particles entering the eyes. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., nitrile).Nitrile gloves provide good protection against a wide range of chemicals, including aromatic esters. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body A properly fitting laboratory coat.A lab coat protects your skin and personal clothing from spills and contamination. It should be fully buttoned.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust generation is likely.This is particularly important when weighing or transferring the solid compound to prevent inhalation of airborne particles.

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow provides a clear path for the safe handling of this compound from receipt to disposal.

Experimental Workflow: From Benchtop to Waste Stream

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve reaction_run Perform Chemical Reaction handle_dissolve->reaction_run cleanup_quench Quench Reaction (if necessary) reaction_run->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area and Glassware cleanup_dispose->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe

Caption: A stepwise workflow for the safe handling and disposal of this compound.

Step-by-Step Protocol
  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.

    • All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Handling:

    • When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula to carefully transfer the material.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of a Spill:

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal:

    • All waste containing this compound, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.